molecular formula C8H8Cl2N2O B1527140 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1332528-31-0

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No.: B1527140
CAS No.: 1332528-31-0
M. Wt: 219.06 g/mol
InChI Key: DHQZTWWGLTVEDY-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a useful research compound. Its molecular formula is C8H8Cl2N2O and its molecular weight is 219.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-7-chloro-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O.ClH/c9-5-3-1-2-4-6(10)8(12)11-7(4)5;/h1-3,6H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQZTWWGLTVEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332528-31-0
Record name 2H-Indol-2-one, 3-amino-7-chloro-1,3-dihydro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one hydrochloride
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Foundational & Exploratory

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (MDL: MFCD18205911), a specialized heterocyclic intermediate. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this document consolidates known information and provides expert analysis based on the well-established chemistry of the oxindole scaffold. We will cover its chemical structure, inferred physicochemical properties, a plausible synthetic pathway with detailed experimental considerations, and its potential applications in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals who may utilize this or similar compounds as building blocks for complex molecular targets.

Introduction and Strategic Importance

The 3-substituted-oxindole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, most notably a class of receptor tyrosine kinase (RTK) inhibitors. Molecules like Sunitinib and Semaxanib have demonstrated the therapeutic potential of this heterocyclic system. 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride represents a key functionalized building block within this chemical space.

The strategic importance of this molecule lies in its trifecta of reactive sites:

  • The 3-Amino Group: A versatile nucleophilic handle for introducing a wide array of side chains and pharmacophoric elements through acylation, alkylation, or reductive amination.

  • The Oxindole Core: A rigid, planar structure that serves as an effective anchor for positioning substituents into protein binding pockets.

  • The 7-Chloro Substituent: Modulates the electronic properties of the aromatic ring and can serve as a site for further synthetic modification or engage in specific halogen bonding interactions within a biological target.

This guide aims to bridge the gap in available literature by providing a robust technical profile based on analogous structures and fundamental chemical principles.

Chemical Identity and Physicochemical Properties

The compound is a hydrochloride salt of a chiral amine built on a 7-chlorooxindole core. The presence of the amine at the C3 position introduces a stereocenter.

Caption: Chemical structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Table 1: Chemical Identifiers and Properties
PropertyValue / DescriptionSource / Basis
IUPAC Name 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one;hydrochlorideStandard Nomenclature
MDL Number MFCD18205911Chemical Supplier Catalog[1]
CAS Number Not assigned.Database Search
Molecular Formula C₈H₈Cl₂N₂OCalculated
Molecular Weight 219.07 g/mol Calculated[2]
Appearance Expected to be an off-white to brown crystalline powder.Analogy to related compounds[3]
Melting Point Data not available.Literature Search[4]
Boiling Point Data not available.Literature Search[4]
Solubility As a hydrochloride salt, expected to have good solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).General Chemical Principles
Stability & Storage Supplier data indicates a shelf life of 1095 days.[1] Store under an inert atmosphere at room temperature.[5] Sensitive to light and air, prone to oxidative degradation.Supplier Data & Analogy to 3-aminoindoles[6]

Proposed Synthesis and Characterization Workflow

While a specific published synthesis for this molecule is elusive, a reliable and logical pathway can be designed starting from the commercially available 7-chloroisatin. This multi-step synthesis is a standard approach for producing 3-aminooxindoles.

G start 7-Chloroisatin step1 Step 1: Oximation (Intermediate A) 3-(Hydroxyimino)-7-chloro- 1,3-dihydro-2H-indol-2-one start->step1 step2 Step 2: Reduction (Final Product - Free Base) 3-Amino-7-chloro- 1,3-dihydro-2H-indol-2-one step1->step2 reagent1 Reagents: Hydroxylamine hydrochloride (NH2OH·HCl) Base (e.g., Sodium Acetate) Solvent (e.g., Ethanol/Water) step1->reagent1 step3 Step 3: Salt Formation (Final Product - HCl Salt) step2->step3 reagent2 Reagents: Reducing Agent (e.g., Na2S2O4, H2/Pd-C) Solvent (e.g., Aqueous NH3, Ethanol) step2->reagent2 reagent3 Reagents: HCl (in Ether or Isopropanol) Solvent (e.g., Diethyl Ether) step3->reagent3

Caption: Proposed synthetic workflow from 7-chloroisatin.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system. Each step includes in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Step 1: Synthesis of 3-(Hydroxyimino)-7-chloro-1,3-dihydro-2H-indol-2-one (Intermediate A)

  • Causality: The C3 ketone of the isatin is highly electrophilic and readily undergoes condensation with hydroxylamine to form a stable oxime. This is a standard and high-yielding transformation.

  • Procedure:

    • Suspend 7-chloroisatin (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the suspension. The sodium acetate acts as a base to free the hydroxylamine and buffer the reaction.

    • Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours.

    • In-Process Check: Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase like 30% ethyl acetate in hexanes. The disappearance of the orange/red 7-chloroisatin spot and the appearance of a new, typically yellow, product spot indicates completion.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the oxime intermediate.

Step 2: Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one (Free Base)

  • Causality: The oxime is readily reduced to the primary amine. Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for this purpose, often used in aqueous ammonia which helps maintain basic pH and improves solubility. Catalytic hydrogenation is an alternative clean method.

  • Procedure (using Sodium Dithionite):

    • Suspend the oxime intermediate (1.0 eq) in aqueous ammonia (e.g., 2M).

    • Heat the mixture to 50-60 °C with vigorous stirring.

    • Add sodium dithionite (approx. 2.5-3.0 eq) portion-wise, maintaining the temperature. The color of the reaction mixture should change, indicating the reduction.

    • In-Process Check: Monitor by TLC until the oxime spot is consumed.

    • Cool the mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane. The free base amine is often more soluble in organic solvents.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Causality: The primary amine of the free base is basic and will react with a strong acid like HCl to form a stable, crystalline, and often more easily handled salt.

  • Procedure:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Validation: The formation of a precipitate upon acidification confirms the presence of the basic amine.

    • Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Standard Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the four aromatic protons (likely complex multiplets), a singlet for the C3-H proton, and broad signals for the NH₂ and lactam NH protons.

  • ¹³C NMR: Expect 8 distinct carbon signals, including a signal for the C=O (lactam carbonyl) around 175-180 ppm.

  • Mass Spectrometry (ESI+): Expect to see the molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 197.03, showing a characteristic isotopic pattern for one chlorine atom.

  • FT-IR: Key stretches would include N-H stretching for the amine and lactam (3200-3400 cm⁻¹), C=O stretching for the lactam (1680-1710 cm⁻¹), and C-Cl stretching (700-800 cm⁻¹).

  • HPLC: Purity assessment using a reverse-phase C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% TFA or formic acid.

Reactivity, Applications, and Field Insights

As a functionalized intermediate, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is not an end-product but a starting point for more complex molecules. Its primary value lies in its utility in discovery chemistry campaigns.

G A 3-Amino-7-chloro- oxindole HCl (Core Scaffold) B Acylation (R-COCl, Base) A->B C Sulfonylation (R-SO2Cl, Base) A->C D Reductive Amination (R-CHO, NaBH(OAc)3) A->D E Amide Derivatives B->E F Sulfonamide Derivatives C->F G Secondary/Tertiary Amine Derivatives D->G H Potential Kinase Inhibitors & Other Bioactive Molecules E->H F->H G->H

Caption: Derivatization pathways from the core scaffold.

  • Expert Insight: The primary amine at C3 is the most common site of elaboration. In the context of kinase inhibitor synthesis, this amine is often acylated or used to form urea or sulfonamide linkages to connect to other parts of the inhibitor designed to occupy different regions of the ATP binding pocket. The 7-chloro group is often explored for its steric and electronic effects, potentially improving potency or pharmacokinetic properties compared to an unsubstituted analog.[7]

Safety and Handling

No specific Safety Data Sheet (SDS) is available for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. The following guidance is based on the GHS classification for the parent compound, 7-Chloro-1,3-dihydro-2H-indol-2-one, and general principles for handling chemical intermediates.[8]

  • GHS Hazard Statements (Inferred):

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).

    • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

    • Storage: P405 (Store locked up), P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

  • Handling Protocol:

    • Work in a well-ventilated fume hood.

    • Use standard personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Handle as a potentially hazardous chemical whose toxicological properties have not been fully investigated.

Conclusion

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a valuable, functionalized chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. While detailed, publicly available characterization data is limited, its properties and reactivity can be reliably inferred from the extensive chemistry of the oxindole scaffold. Its structure provides a robust platform for generating diverse libraries of compounds, particularly in the search for novel kinase inhibitors and other targeted therapeutics. The synthetic and handling protocols outlined in this guide provide a solid foundation for researchers to safely and effectively utilize this compound in their work.

References

  • A-Star Research. (n.d.). 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from A-Star Research Website. [https://www.a-starresearch.com/product/a480286.html]
  • PubChem. (n.d.). 3-Amino-7-azaindole hydrochloride. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-7-azaindole-hydrochloride]
  • Ark Pharm, Inc. (n.d.). 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from Ark Pharm Website. [https://www.ark-pharm.com/product/a1010637]
  • X-Mol. (n.d.). 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from X-Mol Website. [https://www.x-mol.com/chem-product/A2258892.html]
  • Krasavin, M., et al. (2021). Synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 488-497. [https://www.beilstein-journals.org/bjoc/articles/17/47]
  • Kornienko, A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3798. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10180139/]
  • Chem-Impex International, Inc. (n.d.). 3-Amino-7-azaindole dihydrochloride. Retrieved from Chem-Impex Website. [https://www.chemimpex.com/products/3-amino-7-azaindole-dihydrochloride]
  • ChemSynthesis. (2025). 3-amino-1,3-dihydro-2H-indol-2-one. Retrieved from ChemSynthesis Website. [https://www.chemsynthesis.com/base/chemical-structure-117069-75-7.html]
  • Ramani, N., et al. (2021). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [https://www.researchgate.
  • Sigma-Aldrich. (n.d.). 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride AldrichCPR. Retrieved from Sigma-Aldrich Website. [https://www.sigmaaldrich.com/US/en/product/aldrich/hpr00002]
  • PubChem. (n.d.). 7-Chloro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloro-1_3-dihydro-2H-indol-2-one]
  • PubChem. (n.d.). 3-Chloro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1_3-dihydro-2H-indol-2-one]
  • Arkat USA, Inc. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[2][9]thieno[2,3-d]pyrimidin-4-ones as analg. ARKIVOC, 2006(xvi), 149-159. [https://www.arkat-usa.org/get-file/20124/]

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93. [https://pubmed.ncbi.nlm.nih.gov/17207602/]
  • Smolecule. (n.d.). Buy 3-Amino-7-chloroquinoline dihydrochloride. Retrieved from Smolecule Website. [https://smolecule.com/products/3-amino-7-chloroquinoline-dihydrochloride]
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  • Roehrig, S., et al. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. Journal of Medicinal Chemistry, 51(24), 8027-36. [https://pubmed.ncbi.nlm.nih.gov/19006283/]

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A Technical Guide to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a heterocyclic building block with significant potential in drug discovery and development. While a definitive CAS number for this specific compound remains elusive in publicly accessible databases, it is consistently identified by the MDL number MFCD18205911. This guide will delve into its chemical identity, proposed synthesis, analytical characterization, and prospective applications, drawing upon data from related structures to offer a holistic and practical resource for researchers, scientists, and drug development professionals. The inherent reactivity of the 3-aminooxindole core, coupled with the electronic influence of the chlorine substituent, positions this molecule as a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a chlorinated derivative of 3-aminooxindole. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
MDL Number MFCD18205911[1]
Molecular Formula C₈H₈Cl₂N₂O
Molecular Weight 219.07 g/mol
InChI 1S/C8H7ClN2O.ClH/c9-5-3-1-2-4-6(10)8(12)11-7(4)5;/h1-3,6H,10H2,(H,11,12);1H
SMILES Cl.NC1C(=O)Nc2c(Cl)cccc12
Physical Form Solid (predicted)-
Solubility Soluble in polar solvents such as water, methanol, and DMSO (predicted)-

Diagram 1: Chemical Structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

G start 7-Chlorooxindole step1 Step 1: Halogenation at C3 (e.g., N-Bromosuccinimide) start->step1 intermediate1 3-Bromo-7-chlorooxindole step1->intermediate1 step2 Step 2: Nucleophilic Substitution (e.g., Azide, followed by reduction or direct amination) intermediate1->step2 product 3-Amino-7-chlorooxindole step2->product step3 Step 3: Salt Formation (HCl in ether or alcohol) product->step3 final_product 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride step3->final_product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of 3-Bromo-7-chlorooxindole

  • To a solution of 7-chlorooxindole in a suitable aprotic solvent (e.g., dichloromethane or chloroform), add N-bromosuccinimide (NBS) in a 1:1 molar ratio.

  • The reaction can be initiated with a radical initiator such as AIBN or by exposure to UV light.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-7-chlorooxindole. Purification can be achieved by recrystallization or column chromatography.

Causality: The C3 position of the oxindole ring is activated for radical halogenation due to the adjacent carbonyl group and the aromatic system. NBS is a mild and selective brominating agent suitable for this transformation.

Step 2: Amination of 3-Bromo-7-chlorooxindole

  • Method A: Azide Substitution followed by Reduction

    • Dissolve the 3-bromo-7-chlorooxindole in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium azide (NaN₃) in slight excess and heat the mixture. The reaction progress should be monitored by TLC.

    • After completion, cool the reaction mixture and pour it into water to precipitate the 3-azido-7-chlorooxindole.

    • Collect the solid by filtration and wash with water.

    • The resulting azido intermediate can be reduced to the primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF).

  • Method B: Direct Amination

    • Alternatively, direct displacement of the bromide with an amine source can be explored. This may involve using a protected amine equivalent or direct amination under specific catalytic conditions, potentially using a palladium or copper catalyst with a suitable ligand and base.

Causality: The C3 position is susceptible to nucleophilic substitution. The azide displacement followed by reduction is a reliable method for introducing a primary amino group.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude 3-amino-7-chlorooxindole in a suitable organic solvent such as diethyl ether or methanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Causality: The basic amino group readily reacts with hydrochloric acid to form the more stable and often crystalline hydrochloride salt.

Analytical Characterization (Predicted)

While experimental data for the target compound is not available, the expected analytical characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Analytical Data

TechniquePredicted Observations
¹H NMR Aromatic protons on the chloro-substituted benzene ring, a singlet or doublet for the C3 proton, and broad signals for the amine and amide protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atom.
¹³C NMR Signals corresponding to the eight carbon atoms, including the carbonyl carbon, aromatic carbons, and the C3 carbon bearing the amino group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the free base (m/z ≈ 198.03) and a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the oxindole ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the amine and amide, C=O stretching of the lactam, and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions (e.g., reversed-phase column with a mobile phase of acetonitrile/water with a suitable buffer).

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminooxindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. [2]Derivatives of 3-aminooxindole have shown a wide range of biological activities, making 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride a promising starting material for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

  • Oncology: The oxindole core is present in several approved anti-cancer drugs that function as kinase inhibitors. The 3-amino group provides a key vector for further chemical modification to target the ATP-binding site of various kinases.

  • Neurodegenerative Diseases: Certain 3-aminooxindole derivatives have been investigated for their potential in treating conditions like Alzheimer's disease. [1]* Antimicrobial and Antiviral Agents: The oxindole scaffold has been explored for the development of new antimicrobial and antiviral drugs. [2] Diagram 3: Role as a Synthetic Intermediate

G start 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride reaction1 Amide Coupling start->reaction1 reaction2 Reductive Amination start->reaction2 reaction3 Sulfonylation start->reaction3 reaction4 Cyclization Reactions start->reaction4 product1 Amide Derivatives reaction1->product1 product2 Secondary/Tertiary Amine Derivatives reaction2->product2 product3 Sulfonamide Derivatives reaction3->product3 product4 Fused Heterocyclic Systems reaction4->product4

Caption: Versatility as a synthetic intermediate.

The primary amino group at the C3 position serves as a versatile handle for a variety of chemical transformations, including:

  • Acylation/Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amide derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Participation in Cyclization Reactions: The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions to construct more complex heterocyclic systems.

Safety and Handling

Based on the safety data for related compounds, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information (Predicted)

PictogramGHS CodeHazard Statement

GHS07H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. While a dedicated body of literature for this specific molecule is yet to be established, its structural features, inferred from related compounds, suggest significant potential for the synthesis of a diverse range of biologically active molecules. This technical guide, by consolidating available information and providing expert-driven insights into its synthesis and potential applications, aims to facilitate further research and unlock the full potential of this promising chemical entity.

References

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An In-Depth Technical Guide to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical development. This document delves into the fundamental physicochemical properties, including a detailed calculation of its molecular weight, and explores its structural characteristics. Furthermore, this guide outlines the synthetic pathways, purification protocols, and analytical characterization of this compound. Its crucial role as a versatile building block in the synthesis of bioactive molecules is also discussed, with a focus on its application in the development of novel therapeutic agents. Safety protocols and handling guidelines are provided to ensure its proper and safe use in a laboratory setting.

Introduction

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a chlorinated derivative of the oxindole scaffold, a privileged structure in medicinal chemistry. The presence of the amino group at the 3-position and the chlorine atom at the 7-position of the indole ring system imparts unique chemical reactivity and biological activity to the molecule. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, most notably in the development of dopamine receptor agonists. Understanding the technical aspects of this molecule is paramount for its effective utilization in drug discovery and development pipelines.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is essential for its application in chemical synthesis and biological assays.

Molecular Formula and Weight

The molecular formula of the free base, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one, is C₈H₇ClN₂O .

To determine the molecular weight of the hydrochloride salt, the molecular weights of the constituent elements are summed, and the molecular weight of hydrochloric acid (HCl) is added.

Table 1: Calculation of the Molecular Weight of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )
CarbonC12.011[1]896.088
HydrogenH1.008[2][3][4]77.056
ChlorineCl35.453[5][6][7]135.453
NitrogenN14.007[8][9]228.014
OxygenO15.999[10][11][12]115.999
Free Base Total 182.61 g/mol
Hydrochloric AcidHCl36.461[13][14][15][16]136.461
Hydrochloride Salt Total 219.071 g/mol

The calculated molecular weight of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is approximately 219.07 g/mol .

Structural Elucidation

The core structure of this molecule is the 1,3-dihydro-2H-indol-2-one, also known as oxindole. Key structural features include:

  • An aromatic benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom.

  • A carbonyl group at the 2-position of the heterocyclic ring.

  • An amino group (-NH₂) substituted at the 3-position.

  • A chlorine atom (-Cl) substituted at the 7-position of the benzene ring.

  • The hydrochloride salt is formed by the protonation of the amino group.

Caption: 2D structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one.

Synthesis and Purification

The synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Synthetic Pathway Overview

A common synthetic route involves the cyclization of a substituted phenylacetic acid derivative. The introduction of the amino group at the 3-position can be achieved through various methods, including the reduction of a corresponding nitro or isonitroso intermediate.

Caption: Generalized synthetic workflow.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 7-Chlorooxindole A plausible route starts from a commercially available substituted aniline. For instance, 2-chloro-6-nitrotoluene can be converted to 2-chloro-6-nitrophenylacetic acid, which is then reduced and cyclized to form 7-chlorooxindole.

Step 2: Introduction of the Amino Group 7-Chlorooxindole can be nitrosated at the 3-position using a suitable nitrosating agent (e.g., sodium nitrite in acidic conditions) to yield 7-chloro-3-isonitroso-1,3-dihydro-2H-indol-2-one.

Step 3: Reduction to the Amine The isonitroso intermediate is then reduced to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 4: Hydrochloride Salt Formation and Purification The resulting 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one is typically isolated as its hydrochloride salt by precipitation from a solution containing hydrochloric acid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methine proton at the 3-position, the amine protons, and the N-H proton of the lactam. The chemical shifts and coupling constants will be characteristic of the substituted oxindole ring system.
¹³C NMR Resonances for the eight carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbon at the 3-position.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₈H₇ClN₂O) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretches of the amine and lactam, the C=O stretch of the lactam, and aromatic C-H and C=C stretches.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for the hydrochloride salt.

Applications in Drug Discovery and Development

The unique structural features of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride make it a valuable scaffold in medicinal chemistry.

Intermediate in the Synthesis of Ropinirole

This compound is a key intermediate in some synthetic routes to Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The amino group at the 3-position serves as a handle for further chemical modifications to build the final drug molecule.

Scaffold for Novel Bioactive Molecules

The oxindole core is present in a wide range of biologically active compounds. The amino and chloro substituents on this particular derivative provide opportunities for the generation of diverse chemical libraries for screening against various therapeutic targets. The inherent reactivity of the amino group allows for the introduction of different side chains, leading to the synthesis of novel compounds with potential activities as kinase inhibitors, anticonvulsants, and antimicrobial agents.

Caption: Key application areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this specific compound before use for detailed safety and handling information.

Conclusion

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool in the design and synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in their drug discovery and development endeavors.

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Spectral Data Deep Dive: A Predictive Analysis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a substituted oxindole, a structural motif of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this characterization process.

While this compound is commercially available, a comprehensive public repository of its experimental spectral data is not readily accessible. This guide, therefore, presents a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. The predictions herein are grounded in the fundamental principles of spectroscopy and are informed by the experimental data of structurally related analogs. This document is intended to serve as a valuable resource for researchers, enabling them to anticipate spectral features, aid in the interpretation of experimental data, and provide a benchmark for quality control.

Molecular Structure

The structural framework of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride forms the basis for all subsequent spectral predictions. The key features include a bicyclic oxindole core, a chlorine substituent at the 7-position of the aromatic ring, and an amino group at the 3-position, which exists as a hydrochloride salt.

Figure 1: Chemical structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the protonated amino group, as well as the anisotropic effects of the aromatic ring.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~11.0Singlet1HNH (Amide)The amide proton of oxindoles typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm.[1]
~9.0Broad Singlet3HNH₃The protons of the ammonium group are expected to be downfield due to the positive charge and will likely be broadened by quadrupolar relaxation and exchange.
~7.4Doublet1HAr-H (H4)The chlorine at C7 will have a minimal effect on H4, which is primarily influenced by the deshielding effect of the adjacent benzene ring fusion.
~7.2Triplet1HAr-H (H5)This proton is expected to show coupling to both H4 and H6, resulting in a triplet.
~7.0Doublet1HAr-H (H6)The electron-withdrawing chlorine atom at C7 will deshield the ortho proton (H6), shifting it downfield compared to unsubstituted oxindole.
~5.0Singlet1HCH -NH₃⁺ (H3)The proton at the chiral center C3 is significantly deshielded by the adjacent carbonyl group and the protonated amino group. Its multiplicity will depend on coupling with the NH₃⁺ protons, which may be decoupled due to exchange, resulting in a singlet.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the carbon atoms in the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale and Comparative Insights
~175C =O (C2)The lactam carbonyl carbon is characteristically found in this downfield region.[2]
~140Ar-C (C7a)This quaternary carbon is adjacent to the amide nitrogen and part of the aromatic system.
~130Ar-C (C5)Aromatic CH carbon.
~128Ar-C (C3a)Quaternary carbon at the fusion of the two rings.
~125Ar-C (C4)Aromatic CH carbon.
~120Ar-C -Cl (C7)The carbon bearing the chlorine atom will be shifted downfield due to the inductive effect of the halogen.
~115Ar-C (C6)Aromatic CH carbon, influenced by the adjacent chlorine.
~60C H-NH₃⁺ (C3)This aliphatic carbon is attached to two electronegative atoms (N and C=O), shifting it significantly downfield.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC if further confirmation is needed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride would be characterized by absorptions corresponding to the N-H, C=O, C-N, and C-Cl bonds, as well as aromatic vibrations.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
3400 - 3200N-H StretchAmide (N-H)The N-H stretching of the lactam is expected in this region.
3200 - 2800N-H StretchAmmonium (NH₃⁺)The stretching vibrations of the ammonium group typically appear as a broad band in this region.
~1710C=O StretchLactam (Amide I)The carbonyl group of the five-membered lactam ring in oxindoles generally absorbs at a relatively high frequency.
~1610, ~1470C=C StretchAromatic RingThese bands are characteristic of carbon-carbon stretching vibrations within the benzene ring.
~1350C-N StretchAmine/AmideThe stretching vibration of the C-N bond is expected in this region.
~780C-Cl StretchAryl HalideThe carbon-chlorine stretching vibration for an aryl chloride typically appears in this region of the fingerprint part of the spectrum.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the KBr pellet (or the sample on the ATR crystal) in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure.

Predicted Mass Spectrum Data

For electrospray ionization (ESI) in positive ion mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺.

m/z (predicted)IonRationale
183.03[M+H]⁺This corresponds to the protonated free base (C₈H₇ClN₂O), with the exact mass calculated for the most abundant isotopes.
Predicted Fragmentation Pathway

The fragmentation of the parent ion is likely to proceed through the loss of small, stable molecules. A plausible fragmentation pathway is outlined below:

parent [M+H]⁺ m/z = 183 frag1 Loss of NH₃ m/z = 166 parent->frag1 - NH₃ frag2 Loss of CO m/z = 138 frag1->frag2 - CO frag3 Loss of Cl m/z = 103 frag2->frag3 - Cl

Figure 2: Predicted ESI-MS fragmentation pathway for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one.

The fragmentation of oxindoles often involves the loss of CO.[3] The initial loss of ammonia from the protonated amino group is also a common fragmentation pathway for primary amines. Subsequent loss of a chlorine radical or HCl is also possible.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the parent ion (m/z 183) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed masses with the predicted values to confirm the structure and fragmentation pathway.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed forecast of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions, along with the provided experimental protocols, offer a robust framework for researchers working with this compound, facilitating its identification, characterization, and quality assessment in a drug discovery and development setting. It is anticipated that this in-depth guide will serve as a valuable reference until comprehensive experimental data becomes publicly available.

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3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride

Section 1: Executive Summary

This technical guide provides a comprehensive framework for understanding and characterizing the solubility profile of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. This compound, a substituted oxindole, represents a class of heterocyclic structures of significant interest in medicinal chemistry and drug development. Solubility is a critical physicochemical parameter that governs a compound's absorption, distribution, and overall bioavailability, making its thorough characterization essential during the early stages of pharmaceutical research.

Due to the limited availability of precise, publicly documented quantitative solubility data for this specific molecule, this guide adopts a foundational approach.[1] It is designed for researchers, scientists, and drug development professionals, moving beyond a simple data sheet to explain the underlying principles that govern its solubility. We will explore the theoretical influence of pH and solvent polarity, provide detailed, field-proven experimental protocols for determining equilibrium solubility, and discuss the interpretation of this data in a drug development context. The methodologies described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Section 2: Physicochemical Characterization and Rationale

A molecule's structure dictates its physical properties. Understanding the key functional groups of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is fundamental to predicting its solubility behavior.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₈H₈Cl₂N₂O (as hydrochloride salt) Derived from C₈H₇ClN₂O (free base)[2]
Molecular Weight 219.07 g/mol (as hydrochloride salt) Derived from 182.61 g/mol (free base)
Chemical Structure Refer to Figure 1
Appearance Typically a solid [3]

| Predicted XlogP | 0.6 |[2] |

Figure 1: Chemical Structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride (Note: A visual representation would be placed here in a formal document)

Key Structural Considerations:
  • Amino Group (-NH₂): The primary amine at the 3-position is basic. In the hydrochloride salt form, this group is protonated (-NH₃⁺), which dramatically increases its polarity and is expected to enhance aqueous solubility, particularly in acidic to neutral pH ranges.

  • Lactam Moiety: The cyclic amide (lactam) within the indol-2-one core contains both a hydrogen bond donor (N-H) and acceptor (C=O), contributing to potential interactions with polar protic solvents.

  • Chloro Group (-Cl): The electron-withdrawing chlorine atom at the 7-position increases the lipophilicity of the aromatic ring, which can counterbalance the hydrophilic contributions of the polar groups.

  • Hydrochloride Salt Form: Utilizing the hydrochloride salt is a common and critical strategy in pharmaceutical chemistry.[1] It stabilizes the molecule and prevents the less soluble free base from precipitating in aqueous media, ensuring that the more soluble, ionized form is present.[1]

Section 3: Theoretical Solubility Profile and Governing Principles

The solubility of an ionizable molecule like this one is not a single value but a profile that depends heavily on the properties of the solvent system.

Aqueous Solubility and the Critical Influence of pH

The presence of the basic amino group makes the aqueous solubility of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride intrinsically pH-dependent. The relationship between pH, the compound's ionization state, and its solubility is a cornerstone of pre-formulation studies.[4][5][6]

  • Low pH (Acidic Conditions): In acidic environments (pH < pKa of the amino group), the compound will exist predominantly in its protonated, cationic form (R-NH₃⁺). This ionized species is highly polar and interacts favorably with water molecules, leading to maximal aqueous solubility.

  • Isoelectric Point (pI): As the pH increases, the amino group begins to deprotonate. The point at which the molecule has no net electrical charge is near its minimum solubility.[4]

  • High pH (Alkaline Conditions): In basic solutions, the molecule will exist primarily as the neutral free base. While the lactam N-H can also be deprotonated under strongly basic conditions, the primary transition affecting solubility in the physiological range is the deprotonation of the amino group. The neutral form is significantly less polar and thus less soluble in water.

This relationship typically results in a "U-shaped" solubility-pH profile, which is a critical characteristic to define for any ionizable drug candidate.[4][7]

G cluster_0 Conceptual pH-Solubility Profile Low_pH Low pH (Acidic) Predominantly Cationic Form (R-NH₃⁺) High Solubility Mid_pH Near Isoelectric Point Predominantly Neutral Form (R-NH₂) Minimum Solubility Low_pH->Mid_pH pH Increases High_pH High pH (Basic) Neutral Form (R-NH₂) Low Solubility Mid_pH->High_pH pH Increases

Caption: Conceptual relationship between pH and the solubility of an amino-containing compound.

Solubility in Organic Solvents

For non-aqueous applications, such as creating concentrated stock solutions for biological screening, organic solvents are employed.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of compounds. For analogous hydrochloride salts of other indole-based structures, solubility in DMSO is often reported in the range of 1-10 mg/mL.[3] These solvents are ideal for preparing high-concentration stock solutions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can also serve as effective solvents. For a related compound, 3-aminoindole HCl, it is described as "slightly soluble" in methanol.[1] The ability of these solvents to both donate and accept hydrogen bonds facilitates the dissolution of polar molecules.

Section 4: Experimental Framework for Solubility Determination

Trustworthy and reproducible data is the bedrock of scientific integrity. The following protocols outline a robust system for determining the equilibrium solubility of the target compound.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for measuring equilibrium solubility.[8] Its causality is straightforward: by agitating an excess of the solid compound in a solvent for a sufficient period, a saturated solution is formed, allowing for the direct measurement of the solubility limit.

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffers at desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions) and select relevant organic solvents.

  • Addition of Compound: Add an excess amount of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride to a known volume of each solvent in separate, sealed vials. The excess solid is critical to ensure equilibrium is reached and maintained.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours).[8] The duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at multiple time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, use centrifugation to pellet the excess solid. This step is crucial to avoid aspirating solid particles during sampling.

  • Sampling and Dilution: Carefully withdraw a precise aliquot from the supernatant of each vial. Filter the sample through a fine-pore (e.g., 0.22 µm) filter to remove any remaining particulates. Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

Protocol 2: Analytical Quantification

Once a saturated solution is obtained, the concentration must be accurately measured. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.

Step-by-Step Methodology:

  • Method Development: Develop a stability-indicating reversed-phase HPLC method with UV detection. The mobile phase, column, and wavelength should be optimized to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradants.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and record the peak area for each.

  • Construction of Curve: Plot the peak area versus the known concentration to generate a calibration curve. The curve must demonstrate linearity over the expected concentration range of the diluted samples (R² > 0.999).

  • Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system.

  • Concentration Calculation: Using the peak areas obtained from the samples and the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted samples. Back-calculate to determine the original concentration in the saturated supernatant, which represents the equilibrium solubility.

G A 1. Prepare Solvents (e.g., Buffers, Organic Solvents) B 2. Add Excess Compound to Solvent A->B C 3. Equilibrate (Shake at constant T for 24-72h) B->C D 4. Separate Phases (Centrifuge / Filter) C->D F 6. Quantify Sample Concentration (HPLC-UV) D->F E 5. Prepare Standards & Build Calibration Curve E->F G 7. Calculate Solubility (mg/mL or µg/mL) F->G

Caption: Experimental workflow for determining equilibrium solubility.

Section 5: Data Presentation and Application in Drug Development

All quantitative data should be summarized for clarity and ease of comparison.

Table 2: Illustrative Solubility Data Presentation

Solvent System Temperature (°C) Solubility (mg/mL) Method
0.1 N HCl (pH 1.2) 25 (Experimental Value) HPLC-UV
Acetate Buffer (pH 4.5) 25 (Experimental Value) HPLC-UV
Phosphate Buffer (pH 6.8) 25 (Experimental Value) HPLC-UV
Phosphate Buffer (pH 7.4) 25 (Experimental Value) HPLC-UV
DMSO 25 (Experimental Value) HPLC-UV

| Methanol | 25 | (Experimental Value) | HPLC-UV |

Implications for Research and Development:
  • Formulation Development: The pH-solubility profile is paramount for developing oral dosage forms. It helps predict where the drug will dissolve in the gastrointestinal tract and informs the selection of excipients or formulation strategies (e.g., salt forms, amorphous solid dispersions) needed to enhance absorption.

  • In Vitro and In Vivo Assays: Knowing the solubility in buffers (like PBS) and organic solvents (like DMSO) is essential for preparing stock solutions and dosing vehicles for biological experiments.[3] It helps prevent compound precipitation in assay media, which would lead to erroneous results.

  • Biopharmaceutical Classification System (BCS): Aqueous solubility data is a key component of the BCS, which classifies drugs based on their solubility and permeability to predict their in vivo performance.

Section 6: Conclusion

References

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Amexabio. [No direct URL available in search results]
  • 3-amino-1,3-dihydro-2H-indol-2-one. ChemSynthesis. [No direct URL available in search results]
  • 3-Chloro-1,3-dihydro-2H-indol-2-one | C8H6ClNO. PubChem. Available at: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. Available at: [Link]

  • 3-amino-1-hydroxy-1,3-dihydro-2H-indol-2-one. ChemSynthesis. [No direct URL available in search results]
  • 3-amino-7-chloro-2,3-dihydro-1h-indol-2-one hydrochloride. PubChemLite. [No direct URL available in search results]
  • 7-Chloro-1,3-dihydro-2H-indol-2-one | C8H6ClNO. PubChem. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Available at: [Link]

  • The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Available at: [Link]

  • Solubility-Modulated Asymmetric Membrane Tablets of Triprolidine Hydrochloride: Statistical Optimization and Evaluation. PubMed Central. Available at: [Link]

  • Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to the Stability and Storage of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a key intermediate in contemporary pharmaceutical synthesis, valued for its reactive functionalities that enable the construction of complex molecular architectures. However, the inherent reactivity of the 3-aminooxindole scaffold presents significant challenges related to its stability and shelf-life. This technical guide provides a comprehensive analysis of the physicochemical factors governing the stability of this compound. We will delve into its principal degradation pathways, drawing insights from the known reactivity of the 3-aminoindole core, and the stabilizing contributions of the hydrochloride salt and the 7-chloro substituent. Furthermore, this guide outlines a systematic, field-proven approach to establishing optimal storage and handling conditions through a series of structured experimental protocols, including forced degradation studies and the development of a stability-indicating analytical method.

Introduction: The Double-Edged Sword of Reactivity

The 3-aminooxindole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a stereocenter at the C3 position, coupled with a reactive amino group, makes it a versatile building block. However, the very features that make this class of compounds synthetically attractive also render them susceptible to degradation. The free base form of 3-aminoindoles is notoriously unstable, readily undergoing oxidative dimerization, which often manifests as a visible color change in the material.[1]

To mitigate this instability, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one is supplied as a hydrochloride salt. This strategy protonates the basic amino group, thereby reducing its nucleophilicity and susceptibility to oxidation. Additionally, the electron-withdrawing nature of the chlorine atom at the 7-position on the aromatic ring is anticipated to further enhance the compound's stability.[2][3] While chemical suppliers may indicate a general shelf-life, such as 1095 days, the specific conditions required to achieve this are often not detailed.[4] This guide aims to bridge that knowledge gap by providing both a theoretical framework for understanding the compound's stability and a practical guide to its empirical determination.

Foundational Stability Considerations

The stability of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is influenced by a confluence of factors inherent to its structure and its interaction with the environment.

The Role of the Hydrochloride Salt

The formation of a hydrochloride salt is a common and effective strategy to enhance the stability of amine-containing active pharmaceutical ingredients (APIs). By converting the free amine to an ammonium salt, its electron density is significantly reduced. This has two primary benefits:

  • Inhibition of Oxidation: The lone pair of electrons on the nitrogen atom is the primary site for oxidation. Protonation effectively sequesters this lone pair, making the molecule less susceptible to oxidative degradation pathways, such as dimerization.[5]

  • Improved Solid-State Properties: Hydrochloride salts typically exhibit higher melting points and a more ordered crystalline structure compared to their free base counterparts. This can lead to improved bulk stability and handling characteristics.

The Influence of the 7-Chloro Substituent

The presence of a chlorine atom on the oxindole ring is not merely a synthetic handle; it plays a crucial role in the electronic properties of the molecule. The chloro group is electron-withdrawing, which can enhance the stability of the compound.[2][3] This electronic effect can help to stabilize the lactam ring of the oxindole core, potentially making it more resistant to hydrolysis.

Potential Degradation Pathways

Based on the known chemistry of oxindoles and related structures, several degradation pathways should be considered:

  • Oxidation: Despite the stabilizing effect of the hydrochloride salt, oxidation remains a primary concern, especially under harsh conditions or in the presence of oxidizing agents. This can lead to the formation of colored impurities.[5]

  • Hydrolysis: The lactam ring in the oxindole core is an amide and can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.

  • Thermal Decomposition: Like all chemical compounds, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride has a thermal stability limit. At elevated temperatures, decomposition can occur.

The interplay of these factors is visually summarized in the following diagram:

cluster_compound 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one HCl cluster_stabilizing Stabilizing Factors cluster_destabilizing Degradation Stressors Compound Core Compound Oxidation Oxidation (O2) Compound->Oxidation Oxidative Dimerization Hydrolysis Hydrolysis (pH) Compound->Hydrolysis Lactam Cleavage Light Photons (UV/Vis) Compound->Light Photolytic Reactions Heat Thermal Energy Compound->Heat Thermal Decomposition HCl_Salt Hydrochloride Salt HCl_Salt->Compound Inhibits Oxidation Chloro_Sub 7-Chloro Substituent Chloro_Sub->Compound Electronic Stabilization

Caption: Interplay of stabilizing factors and degradation stressors for the target compound.

A Practical Guide to Stability Assessment: Forced Degradation Studies

To empirically determine the stability of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a series of forced degradation (stress testing) studies should be performed.[6][7] These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

Experimental Design

The following table outlines the recommended conditions for forced degradation studies. A control sample, protected from the stress condition, should be analyzed alongside the stressed sample.

Stress Condition Recommended Protocol Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursLactam ring hydrolysis
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursLactam ring hydrolysis
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidative dimerization and other oxidative reactions
Thermal Stress Solid compound at 80°C for 72 hoursThermal decomposition
Photostability Expose solid and solution to light (ICH Q1B)Photolytic degradation
Workflow for Forced Degradation Studies

The following diagram illustrates a systematic workflow for conducting and analyzing forced degradation studies.

cluster_workflow Forced Degradation Workflow Prep Prepare Solutions of Compound Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Prep->Stress Analyze Analyze by HPLC-UV/MS Stress->Analyze Identify Identify & Characterize Degradants Analyze->Identify Optimize Optimize Storage & Handling Identify->Optimize

Caption: A systematic workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10][11]

HPLC Method Parameters

A reverse-phase HPLC method is generally suitable for a compound of this polarity. The following starting conditions can be optimized:

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temp. 30°C
Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The key is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the peak of the parent compound.

Recommended Storage and Handling Conditions

Based on the theoretical understanding and the expected outcomes of the proposed stability studies, the following storage and handling conditions are recommended to maximize the shelf-life of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride:

  • Temperature: Store in a cool environment. Refrigeration (2-8°C) is recommended for long-term storage. For routine use, controlled room temperature is acceptable if protected from excessive heat.

  • Light: Store in light-resistant containers, such as amber glass vials, to prevent photolytic degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. The compound should be kept in a tightly sealed container.

  • pH: When in solution, maintain a neutral to slightly acidic pH to avoid base- or acid-catalyzed hydrolysis of the lactam ring. Avoid strongly acidic or basic conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

While 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is designed for enhanced stability compared to its free base, it is not impervious to degradation. A thorough understanding of its potential degradation pathways, coupled with empirical data from forced degradation studies, is essential for ensuring its quality and integrity throughout the research and development lifecycle. By implementing the recommended storage and handling protocols and by employing a validated stability-indicating analytical method, researchers can confidently utilize this valuable synthetic intermediate in their pursuit of novel therapeutics.

References

  • BenchChem. (2025).
  • A2B Chem. (n.d.). 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.
  • Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3539.
  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35849-35862.
  • Wang, Y. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Proceedings of the 3rd International Conference on Modern Medicine and Global Health.
  • Malik, M. A., et al. (1992). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. Plant Physiology, 100(2), 773–777.
  • Rao, K. S. (2016).
  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085.
  • Patel, H., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
  • Science.gov. (n.d.). Stability-indicating hplc method: Topics by Science.gov.
  • Aksenov, N. A., et al. (2023). (PDF) A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Hennessy, E. J., & Buchwald, S. L. (2003).
  • Madsen, A. S., et al. (1999). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 65(12), 5433–5438.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Sharma, G., & Saini, S. (n.d.).
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • INDOFINE Chemical Company. (n.d.). 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.
  • BIOFOUNT. (n.d.). 1104895-64-8|3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Prakash, O., et al. (2025). Influence of chlorine substituents on biological activity of chemicals: a review.
  • El-Gindy, A., et al. (2009). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
  • PubChem. (n.d.). 3-Chloro-1,3-dihydro-2H-indol-2-one.

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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel small molecule, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. While direct, extensive research on this specific compound is emerging, its structural features, particularly the oxindole core, allow for a scientifically grounded hypothesis of its primary biological activity. Drawing upon extensive literature on analogous compounds, we postulate that its principal mechanism of action is the opening of plasma membrane potassium channels. This guide will dissect this hypothesis, explore potential secondary mechanisms related to the versatile oxindole scaffold, and provide detailed, field-proven experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound class.

Introduction: The Oxindole Scaffold and a Mechanistic Hypothesis

The 1,3-dihydro-2H-indol-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast array of biological activities.[1][2] Its rigid, planar structure, combined with the capacity for substitution at multiple positions, allows for precise interaction with a variety of biological targets. Oxindole derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3]

The subject of this guide, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, is a distinct derivative featuring an amino group at the 3-position and a chloro group at the 7-position. Based on structure-activity relationships within the broader class of neuro- and cardio-active small molecules, we hypothesize that its primary mechanism of action is the modulation of voltage-gated potassium channels.

Hypothesis: 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride functions as a potassium channel opener , leading to membrane hyperpolarization and subsequent modulation of cellular excitability.

This guide will now explore the intricacies of this proposed mechanism and provide the experimental framework necessary for its validation.

Primary Hypothesized Mechanism: Potassium Channel Opening

Potassium channels are critical regulators of cellular membrane potential. By facilitating the efflux of K+ ions, they drive the membrane potential towards the negative equilibrium potential for potassium (EK), a process known as hyperpolarization. This hyperpolarization makes it more difficult for excitable cells like neurons and muscle cells to reach the threshold for firing an action potential, thereby reducing cellular excitability.

Potassium channel openers (KCOs) are a class of drugs that stabilize the open conformation of these channels.[4][5][6] This leads to a range of physiological effects, including:

  • Vasodilation: In smooth muscle cells of blood vessels, K+ efflux and hyperpolarization lead to the closure of voltage-gated Ca2+ channels. The resulting decrease in intracellular Ca2+ concentration causes muscle relaxation and vasodilation, making KCOs effective antihypertensive agents.[5]

  • Neuro-modulation: In the central and peripheral nervous systems, KCOs can reduce neuronal firing rates, which is the basis for their use as anticonvulsants and analgesics.[4]

We propose that 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride interacts with specific voltage-gated potassium channels (e.g., members of the Kv family, such as KCNQ2/3) to increase their open probability.[4]

Putative Signaling Pathway

The proposed signaling cascade is direct and membrane-centric. The compound is hypothesized to bind to a specific site on the potassium channel protein, inducing a conformational change that favors the open state.

Potassium_Channel_Opening_Mechanism cluster_membrane Plasma Membrane Compound 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one HCl K_Channel Voltage-Gated K+ Channel (Closed State) Compound->K_Channel Binds to Channel K_Channel_Open K+ Channel (Open State) K_Channel->K_Channel_Open Promotes Opening K_Efflux K+ Efflux K_Channel_Open->K_Efflux Facilitates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes Reduced_Excitability Reduced Cellular Excitability (e.g., Muscle Relaxation) Hyperpolarization->Reduced_Excitability Leads to Validation_Workflow_A start Hypothesis: Compound is a KCO patch_clamp Protocol 1: Patch-Clamp Electrophysiology (HEK293 cells expressing Kv channels) start->patch_clamp aortic_ring Protocol 2: Ex Vivo Aortic Ring Assay (Measures vasorelaxation) start->aortic_ring data_analysis Data Analysis & Correlation patch_clamp->data_analysis Provides direct channel data aortic_ring->data_analysis Provides functional tissue data conclusion Conclusion on KCO Activity data_analysis->conclusion

Caption: Experimental workflow for validating KCO activity.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure the effect of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride on voltage-gated potassium currents.

  • Causality: This is the gold-standard technique for studying ion channels. [7][8][9][10][11]By isolating a cell and controlling its membrane voltage (voltage-clamp), we can directly record the currents flowing through specific ion channels in response to the compound, providing definitive evidence of channel modulation.

  • Methodology:

    • Cell Preparation: Utilize a stable cell line (e.g., HEK293) heterologously expressing the target human potassium channel (e.g., KCNQ2/3). Culture cells to 60-80% confluency on glass coverslips.

    • Solution Preparation:

      • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

      • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Recording:

      • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

      • Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

      • Rupture the membrane patch with brief, strong suction to achieve whole-cell configuration.

      • Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit outward potassium currents.

    • Compound Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of the test compound (e.g., 100 nM to 10 µM).

    • Data Analysis: Measure the change in current amplitude and activation kinetics in the presence of the compound. A significant increase in the outward current at given voltages would confirm a channel-opening effect.

Protocol 2: Ex Vivo Aortic Ring Vasorelaxation Assay

  • Objective: To determine the functional effect of the compound on vascular smooth muscle tone.

  • Causality: This assay provides a physiological context to the electrophysiological findings. [12][13][14][15][16]If the compound is a KCO, it should induce hyperpolarization in vascular smooth muscle cells, leading to relaxation and a measurable decrease in the contractile force of the aortic tissue.

  • Methodology:

    • Tissue Preparation: Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) and excise the thoracic aorta. Place it in cold Krebs-Henseleit buffer.

    • Ring Sectioning: Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

    • Mounting: Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. One end of the ring is fixed, and the other is attached to an isometric force transducer.

    • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2 grams.

    • Contraction: Induce a stable contraction with a vasoconstrictor, such as Phenylephrine (1 µM) or KCl (60 mM).

    • Compound Addition: Once the contraction plateaus, add cumulative concentrations of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride to the bath.

    • Data Analysis: Record the decrease in contractile force as a percentage of the initial induced contraction. Calculate the EC50 value for the compound's relaxant effect. To confirm the mechanism, repeat the experiment in the presence of a K+ channel blocker (e.g., Glibenclamide or TEA); antagonism of the relaxation would support a KCO mechanism.

Part B: Investigating Potential Secondary Mechanisms

Protocol 3: Tyrosine Kinase Inhibitor Screening Assay

  • Objective: To screen for "off-target" activity against a panel of relevant protein kinases.

  • Causality: Given the prevalence of kinase inhibition among oxindole derivatives, this is a critical step for profiling the compound's selectivity and potential for polypharmacology. [17][18][19][20][21]A variety of high-throughput screening methods are available to assess the inhibition of kinase activity. [17][19]* Methodology:

    • Assay Format: Use a commercially available biochemical assay, such as an ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay. These assays quantify the amount of ADP produced or the binding of a fluorescent tracer to the kinase, respectively.

    • Kinase Panel: Select a panel of relevant receptor and non-receptor tyrosine kinases, with a focus on those implicated in cancer and inflammatory diseases (e.g., VEGFR-2, EGFR, PDGFR, Src).

    • Procedure:

      • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

      • Add the test compound across a range of concentrations (e.g., 10-point dose-response, from 1 nM to 100 µM).

      • Incubate to allow the enzymatic reaction to proceed.

      • Add the detection reagent according to the manufacturer's protocol.

    • Data Analysis: Measure the signal (luminescence or fluorescence) and calculate the percent inhibition relative to controls. Determine the IC50 value for any kinases that show significant inhibition.

Conclusion and Future Directions

Successful validation of the KCO mechanism would position this compound as a promising candidate for development in therapeutic areas such as cardiovascular disease or neurological disorders. Future research should focus on identifying the specific potassium channel subtype(s) it targets, exploring its structure-activity relationship through medicinal chemistry, and conducting comprehensive in vitro and in vivo safety and toxicology studies. [22][23][24][25][26]

References

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  • Title: Novel Potassium-Channel Openers: Preparation and Pharmacological Evaluation of Racemic and Optically Active N-(6-amino-3-pyridyl)-N'-bicycloalkyl-N"-cyanoguanidine Derivatives Source: PubMed URL: [Link]

  • Title: Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds Source: PubMed URL: [Link]

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Potential biological targets of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Targets of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Given the limited direct literature on this specific molecule, this document employs a structure-activity relationship (SAR) approach, inferring potential targets from well-characterized analogous structures containing the 7-chlorooxindole and related heterocyclic scaffolds. We will explore potential interactions with key enzyme families, such as protein kinases and proteases, and outline a strategic experimental framework for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of this and structurally related compounds.

Introduction to the 7-Chlorooxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The addition of a chlorine atom at the 7-position, as seen in 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one, significantly modulates the electronic and lipophilic properties of the molecule, potentially influencing its binding affinity and selectivity for various biological targets. The presence of a 3-amino substituent introduces a key vector for interaction, which can act as a hydrogen bond donor or a point of further chemical modification.

Derivatives of the closely related quinoline scaffold, which also features a chlorinated heterocyclic ring system, have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.[1][2] This suggests that the 7-chlorooxindole scaffold likely shares a similar potential for broad biological activity.

Inferred Potential Biological Targets

Based on the known activities of structurally similar compounds, we can hypothesize several classes of proteins as potential targets for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Protein Kinases

A significant body of research points to kinase inhibition as a primary mechanism of action for compounds containing chloro-substituted heterocyclic rings.

  • PI3K/Akt/mTOR Pathway: Derivatives of 2-quinolone, a structure related to the oxindole core, have been investigated as inhibitors of PI3Kα, a key enzyme in a signaling pathway crucial for cell proliferation and survival.[3] Molecular docking studies of N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides have shown potential binding to the kinase domain of PI3Kα.[3] Furthermore, a derivative of neocryptolepine, which has an indolo[2,3-b]quinoline core, has been shown to modulate the PI3K/Akt/mTOR pathway in colorectal cancer cells.[4]

  • Other Kinases: The broader class of quinoline derivatives has been associated with the inhibition of various protein kinases.[1] Given the structural similarities, it is plausible that 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride could exhibit inhibitory activity against a range of kinases involved in oncogenic signaling.

Proteases
  • Factor Xa: Indole-based structures have been successfully designed as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[5] Specifically, 3-chloroindole derivatives have demonstrated strong binding affinity, suggesting that the 7-chlorooxindole core could also interact with the active site of this serine protease.[5]

  • Caspases: Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). The induction of apoptosis is a common mechanism for anticancer agents. Given the antiproliferative potential of related scaffolds,[6] it is conceivable that 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride could modulate caspase activity, either directly or indirectly, to induce apoptosis in cancer cells.

Other Potential Targets

The diverse biological activities of related compounds suggest a wider range of potential targets:

  • Antimicrobial Targets: 7-chloroquinoline derivatives have shown promise as antibacterial, antifungal, and antileishmanial agents.[1][7] The proposed mechanisms include interaction with DNA gyrase in bacteria and induction of mitochondrial dysfunction in parasites.[7][8]

  • Antiviral Targets: The structurally related 2-benzylaminoquinazolin-4(3H)-one scaffold has been investigated for its anti-SARS-CoV-2 activity.[9] This raises the possibility that 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride could interact with viral proteins.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to identify and validate the biological targets of a novel compound. The following workflows provide a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Unbiased Target Discovery: Chemical Proteomics

Chemical proteomics is a powerful strategy for identifying the direct binding partners of a small molecule within the entire proteome.[10][11][12]

  • Workflow:

    • Probe Synthesis: Synthesize a derivative of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one with a reactive group or an affinity tag (e.g., biotin) attached via a linker.

    • Affinity Purification: Incubate the probe with cell lysate to allow for binding to target proteins.

    • Isolation of Protein-Probe Complexes: Use affinity chromatography (e.g., streptavidin beads for a biotinylated probe) to isolate the protein-probe complexes.

    • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.

Caption: Chemical Proteomics Workflow for Target ID.

Hypothesis-Driven Target Validation

Based on the inferred targets, a series of focused biochemical and cell-based assays should be conducted.

These assays directly measure the ability of the compound to inhibit the activity of purified kinase enzymes.[13][14][15][16]

  • Protocol: Generic In Vitro Kinase Assay

    • Reagent Preparation: Prepare kinase buffer, solutions of the purified kinase, substrate (peptide or protein), and ATP.

    • Compound Incubation: Add the test compound (at various concentrations) to the kinase solution in a microtiter plate and incubate briefly.[13]

    • Initiate Reaction: Add the substrate and ATP to start the phosphorylation reaction. Incubate for a predetermined time.[13]

    • Stop Reaction: Add a stop reagent (e.g., EDTA) to chelate Mg2+ and halt the kinase activity.[13]

    • Detection: Use a detection reagent (e.g., a phosphospecific antibody or a fluorescent probe) to quantify the amount of phosphorylated substrate.

    • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

G start Start: Purified Kinase & Compound step1 Incubate Kinase with Compound start->step1 step2 Add Substrate & ATP step1->step2 step3 Stop Reaction (e.g., EDTA) step2->step3 step4 Quantify Phosphorylation step3->step4 end_node Calculate IC50 step4->end_node

Caption: In Vitro Kinase Assay Workflow.

These assays are used to determine if the compound induces apoptosis by activating caspases.[17][18][19][20]

  • Protocol: Colorimetric Caspase-3/7 Assay

    • Cell Treatment: Treat cultured cells with the test compound for various times.

    • Cell Lysis: Harvest the cells and prepare a cell lysate.

    • Substrate Addition: Add a colorimetric caspase substrate (e.g., DEVD-pNA) to the lysate.[18] This substrate is cleaved by active caspase-3 and -7, releasing a colored product (pNA).[21]

    • Incubation: Incubate the mixture to allow for substrate cleavage.

    • Measurement: Measure the absorbance of the released pNA at 405 nm using a spectrophotometer.[21]

    • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase activity.

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[22][23][24][25][26] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

  • Protocol: Microplate-Based CETSA

    • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

    • Heating: Heat the cell suspensions in a PCR plate across a range of temperatures.

    • Cell Lysis: Lyse the cells to release the proteins.

    • Separation: Centrifuge to separate aggregated, denatured proteins from the soluble fraction.

    • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using an antibody-based method (e.g., ELISA or Western blot).

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Summary and Future Directions

While direct experimental data for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is not yet available, a systematic analysis of its structural analogs provides a strong foundation for hypothesizing its potential biological targets. The 7-chlorooxindole scaffold suggests likely interactions with protein kinases and proteases, with potential applications in oncology and infectious diseases.

The experimental workflows outlined in this guide, from unbiased chemical proteomics to specific target engagement assays like CETSA, provide a clear and robust path forward for elucidating the precise mechanism of action of this compound. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent.

References

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  • Aparicio, D. F. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a substituted oxindole of significant interest to the drug discovery and development community. While a specific historical record of its initial synthesis is not prominently documented, its existence is a logical progression in the exploration of the oxindole scaffold. This document elucidates the scientific rationale for its design, a plausible and detailed synthetic pathway, its chemical characteristics, and its potential as a valuable building block in medicinal chemistry.

Introduction: The Strategic Importance of the Oxindole Scaffold

The oxindole core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid structure provides a fixed orientation for appended functional groups, making it an ideal scaffold for designing targeted therapeutics. First isolated from the plant Uncaria tomentosa, oxindole derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3]

The strategic placement of substituents on the oxindole ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a chlorine atom, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[4][5] The 7-position of the oxindole ring is a critical site for modification, as substituents at this position can influence the molecule's interaction with the active sites of various enzymes and receptors.

The addition of an amino group at the 3-position introduces a basic center and a potential point for further derivatization, opening up avenues for creating diverse chemical libraries for high-throughput screening. However, the synthesis of unprotected 3-aminoindoles can be challenging due to their inherent instability.[6] This guide proposes a robust synthetic route to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one as its more stable hydrochloride salt.

Proposed Synthetic Pathway

The synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride can be logically approached in a multi-step sequence, commencing with the commercially available 7-chlorooxindole. The proposed pathway focuses on the introduction of an amino group at the C3 position, a common strategy in the synthesis of bioactive oxindoles.

Synthetic Pathway A 7-Chlorooxindole B 3-Bromo-7-chlorooxindole A->B NBS, CCl4, reflux C 3-Azido-7-chlorooxindole B->C NaN3, DMF D 3-Amino-7-chlorooxindole C->D H2, Pd/C, MeOH E 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride D->E HCl in Ether

Caption: Proposed synthetic pathway to the target compound.

Step 1: Bromination of 7-Chlorooxindole

The initial step involves the selective bromination of 7-chlorooxindole at the C3 position. This is a standard electrophilic substitution reaction on the activated methylene group of the oxindole ring.

Experimental Protocol:

  • To a solution of 7-chlorooxindole (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (1.1 eq).

  • The reaction mixture is refluxed for 2-4 hours, with monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude 3-bromo-7-chlorooxindole, which can be purified by recrystallization.

Step 2: Azidation of 3-Bromo-7-chlorooxindole

The bromide at the C3 position is a good leaving group and can be readily displaced by a nucleophile. In this step, sodium azide is used to introduce the azido group, which serves as a precursor to the amine.

Experimental Protocol:

  • Dissolve 3-bromo-7-chlorooxindole (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN3) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 3-azido-7-chlorooxindole.

Step 3: Reduction of the Azido Group

The azido group is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Dissolve 3-azido-7-chlorooxindole (1.0 eq) in methanol (MeOH).

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield 3-amino-7-chlorooxindole.

Step 4: Formation of the Hydrochloride Salt

Due to the potential instability of the free amine, it is converted to its hydrochloride salt for improved stability and handling.[6]

Experimental Protocol:

  • Dissolve the crude 3-amino-7-chlorooxindole in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Chemical Properties and Structural Elucidation

The final product, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, is expected to be a crystalline solid. Its structure can be confirmed by standard analytical techniques.

PropertyExpected Value/Observation
Molecular Formula C₈H₈Cl₂N₂O
Molecular Weight 219.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents
¹H NMR Expect characteristic peaks for the aromatic protons, the C3 proton, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the protonated amine.
¹³C NMR Expect distinct signals for the carbonyl carbon, the aromatic carbons, and the C3 carbon.
Mass Spectrometry The molecular ion peak should correspond to the mass of the free base (m/z = 182.03) with a characteristic isotopic pattern for the chlorine atom.
Infrared (IR) Spectroscopy Expect characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the lactam, and C-Cl vibrations.

Molecular Structure A

Caption: 2D structure of the parent compound, 7-Chloro-1,3-dihydro-2H-indol-2-one.

Potential Biological Significance and Therapeutic Applications

The therapeutic potential of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride can be inferred from the known biological activities of related oxindole derivatives.

  • Anticancer Activity: Many oxindole derivatives exhibit potent anticancer properties by inhibiting various protein kinases. The substitution pattern on the oxindole ring is crucial for this activity.

  • Anti-inflammatory and Analgesic Effects: Substituted oxindoles have been investigated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[7]

  • Antimicrobial and Antiviral Properties: The oxindole scaffold has been identified in compounds with activity against a range of pathogens, including bacteria, fungi, and viruses like HIV.[8]

  • Central Nervous System (CNS) Activity: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of oxindole-based compounds with CNS activity.

The presence of the chlorine atom at the 7-position is likely to enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and oral bioavailability. The amino group at the 3-position provides a handle for further chemical modifications to optimize potency and selectivity towards a specific biological target.

Conclusion

While the discovery of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride may not be a singular historical event, its synthesis is a logical and valuable endeavor in the field of medicinal chemistry. This guide has outlined a robust and feasible synthetic pathway, detailed its expected chemical properties, and highlighted its significant potential as a scaffold for the development of novel therapeutics. The strategic combination of the privileged oxindole core, a modulating chloro-substituent, and a versatile amino group makes this compound a highly attractive building block for researchers and scientists in the pharmaceutical industry. Further investigation into its biological activities is warranted and could lead to the discovery of new and effective drug candidates.

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  • Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines - RSC Publishing. Available at: [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities - PubMed. Available at: [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed Central. Available at: [Link]

  • Facile and General Synthesis of Quaternary 3-Aminooxindoles - ACS Publications. Available at: [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. Pharmacological Research. 2021.
  • (PDF) Oxindoles and Their Pharmaceutical Significance-an Overview - ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a key intermediate in the development of various pharmacologically active compounds. The protocol herein is designed to be robust and scalable, offering insights into the underlying chemical principles and critical parameters for successful synthesis. This guide is intended for researchers in medicinal chemistry, process development, and organic synthesis.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities. Specifically, 3-amino-substituted oxindoles are of significant interest due to their presence in compounds with potential therapeutic applications, including but not limited to, kinase inhibitors and anti-inflammatory agents. The introduction of a chlorine atom at the 7-position can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity or providing a handle for further functionalization.

This application note details a reliable synthetic route to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a versatile building block for drug discovery and development. The described methodology is based on a two-step sequence involving the halogenation of a 7-chlorooxindole precursor followed by a nucleophilic substitution with an amino group.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Halogenation cluster_1 Step 2: Amination and Salt Formation 7-chlorooxindole 7-Chloro-1,3-dihydro-2H-indol-2-one intermediate 3-Bromo-7-chloro-1,3-dihydro-2H-indol-2-one 7-chlorooxindole->intermediate AIBN (cat.), CCl4, Reflux NBS N-Bromosuccinimide (NBS) or NCS product_base 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one intermediate->product_base NH3 (in THF/MeOH) product_HCl 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride product_base->product_HCl HCl (in Ether)

Figure 1: Overall synthetic scheme for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Materials and Methods

Materials
Reagent/SolventGradeSupplier
7-Chloro-1,3-dihydro-2H-indol-2-oneReagentCommercially Available
N-Bromosuccinimide (NBS)ReagentCommercially Available
Azobisisobutyronitrile (AIBN)ReagentCommercially Available
Carbon tetrachloride (CCl4)AnhydrousCommercially Available
Ammonia solution (7 N in Methanol)ReagentCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acid solution (2 M in diethyl ether)ReagentCommercially Available
Sodium thiosulfateACS GradeCommercially Available
Sodium bicarbonateACS GradeCommercially Available
BrinePrepared in-house
Anhydrous sodium sulfateACS GradeCommercially Available
Deuterated solvents for NMRNMR GradeCommercially Available
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Experimental Protocol

Part 1: Synthesis of 3-Bromo-7-chloro-1,3-dihydro-2H-indol-2-one

This step involves the free-radical bromination of the starting material at the benzylic 3-position. The use of AIBN as a radical initiator is crucial for the selective halogenation at this position.

Workflow_Part1 setup Reaction Setup: - Add 7-chlorooxindole, NBS, and AIBN (catalytic) to CCl4 in a round-bottom flask. - Equip with a reflux condenser under an inert atmosphere. reflux Reflux: - Heat the mixture to reflux (approx. 77 °C). - Monitor the reaction by TLC for the disappearance of the starting material. setup->reflux workup Workup: - Cool the reaction mixture to room temperature. - Filter to remove succinimide. - Wash the filtrate with aqueous Na2S2O3, NaHCO3, and brine. reflux->workup isolation Isolation: - Dry the organic layer over anhydrous Na2SO4. - Concentrate under reduced pressure to obtain the crude product. workup->isolation purification Purification (if necessary): - Purify by flash chromatography (e.g., hexane/ethyl acetate gradient). isolation->purification

Figure 2: Workflow for the synthesis of 3-Bromo-7-chloro-1,3-dihydro-2H-indol-2-one.

Detailed Steps:

  • To a solution of 7-chloro-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-7-chloro-1,3-dihydro-2H-indol-2-one. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

The second step is a nucleophilic substitution of the bromine atom at the 3-position by ammonia. The reaction is followed by conversion to the hydrochloride salt to improve the stability and handling of the final product.

Workflow_Part2 amination Amination: - Dissolve the crude 3-bromo-7-chlorooxindole in THF. - Add a solution of ammonia in methanol (excess). - Stir at room temperature and monitor by TLC. workup_amination Workup: - Concentrate the reaction mixture under reduced pressure. - Partition the residue between ethyl acetate and water. amination->workup_amination isolation_base Isolation of Free Base: - Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4. - Concentrate to obtain the crude 3-amino-7-chlorooxindole. workup_amination->isolation_base salt_formation Hydrochloride Salt Formation: - Dissolve the crude free base in anhydrous diethyl ether. - Add a solution of HCl in diethyl ether dropwise until precipitation is complete. isolation_base->salt_formation isolation_hcl Isolation of Hydrochloride Salt: - Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. salt_formation->isolation_hcl

Figure 3: Workflow for the synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Detailed Steps:

  • Dissolve the crude 3-bromo-7-chloro-1,3-dihydro-2H-indol-2-one from Part 1 in a minimal amount of anhydrous THF.

  • To this solution, add an excess of a 7 N solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base of 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one.

  • Dissolve the crude free base in anhydrous diethyl ether and cool in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the desired 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Aromatic protons in the range of δ 7.0-7.5 ppm. A singlet for the C3-H proton. Broad signals for the amine and amide protons.
¹³C NMR Signals corresponding to the aromatic carbons, the carbonyl carbon (around δ 175-180 ppm), and the C3 carbon.
FTIR (KBr) Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-Cl stretching.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the free base.
Melting Point A sharp melting point is indicative of high purity.

Note: Specific spectral data for this compound is not widely available in the public domain. The expected results are based on the analysis of similar structures.

Safety Precautions

  • 7-Chloro-1,3-dihydro-2H-indol-2-one and its halogenated intermediates: These compounds may be harmful if swallowed and can cause eye irritation.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Carbon tetrachloride (CCl4): A toxic and environmentally hazardous solvent. Use in a well-ventilated fume hood and take appropriate disposal measures.

  • Ammonia solution: Corrosive and has a pungent odor. Work in a well-ventilated area and use appropriate PPE.

  • Hydrochloric acid: Highly corrosive. Handle with care.

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Troubleshooting

Problem Possible Cause Solution
Low yield in Part 1 Incomplete reaction.Ensure the use of a fresh radical initiator (AIBN) and anhydrous solvent. Increase reaction time.
Decomposition of the product.Avoid prolonged heating.
Low yield in Part 2 Incomplete amination.Use a larger excess of the ammonia solution and ensure adequate reaction time.
Difficulty in precipitation of the hydrochloride salt.Ensure the use of anhydrous solvents. Try cooling to lower temperatures or adding a co-solvent to induce precipitation.
Impure final product Incomplete reaction or side reactions.Purify the intermediate from Part 1 by flash chromatography. Recrystallize the final hydrochloride salt.

Conclusion

The protocol described in this application note provides a detailed and reliable method for the synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. By following the outlined procedures and paying close attention to the critical parameters, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs.

References

  • Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 2025, 66(3), 970-991. [Link]

  • Safety D

Application Notes and Protocols for the Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 3-amino-2-oxindole scaffold is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. The introduction of a chlorine atom at the 7-position can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This document provides a comprehensive guide to a reliable and well-documented synthetic route for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a valuable building block for drug discovery and development.

The presented synthesis is a multi-step process commencing from the readily available starting material, 2-chloroaniline. The route is designed to be robust and scalable, with each step drawing upon established chemical transformations. This guide will not only provide detailed, step-by-step protocols but also delve into the mechanistic underpinnings of each reaction, offering insights into the experimental choices and potential challenges.

Overall Synthetic Scheme

The synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is accomplished in four main stages:

  • Sandmeyer Isatin Synthesis: Construction of the 7-chloroisatin core from 2-chloroaniline.

  • Oximation: Conversion of the 3-keto group of 7-chloroisatin to an oxime.

  • Reduction: Catalytic hydrogenation of the oxime to the corresponding primary amine.

  • Salt Formation: Conversion of the final product to its hydrochloride salt for improved stability and handling.

Synthetic_Route A 2-Chloroaniline B 7-Chloroisatin A->B  Step 1: Sandmeyer Synthesis   C 7-Chloro-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one B->C  Step 2: Oximation   D 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one C->D  Step 3: Reduction   E 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride D->E  Step 4: Salt Formation   Sandmeyer_Mechanism 2-Chloroaniline 2-Chloroaniline Isonitrosoacetanilide Isonitrosoacetanilide 2-Chloroaniline->Isonitrosoacetanilide Chloral Hydrate, NH2OH·HCl 7-Chloroisatin 7-Chloroisatin Isonitrosoacetanilide->7-Chloroisatin H2SO4, Δ

Purification protocol for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Purification Protocol for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Abstract

This application note provides a comprehensive, multi-step protocol for the purification of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of indole derivatives. The methodology detailed herein is synthesized from established principles of organic chemistry and purification techniques for structurally related compounds, including column chromatography of the free base and subsequent recrystallization of the hydrochloride salt. This guide emphasizes the rationale behind each step to ensure both high purity and robust validation of the final product.

Introduction and Scientific Background

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one, also known as 3-amino-7-chlorooxindole, is a heterocyclic compound of significant interest in medicinal chemistry. The oxindole scaffold is a privileged structure found in numerous biologically active molecules and approved drugs. The presence of an amino group at the 3-position and a chlorine atom on the benzene ring provides versatile handles for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents.

The purity of such intermediates is paramount, as impurities can lead to side reactions, decreased yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. Potential impurities may include starting materials, reagents, and byproducts from the synthesis, such as oxidized species or isomers. Therefore, a robust purification strategy is essential to ensure the quality and consistency of the final active pharmaceutical ingredient (API).

This document outlines a two-stage purification process:

  • Chromatographic Purification of the Free Base: Initial purification of the crude product in its free amine form using silica gel column chromatography.

  • Recrystallization of the Hydrochloride Salt: Conversion of the purified free base to its hydrochloride salt followed by recrystallization to achieve high purity and crystallinity.

The protocol also includes methods for in-process monitoring and final purity assessment using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

Table 1: Reagents and Solvents
Reagent/SolventGradeRecommended Supplier
Crude 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-oneSynthesis GradeN/A
Silica Gel230-400 meshMerck or Silicycle
Dichloromethane (DCM)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
n-HexaneHPLC GradeFisher Scientific
Isopropanol (IPA)ACS GradeSigma-Aldrich
Diethyl EtherACS GradeSigma-Aldrich
Hydrochloric Acid (HCl)2M solution in Diethyl EtherSigma-Aldrich
Deionized WaterType 1Millipore
Anhydrous Sodium SulfateACS GradeVWR

Experimental Protocols

Stage 1: Flash Column Chromatography of the Free Base

The initial purification of the crude product is performed on the free base to remove non-polar and highly polar impurities. Silica gel is a suitable stationary phase for the separation of indole derivatives.[1][2] Given the polar nature of the amino-oxindole, a polar solvent system is required.

Rationale: Flash column chromatography is an efficient method for the rapid separation of components in a mixture. The choice of silica gel as the stationary phase is based on its effectiveness in separating compounds with varying polarities.[3] The solvent system (mobile phase) is critical and should be optimized to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC, ensuring good separation on the column.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the crude 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one in a minimal amount of dichloromethane (DCM) or a DCM/methanol mixture.

    • Add a small amount of silica gel to this solution to create a slurry.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading the sample as a solution.

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane and pack the column.

    • Equilibrate the packed column with the starting eluent (e.g., 100% Dichloromethane or Hexane/Ethyl Acetate 9:1).

  • Elution:

    • Carefully load the dried sample onto the top of the silica gel bed.

    • Begin elution with a solvent system of lower polarity (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A gradient of ethyl acetate in hexane or methanol in dichloromethane is often effective for indole derivatives.[4][5]

    • Monitor the elution of the compound using TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified free base.

Diagram 1: Workflow for Chromatographic Purification

G cluster_0 Stage 1: Chromatography A Crude Free Base B Dissolve in DCM/MeOH Adsorb onto Silica Gel A->B C Dry Loading onto Packed Silica Column B->C D Elute with Solvent Gradient (e.g., Hexane/EtOAc) C->D E Collect & Analyze Fractions (TLC) D->E F Combine Pure Fractions & Evaporate Solvent E->F G Purified Free Base F->G

Caption: Workflow for the purification of the free base.

Stage 2: Formation and Recrystallization of the Hydrochloride Salt

Conversion to the hydrochloride salt followed by recrystallization is an excellent method for achieving high purity of amines. The salt form often has better crystallinity and lower solubility in organic solvents compared to the free base, facilitating its isolation.

Rationale: The formation of a salt with an acid like HCl protonates the basic amino group, which can significantly alter the compound's physical properties, such as solubility and melting point.[6] Recrystallization is a powerful purification technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For amine hydrochlorides, alcoholic solvents or their mixtures with water or ethers are often effective.[7][8]

Step-by-Step Protocol:

  • Salt Formation:

    • Dissolve the purified free base in a suitable solvent, such as isopropanol (IPA) or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring. The hydrochloride salt should precipitate out of the solution.

    • Monitor the pH to ensure complete salt formation (pH ~2-3).

  • Isolation of Crude Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

    • Dry the crude hydrochloride salt under vacuum.

  • Recrystallization:

    • Select an appropriate solvent system for recrystallization. Good candidates include isopropanol, ethanol, or a mixture of methanol and diethyl ether.

    • Dissolve the crude hydrochloride salt in a minimal amount of the chosen solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the final product under vacuum to a constant weight.

Diagram 2: Recrystallization Process

G cluster_1 Stage 2: Recrystallization H Purified Free Base I Dissolve in IPA/EtOAc H->I J Add HCl/Ether Solution Precipitate Salt I->J K Filter & Dry Crude HCl Salt J->K L Dissolve in Minimal Hot Recrystallization Solvent K->L M Slow Cooling & Crystallization L->M N Filter, Wash & Dry Crystals M->N O Pure Hydrochloride Salt N->O

Caption: Workflow for salt formation and recrystallization.

Purity Assessment and Characterization

Rigorous analytical testing is crucial to validate the purity of the final product. A combination of chromatographic and spectroscopic techniques should be employed.

Table 2: Analytical Methods for Purity Assessment
MethodPurposeTypical Conditions
TLC In-process monitoring, fraction analysisStationary Phase: Silica gel 60 F254Mobile Phase: Ethyl Acetate/Hexane (1:1) or DCM/MeOH (95:5)Visualization: UV light (254 nm)
HPLC Quantitative purity assessmentColumn: C18 reverse-phase (e.g., Agilent Zorbax)Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid[9]Detection: UV at 254 nm and 280 nm
¹H NMR Structural confirmationSolvent: DMSO-d₆Confirmation of characteristic peaks for the oxindole core and substituents.
Mass Spec Molecular weight confirmationTechnique: Electrospray Ionization (ESI)Observation of the [M+H]⁺ ion for the free base.
Melting Point Physical property characterizationA sharp melting point range is indicative of high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization Solvent is too non-polar, or cooling is too rapid.Add a more polar co-solvent. Ensure slow cooling. Try a different solvent system.
Poor separation on column chromatography Incorrect solvent system.Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound.
Product streaks on TLC/column Compound is too polar; interaction with acidic silica.Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the silica gel.[3]
Low recovery from recrystallization Compound is too soluble in the chosen solvent.Use a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used for dissolution.

Conclusion

The purification of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride can be effectively achieved through a systematic, two-stage process involving chromatographic separation of the free base and recrystallization of the hydrochloride salt. The protocol described in this application note provides a robust framework for obtaining this key synthetic intermediate with high purity. Researchers should consider this protocol as a starting point and may need to optimize specific parameters, such as solvent systems, based on the specific impurity profile of their crude material.

References

  • Diastereoselective Synthesis of 3-(Aminoalkylidene)oxindoles via a Nucleophilic Vinylic Substitution of 2-Chloropyridinium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry. Available at: [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY OF INDOLE DERIVATIVES ON LAYERS OF SIL C&O UNTREATED OR IMPREGNAT. ElectronicsAndBooks. Available at: [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. Buchwald Lab, MIT. Available at: [Link]

  • 3-amino-1,3-dihydro-2H-indol-2-one. ChemSynthesis. Available at: [Link]

  • Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation. Analyst. Available at: [Link]

  • How can I recrystallize an amino acid derivative?. ResearchGate. Available at: [Link]

  • Method for producing amino acid ester hydrochloride. Google Patents.
  • Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 3‐aminated oxindoles. ResearchGate. Available at: [Link]

  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof. Google Patents.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients. Available at: [Link]

  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent Technologies. Available at: [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics. Available at: [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Analytical Characterization of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a heterocyclic compound of interest in pharmaceutical research and development due to its core structure, which is found in various biologically active molecules. As with any potential active pharmaceutical ingredient (API), rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are intended to serve as a robust starting point for method development and validation in a GMP-compliant environment.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical compounds. For 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a reverse-phase HPLC method is recommended, leveraging the compound's polarity for effective separation from potential impurities.

Rationale for Method Selection

A reverse-phase approach is selected due to the polar nature of the amino and hydrochloride moieties, which will interact favorably with a polar mobile phase, while the chlorinated indole ring provides sufficient hydrophobicity for retention on a non-polar stationary phase (e.g., C18). Gradient elution is proposed to ensure the timely elution of the main peak while also resolving any less polar impurities that might be present. UV detection is chosen based on the chromophoric nature of the indole ring system.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh ~10 mg of sample s2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) s1->s2 h1 Equilibrate HPLC system with initial mobile phase conditions s2->h1 s3 Prepare Mobile Phase A (e.g., 0.1% TFA in Water) s4 Prepare Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) h2 Inject sample solution h1->h2 h3 Run gradient elution program h2->h3 h4 Detect peaks using UV detector h3->h4 d1 Integrate peak areas h4->d1 d2 Calculate Purity (% Area) d1->d2 d3 Quantify using a standard (Assay) d1->d3

Caption: Workflow for HPLC analysis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent 50:50 (v/v) Acetonitrile:Water

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The acceptance criteria, as per ICH guidelines, should be pre-defined and may include parameters like tailing factor (T) ≤ 2.0 and relative standard deviation (RSD) for peak area of replicate injections ≤ 2.0%.[1][2]

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique for confirming the identity of a compound by providing information about its molecular weight and fragmentation pattern.

Rationale for Technique Selection

Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide an accurate mass measurement, confirming the elemental composition.

Predicted Mass Spectral Data

The molecular formula for the free base is C₈H₇ClN₂O. The predicted monoisotopic mass is 182.02469 Da.[3] In the positive ion mode, the protonated molecule [M+H]⁺ is expected.

AdductPredicted m/z
[M+H]⁺ 183.03197
[M+Na]⁺ 205.01391
[M+K]⁺ 220.98785

Data sourced from PubChem predictions.[3]

Protocol for LC-MS Analysis

Instrumentation:

  • LC-MS system with an ESI source.

LC Conditions:

  • A rapid LC gradient can be employed using the same column and mobile phases as the HPLC method, with a shorter run time.

MS Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Scan Range m/z 50-500

Data Analysis:

  • Extract the ion chromatogram for the predicted m/z of the protonated molecule.

  • Compare the accurate mass of the observed peak with the theoretical mass. The mass error should be within 5 ppm.

  • Induce fragmentation (MS/MS) to observe characteristic daughter ions, which can further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial relationships.

Rationale for NMR Analysis

¹H NMR will confirm the presence and connectivity of the protons in the molecule, while ¹³C NMR will identify the carbon skeleton. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

General NMR Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it solubilizes them well and the labile protons (NH, NH₂) are often observable.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H, ¹³C, and optionally 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Signals in the aromatic region (typically ~6.5-8.0 ppm) corresponding to the protons on the chlorinated benzene ring. The substitution pattern will dictate the multiplicity (e.g., doublets, triplets).

  • CH₂ Protons: A signal corresponding to the methylene protons at the 3-position of the indole ring.

  • NH and NH₂ Protons: Signals for the amine and amide protons, which may be broad and their chemical shift can be concentration and temperature-dependent.

Spectroscopic Analysis: UV-Vis and FTIR

UV-Vis Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry can be used as a simple and rapid method for the quantitative determination of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in solution, in accordance with USP <857> and Ph. Eur. 2.2.25 guidelines.[4]

Instrumentation:

  • A calibrated UV-Vis spectrophotometer.

Procedure:

  • Determine λmax: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or water) and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration.

    • Make a series of serial dilutions to create at least five calibration standards.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration. The relationship should be linear with a correlation coefficient (R²) ≥ 0.999.

  • Sample Analysis:

    • Prepare a solution of the unknown sample with a concentration that falls within the range of the calibration curve.

    • Measure its absorbance at the λmax.

    • Determine the concentration of the unknown sample using the equation of the line from the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch (Amine, Amide) 3400 - 3200
C-H Stretch (Aromatic) 3100 - 3000
C=O Stretch (Amide) 1700 - 1650
C=C Stretch (Aromatic) 1600 - 1450
C-N Stretch 1350 - 1000
C-Cl Stretch 800 - 600

Method Validation

Any analytical method intended for quality control purposes must be validated to ensure it is fit for its intended purpose.[5] The validation should be performed according to ICH Q2(R2) guidelines.[1][6]

Validation Workflow

Validation_Workflow cluster_protocol Validation Protocol cluster_params Performance Characteristics cluster_report Validation Report p1 Define Method & Purpose p2 Set Acceptance Criteria p1->p2 v1 Specificity p2->v1 v2 Linearity & Range v1->v2 v3 Accuracy v2->v3 v4 Precision (Repeatability & Intermediate) v3->v4 v5 Detection Limit (LOD) v4->v5 v6 Quantitation Limit (LOQ) v5->v6 v7 Robustness v6->v7 r1 Summarize Results v7->r1 r2 Conclusion on Fitness for Purpose r1->r2

Caption: A typical workflow for analytical method validation according to ICH guidelines.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and strength. It is imperative that these methods are developed and validated in accordance with regulatory guidelines to ensure the generation of reliable and scientifically sound data throughout the drug development lifecycle.

References

  • AMSbiopharma. (2025, July 22).
  • ICH. (2023, November 30).
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubChem. 3-amino-7-chloro-2,3-dihydro-1h-indol-2-one hydrochloride.
  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93.
  • Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25).

Sources

Application Note: High-Throughput Screening of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride for Novel Kinase Inhibitors

Sources

Application Notes and Protocols for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride: A Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Oxindole

The oxindole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous biologically active compounds. The subject of this guide, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, is a unique derivative poised for exploration as a chemical probe. While direct, extensive research on this specific molecule is emerging, its structural motifs—a 3-amino-substituted oxindole core and a 7-chloro substituent—suggest a strong potential for interaction with various biological targets.

Derivatives of the indol-2-one (oxindole) core have demonstrated a wide range of biological activities, including but not limited to, inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, antiviral properties as respiratory syncytial virus (RSV) fusion inhibitors, and modulation of G protein-coupled receptors (GPCRs) such as the cysteinyl leukotriene receptor 1 (CysLT1)[1][2][3]. The 3-amino substitution introduces a key vector for potential interactions, while the 7-chloro group can influence binding affinity, selectivity, and metabolic stability.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride as a chemical probe. The protocols provided herein are based on established methodologies for analogous compounds and are designed to be a robust starting point for investigation.

Physicochemical Properties

A summary of the key physicochemical properties for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₈Cl₂N₂OInferred
Molecular Weight 219.07 g/mol Inferred
CAS Number 2530-91-8Vendor Information
Solubility Soluble in DMSO and MethanolVendor Information
Purity >95% (typical)Vendor Information

Part 1: Proposed Mechanism of Action and Biological Targets

Based on the activities of structurally related oxindole derivatives, we propose that 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride may function as a modulator of key signaling pathways implicated in oncology and immunology.

Putative Target: Receptor Tyrosine Kinases (RTKs)

The oxindole scaffold is a well-established pharmacophore for the inhibition of RTKs. Many clinically approved and investigational RTK inhibitors feature this core structure. The 7-chloro substitution on the aromatic ring can enhance binding to the ATP-binding pocket of kinases.

RTK_Inhibition_Pathway Ligand Ligand RTK RTK Ligand->RTK Activation Downstream Downstream RTK->Downstream Phosphorylation Proliferation Proliferation Downstream->Proliferation Signal Transduction ATP ATP ADP ADP Probe Probe Probe->RTK Inhibition

Caption: Proposed inhibition of RTK signaling.

Potential Application: Anti-Proliferative and Anti-Angiogenic Studies

Given its potential to inhibit RTKs such as EGFR and VEGFR-2, this chemical probe could be instrumental in studying cellular proliferation and angiogenesis.

Part 2: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for characterizing the biological activity of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of the compound against a panel of purified kinases.

Materials:

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

  • Purified recombinant kinases (e.g., EGFR, VEGFR-2, FGFR, PDGFR)

  • ATP

  • Kinase-specific substrate peptides

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a serial dilution series in kinase buffer.

  • Assay Setup: In a 384-well plate, add 2.5 µL of the diluted compound.

  • Kinase Addition: Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a mixture of ATP and substrate peptide (at 2x final concentration) to initiate the reaction.

  • Reaction Incubation: Incubate for 1 hour at room temperature.

  • Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions to measure kinase activity.

  • Data Analysis: Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Plate_Setup Add Compound to 384-well Plate Compound_Prep->Plate_Setup Add_Kinase Add Purified Kinase Plate_Setup->Add_Kinase Incubate1 Incubate 10 min at RT Add_Kinase->Incubate1 Add_ATP_Substrate Add ATP and Substrate Incubate1->Add_ATP_Substrate Incubate2 Incubate 1 hr at RT Add_ATP_Substrate->Incubate2 Detection Add Detection Reagent (e.g., ADP-Glo™) Incubate2->Detection Read_Plate Read Luminescence Detection->Read_Plate Analyze Calculate IC₅₀ Read_Plate->Analyze End End Analyze->End

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HUVEC endothelial cells)

  • Complete cell culture medium

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., from 0.01 to 100 µM) for 72 hours.

  • Viability Assessment: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is used to confirm the on-target effect of the compound by measuring the phosphorylation status of its putative kinase targets in a cellular context.

Materials:

  • Human cancer cell lines

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

  • Growth factors (e.g., EGF, VEGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Culture cells to 80% confluency and then serum-starve them for 12-24 hours.

  • Compound Pre-treatment: Pre-treat the cells with the compound at various concentrations for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and probe with the indicated primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on target phosphorylation.

Part 3: Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental results, it is crucial to incorporate appropriate controls.

  • Positive Controls: Use known inhibitors of the target kinases (e.g., gefitinib for EGFR, sunitinib for VEGFR) to validate the assay systems.

  • Negative Controls: Include a vehicle control (DMSO) in all experiments to account for any effects of the solvent.

  • Counter-screens: To assess selectivity, test the compound against a panel of unrelated kinases.

  • Orthogonal Assays: Confirm findings from one assay with a different, independent method. For example, validate hits from a biochemical kinase assay in a cell-based phosphorylation assay.

Conclusion

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride represents a promising, yet underexplored, chemical entity. Its structural similarity to known bioactive molecules, particularly kinase inhibitors, provides a strong rationale for its investigation as a chemical probe. The detailed protocols and experimental strategies outlined in this guide offer a comprehensive framework for elucidating its biological function and potential therapeutic applications. Rigorous experimental design, including the use of appropriate controls and orthogonal validation methods, will be paramount in accurately defining the utility of this compound as a novel tool for chemical biology and drug discovery.

References

  • Vertex AI Search. (2024). 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. [Link: Not available]
  • ChemSynthesis. (2024). 3-amino-1,3-dihydro-2H-indol-2-one. [Link: https://www.chemsynthesis.com/base/chemical-structure/117069-75-7.html]
  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058. [Link: https://pubmed.ncbi.nlm.nih.gov/32407115/]
  • European Patent Office. (2004). Process for the preparation of the 2-oxoindole derivative, Ropinirole - EP 1568689 A1. [Link: https://data.epo.org/publication-server/document?
  • Google Patents. (n.d.). US8304541B2 - Process for the manufacture of an indolinone derivative. [Link: https://patents.google.
  • Al-Ostoot, F. H., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 1-19. [Link: https://www.
  • Chen, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1084–1089. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4603914/]

Sources

Application Notes and Protocols for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Indole Derivative

The indol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is an intriguing derivative within this class, poised for investigation in various in vitro settings, particularly in the realm of kinase inhibition and cellular signaling. The strategic placement of the amino and chloro groups on the indole ring suggests its potential for forming specific interactions within the ATP-binding pockets of protein kinases, a hypothesis supported by the extensive use of similar structures in kinase inhibitor design.[1][2] This document serves as a comprehensive guide for researchers, providing a detailed protocol for the dissolution of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride and outlining best practices for its application in in vitro assays.

Physicochemical Properties and Rationale for Protocol Design

Understanding the fundamental properties of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is paramount for developing a robust and reproducible dissolution protocol.

PropertyValue/CharacteristicSignificance for Dissolution and Handling
Molecular Formula C₈H₇ClN₂O · HClThe hydrochloride salt form enhances stability and aqueous solubility compared to the free base.
Physical Form Likely a solid powderRequires careful handling to avoid inhalation and ensure accurate weighing.
Solubility Expected to be soluble in DMSO and sparingly soluble in aqueous solutions.DMSO is the recommended primary solvent for creating high-concentration stock solutions.
Stability The hydrochloride salt improves stability, but the free base can be prone to degradation.[3] The compound is also noted to be hygroscopic.[3]Store in a cool, dry place, and handle promptly after opening. Avoid exposure to high pH, strong oxidizing agents, and excessive light to prevent degradation.

The protocol detailed below is designed with these properties in mind, prioritizing the creation of a stable, high-concentration stock solution in an organic solvent, which can then be diluted into aqueous assay buffers. This two-step process is standard practice for many small molecule inhibitors in cell-based and biochemical assays to avoid issues with poor aqueous solubility.

Experimental Workflow for Solubilization and Use

The following diagram illustrates the overall workflow for preparing 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride for in vitro experiments.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solutions cluster_2 In Vitro Assay A Weigh Compound B Add DMSO A->B In a sterile microfuge tube C Vortex/Sonicate B->C To desired concentration (e.g., 10 mM) D Store at -20°C C->D Ensure complete dissolution E Thaw Stock Solution D->E F Dilute in Assay Buffer E->F Serially dilute to final concentrations G Vortex Gently F->G H Add to Assay Plate G->H I Incubate H->I J Readout I->J

Caption: Workflow for preparing 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Detailed Protocol for Dissolving 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

This protocol provides a step-by-step guide for preparing a 10 mM stock solution in DMSO, a common starting point for most in vitro assays.

Materials:

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-dissolution Preparations:

    • Allow the vial of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride to equilibrate to room temperature before opening to minimize moisture absorption, as the compound is hygroscopic.[3]

    • Perform all handling in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of the compound directly into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out approximately 2.55 mg (Molecular Weight: 255.09 g/mol ).

  • Solubilization in DMSO:

    • Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.

    • Rationale: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules. It is also miscible with most aqueous buffers used in biological assays, making it an ideal choice for stock solutions.

  • Ensuring Complete Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates.

    • If particulates remain, sonicate the tube in a water bath for 5-10 minutes. This provides energy to break up any small aggregates and facilitate complete dissolution.

    • Causality: Ensuring complete dissolution is critical for accurate and reproducible experimental results. Undissolved compound will lead to an overestimation of the actual concentration.

  • Storage of the Stock Solution:

    • Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation. The use of amber tubes protects the compound from potential light-induced degradation.

    • Store the aliquots at -20°C for short- to mid-term storage (weeks to months) or at -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Assays

Procedure:

  • Thawing the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

    • Once thawed, briefly vortex the tube to ensure homogeneity.

  • Serial Dilution:

    • Prepare serial dilutions of the stock solution in the appropriate sterile aqueous assay buffer (e.g., PBS, DMEM, or specific kinase assay buffer).

    • Important Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects or interfere with enzyme activity. Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.

  • Use in Assays:

    • Add the freshly prepared working solutions to your assay plates (e.g., cell cultures or biochemical kinase assays).

    • Mix gently by pipetting or gentle agitation of the plate.

Self-Validating System and Troubleshooting

To ensure the integrity of your experiments, it is crucial to incorporate self-validating checks:

  • Solubility Check: After preparing the highest concentration working solution in your aqueous buffer, visually inspect it for any signs of precipitation. If precipitation occurs, you may need to lower the top concentration or adjust the buffer composition (e.g., by adding a small amount of a co-solvent, if compatible with your assay).

  • Vehicle Control: As mentioned, always run a parallel experiment with the vehicle (DMSO in assay buffer) to account for any solvent effects.

  • Positive and Negative Controls: Include appropriate positive and negative controls for your specific assay to validate the experimental setup and the biological response.

Conclusion

This protocol provides a comprehensive and scientifically grounded approach to the dissolution and use of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride for in vitro assays. By understanding the chemical properties of the compound and adhering to best practices for solution preparation, researchers can ensure the accuracy and reproducibility of their experimental data, paving the way for a thorough investigation of this promising molecule's biological activity.

References

  • Tardy, C., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2838. [Link]

  • Kufareva, I., et al. (2011). A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase. The Journal of biological chemistry, 286(48), 41340–41351. [Link]

Sources

Application Notes and Protocols: Characterizing Novel Kinase Inhibitors with Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide Featuring 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Introduction

The indolinone scaffold is a cornerstone in the development of kinase inhibitors, giving rise to several clinically approved anti-cancer drugs.[1][2][3] These small molecules typically act as ATP-competitive inhibitors, targeting the ATP-binding site of various protein kinases.[1][2] This application note presents a strategic guide for the initial characterization of novel indolinone-based compounds, using the hypothetical molecule, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (hereafter referred to as Compound X), as an exemplar.

The protocols outlined herein are designed to assess the cytotoxic and anti-proliferative activity of Compound X, elucidate its potential mechanism of action through target engagement and downstream signaling analysis, and provide a framework for its preclinical evaluation.

Hypothesized Mechanism of Action: Targeting Receptor Tyrosine Kinases

Many indolinone derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] These RTKs are critical regulators of angiogenesis, cell proliferation, and survival, and their dysregulation is a hallmark of many cancers.[5][6] We hypothesize that Compound X, owing to its indolinone core, may inhibit VEGFR2 signaling. Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which collectively promote cell proliferation, survival, and migration.[5][6][7][8][9]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundX Compound X CompoundX->VEGFR2 Inhibits

Figure 1: Hypothesized inhibition of the VEGFR2 signaling pathway by Compound X.

Experimental Workflow for Compound Characterization

A systematic approach is crucial for characterizing a novel compound. The following workflow is recommended:

Experimental_Workflow Start Start: Compound X Synthesis & Purification Viability Cell Viability Assay (MTT) Determine IC50 Start->Viability TargetEngagement Target Engagement Assay (CETSA) Confirm binding to target Viability->TargetEngagement KinaseAssay Biochemical Kinase Assay Determine in vitro potency & selectivity Viability->KinaseAssay WesternBlot Western Blot Analysis Assess downstream signaling TargetEngagement->WesternBlot KinaseAssay->WesternBlot End End: Data Analysis & Interpretation WesternBlot->End

Figure 2: Recommended workflow for the characterization of Compound X.

Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of Compound X that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line

  • Complete cell culture medium

  • Compound X (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10][11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11]

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Compound X in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include vehicle-only (DMSO) controls.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][12]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability for each concentration of Compound X relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterRecommended Value
Cell LineHUVEC, A549, or other cancer cell lines
Seeding Density5,000 - 10,000 cells/well
Compound X Conc.0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time48 - 72 hours
MTT Incubation4 hours
Wavelength570 nm
Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of Compound X on the phosphorylation of key proteins in the VEGFR2 signaling pathway, such as Akt and ERK.[13]

Materials:

  • Cell line (e.g., HUVECs)

  • Compound X

  • VEGF-A

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors[14]

  • Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of Compound X for 2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST to reduce non-specific binding.[14][15]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

  • Normalize the phosphorylated protein signal to the total protein signal.[16]

ParameterRecommended Condition
Cell LineHUVEC
Starvation12-24 hours in serum-free medium
Compound X Pre-treatment2 hours
VEGF-A Stimulation50 ng/mL for 10-15 minutes
Blocking Buffer5% BSA in TBST
Primary Antibody DilutionAs per manufacturer's recommendation
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.[17][18][19] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[18][20]

Materials:

  • Cell line expressing the target protein

  • Compound X

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blot reagents

Procedure:

  • Treat cultured cells with Compound X or vehicle control for a specified time.

  • Harvest and wash the cells, then resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fraction by Western blot using an antibody against the target protein.

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

References
  • Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Sun, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. [Link]

  • Al-Ostoot, F. H., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

  • Mini Reviews in Medicinal Chemistry. (2012). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. [Link]

  • ARO - The Scientific Publication of Koya University. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • Scientific Research Publishing. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • SpringerLink. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • PubChem. (n.d.). 7-Chloro-1,3-dihydro-2H-indol-2-one. [Link]

  • MDPI. (n.d.). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. [Link]

  • PubChem. (n.d.). 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-. [Link]

  • PubMed. (1992). Novel 5-HT3 antagonists. Isoquinolinones and 3-aryl-2-pyridones. [Link]

Sources

Derivatization of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Derivatization of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-amino-2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates with a wide range of biological activities.[1] This application note provides a detailed guide for the strategic derivatization of a key starting material, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. We present rationale-driven protocols for N-acylation, N-sulfonylation, and reductive amination, designed to enable the systematic exploration of the chemical space around this scaffold for Structure-Activity Relationship (SAR) studies. Each protocol is supported by mechanistic insights, characterization guidelines, and a discussion of its strategic value in probing key interactions with biological targets, such as protein kinases.

Introduction: The 7-Chloro-3-amino-2-oxindole Scaffold

The 3-substituted-3-aminooxindole motif is a cornerstone in modern drug discovery, recognized for its prevalence in natural products and potent synthetic drug candidates.[1] The specific scaffold, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one, offers three primary points for diversification: the C3-amino group, the N1-lactam nitrogen, and the aromatic ring. The presence of a chlorine atom at the C7 position already introduces a significant electronic and steric feature, often exploited to modulate binding affinity and metabolic stability.

This guide focuses exclusively on the derivatization of the C3-primary amine. This position is a critical vector for probing the binding pocket of target proteins. By modifying this amine, researchers can systematically introduce a variety of functional groups to explore:

  • Steric Bulk: How does the size and shape of the substituent affect binding?

  • Hydrogen Bonding: Can we introduce or remove key hydrogen bond donors and acceptors?

  • Electronic Effects: How do electron-donating or withdrawing groups influence activity?

  • Lipophilicity: How can we modulate the overall hydrophobicity of the molecule to improve cell permeability or target engagement?

The goal of these derivatization efforts is to build a focused library of compounds that, when screened, will generate a clear Structure-Activity Relationship (SAR), guiding the design of more potent and selective drug candidates.

Strategic Derivatization of the C3-Amine

The primary amino group at the C3 position is a versatile chemical handle. Its nucleophilicity allows for a range of reliable and high-yielding reactions. We will detail three core strategies: N-acylation, N-sulfonylation, and reductive amination.

Strategy 1: N-Acylation to Introduce Amide Functionality

Rationale: N-acylation is a fundamental strategy to introduce amide bonds, which are ubiquitous in pharmaceuticals.[2] This reaction allows for the introduction of a vast array of substituents from commercially available carboxylic acids or acyl chlorides. The resulting amide moiety is a hydrogen bond donor (N-H) and acceptor (C=O) and can be used to introduce diverse R-groups that probe different regions of a target's binding site.

Workflow Overview:

G cluster_0 N-Acylation Workflow start Dissolve 3-Amino-7-chloro-2-oxindole in anhydrous solvent (e.g., DCM) add_base Add tertiary amine base (e.g., TEA, DIPEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (Acyl Chloride or Activated Acid) cool->add_acyl react Stir at RT until completion (Monitor by TLC/LC-MS) add_acyl->react workup Aqueous Workup (Wash with aq. NaHCO3, brine) react->workup purify Purify via Flash Chromatography or Recrystallization workup->purify product Characterize Final Product (NMR, HRMS) purify->product

Caption: General workflow for N-acylation of the parent compound.

Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride with benzoyl chloride as a representative acylating agent.

Materials:

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq) in anhydrous DCM.

  • Add the tertiary amine base (2.2 eq) dropwise to the suspension. The initial equivalent neutralizes the HCl salt, and the second acts as an acid scavenger for the reaction. Stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2]

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired N-acylated oxindole.

Characterization: Successful acylation can be confirmed by ¹H NMR (appearance of aromatic protons from the benzoyl group and a downfield shift of the C3-proton) and HRMS (correct mass for the final product).

Strategy 2: N-Sulfonylation to Introduce Sulfonamides

Rationale: The sulfonamide group is another key functional group in medicinal chemistry, acting as a bioisostere for amides but with distinct properties. Sulfonamides are generally more stable to hydrolysis and possess a more acidic N-H proton, making them excellent hydrogen bond donors. This derivatization strategy allows for probing interactions with different amino acid residues (e.g., arginine, lysine) in a target's active site.

Protocol: N-Sulfonylation with a Sulfonyl Chloride

This protocol uses benzenesulfonyl chloride as a representative agent.

Materials:

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine or TEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the starting material (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (e.g., pyridine, 2.5 eq) and stir for 15 minutes at room temperature. Pyridine often serves as both the base and a catalyst.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor by TLC/LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude solid by flash chromatography or recrystallization.

Strategy 3: Reductive Amination to Introduce Alkyl Groups

Rationale: Reductive amination is a powerful method for introducing N-alkyl and N-aryl substituents, providing access to secondary and tertiary amines.[3] This strategy is ideal for exploring SAR related to steric bulk and basicity at the C3-amine position. The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ.

Workflow Overview:

G cluster_1 Reductive Amination Workflow start Combine 3-Amino-7-chloro-2-oxindole, an aldehyde/ketone (1.2 eq), and an acid catalyst (e.g., AcOH) stir Stir at RT to form imine intermediate start->stir add_reductant Add mild reducing agent (e.g., NaBH(OAc)3, NaBH3CN) stir->add_reductant react Stir until completion (Monitor by TLC/LC-MS) add_reductant->react quench Quench with saturated aq. NaHCO3 react->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Purify via Flash Chromatography extract->purify product Characterize Final Product (NMR, HRMS) purify->product

Caption: One-pot workflow for reductive amination.[3]

Protocol: Reductive Amination with an Aldehyde

This protocol uses benzaldehyde as a representative carbonyl compound.

Materials:

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq)

  • Benzaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq), add the solvent (DCE), the aldehyde (1.2 eq), and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent, NaBH(OAc)₃ (1.5 eq), portion-wise. NaBH(OAc)₃ is a mild and selective reagent suitable for reducing the intermediate imine without affecting the aldehyde.[3]

  • Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the imine intermediate and starting material.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the N-alkylated product.

Building a Focused Library and Analyzing SAR

By applying these three core derivatization strategies with a diverse set of reactants (e.g., various acyl chlorides, sulfonyl chlorides, and aldehydes/ketones), a focused library can be synthesized. The goal is to systematically vary one property at a time (e.g., size, electronics, H-bonding capacity) to generate meaningful SAR data.

Table 1: Example SAR Data for a Hypothetical Kinase Target

Compound IDR-Group at C3-AmineDerivatization MethodIC₅₀ (nM)Rationale for Change
Parent -NH₂->10,000Baseline activity
1a -NH-CO-PhN-Acylation850Introduce H-bond acceptor and aryl group
1b -NH-CO-(4-F-Ph)N-Acylation420Probe electronic effects (EWG)
1c -NH-CO-tBuN-Acylation2,500Probe steric bulk
2a -NH-SO₂-PhN-Sulfonylation650Introduce strong H-bond donor
3a -NH-CH₂-PhReductive Amination1,200Increase flexibility and basicity

This hypothetical data illustrates how systematic changes can lead to significant differences in biological activity. For instance, the addition of an electron-withdrawing fluorine atom (Compound 1b ) improved potency compared to the simple phenyl group (Compound 1a ), suggesting a favorable interaction with an electropositive region of the binding site. The bulky t-butyl group (Compound 1c ) was detrimental, indicating a sterically constrained pocket.

Conclusion

The 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one scaffold is a highly valuable starting point for medicinal chemistry campaigns. The derivatization of the C3-amino group via N-acylation, N-sulfonylation, and reductive amination provides a robust and versatile platform for generating structurally diverse libraries. The protocols outlined in this guide offer reliable methods for synthesizing these derivatives, enabling the systematic investigation of structure-activity relationships and facilitating the optimization of lead compounds in drug discovery projects.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem.
  • Kaur, J., & Singh, V. (2015). Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines. RSC Advances, 5(67), 54429-54455.
  • Singh, J., & Sharma, A. (2021). Synthesis of 3-aminated oxindoles. Mendeleev Communications. Available at: [Link]

  • BenchChem. (2025). Derivatization of the Amino Group in 3-Aminoindole: Application Notes and Protocols. BenchChem.
  • Guezguez, R., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 980-985.

Sources

The Versatile Scaffolding of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the oxindole core stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its unique structural and electronic properties make it an ideal starting point for the design of novel therapeutics. Within this esteemed family of heterocycles, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride has emerged as a particularly valuable building block. The strategic placement of a reactive amino group at the 3-position and a chloro substituent at the 7-position provides medicinal chemists with versatile handles for molecular elaboration, enabling the synthesis of complex molecules with tailored pharmacological profiles.

This comprehensive guide delves into the diverse applications of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in drug discovery, with a focus on its pivotal role in the synthesis of targeted therapies, particularly kinase inhibitors. We will explore its synthesis, key reactions, and provide detailed protocols for its derivatization, offering researchers and drug development professionals a practical resource for leveraging this potent scaffold in their quest for novel medicines.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The hydrochloride salt of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one is typically a solid with a molecular weight of approximately 253.5 g/mol . While specific solubility data can vary, it is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). As a hydrochloride salt, it exhibits improved stability and handling characteristics compared to the free base. For long-term storage, it is advisable to keep the compound in an inert atmosphere at room temperature.

PropertyValueSource
Molecular FormulaC₈H₇ClN₂O·HClInferred
Molecular Weight253.5 g/mol [1]
AppearanceSolidGeneral Knowledge
StorageInert atmosphere, room temperature[1]

Synthetic Pathways to a Key Intermediate

The synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride typically commences from the readily available 7-chloroisatin. The introduction of the amino group at the C3 position is a critical transformation that can be achieved through several methodologies. One common approach involves the formation of a Schiff base, followed by reduction or hydrolysis.

Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride 7-Chloroisatin 7-Chloroisatin Intermediate_Imine Intermediate Imine/ Schiff Base 7-Chloroisatin->Intermediate_Imine Aromatic Amine, cat. Acetic Acid, Reflux [5] Target_Compound_Free_Base 3-Amino-7-chloro-1,3-dihydro- 2H-indol-2-one Intermediate_Imine->Target_Compound_Free_Base Hydrolysis or Reduction Target_Compound_HCl 3-Amino-7-chloro-1,3-dihydro- 2H-indol-2-one hydrochloride Target_Compound_Free_Base->Target_Compound_HCl HCl

Caption: General synthetic scheme for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Protocol 1: Synthesis from 7-Chloroisatin

This protocol outlines a representative procedure for the synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride from 7-chloroisatin.

Materials:

  • 7-Chloroisatin

  • A suitable aromatic amine (e.g., p-anisidine)

  • Glacial Acetic Acid

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Sodium Borohydride (for reduction, if applicable)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve 7-chloroisatin (1.0 eq) in DMF. Add the aromatic amine (1.0 eq) and a catalytic amount of glacial acetic acid. Reflux the mixture for 10-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[2].

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the Schiff base product. Filter the solid, wash with water, and dry.

  • Hydrolysis/Reduction to Amine: The intermediate Schiff base can be hydrolyzed under acidic or basic conditions to yield the 3-amino-2-oxindole. Alternatively, reduction with a suitable reducing agent like sodium borohydride can also be employed.

  • Salt Formation: Dissolve the resulting free base in a suitable solvent (e.g., methanol or ethanol) and add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Applications in Kinase Inhibitor Synthesis: The Case of Axitinib

One of the most significant applications of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is its role as a key intermediate in the synthesis of Axitinib . Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and is approved for the treatment of advanced renal cell carcinoma. The oxindole scaffold of Axitinib is crucial for its binding to the ATP-binding pocket of the kinase.

The synthesis of Axitinib showcases the utility of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one as a versatile building block. While the exact industrial synthesis routes are proprietary, the general synthetic strategy involves the derivatization of the 3-amino group to construct the side chain of the final drug molecule.

Axitinib_Synthesis_Intermediate Start 3-Amino-7-chloro-1,3-dihydro- 2H-indol-2-one hydrochloride Intermediate Derivatization at 3-Amino Position Start->Intermediate Multi-step Synthesis Axitinib Axitinib Intermediate->Axitinib Further Transformations [2, 4, 6]

Caption: Role of the title compound as an intermediate in Axitinib synthesis.

Derivatization Protocols for Lead Optimization

The 3-amino group of the title compound is a prime site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Common derivatization reactions include N-acylation, N-sulfonylation, and reductive amination.

Protocol 2: N-Acylation of the 3-Amino Group

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, influencing the binding of the molecule to its biological target.

Materials:

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Suspend 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (1.0 eq) in the anhydrous solvent.

  • Add the base (2.2 eq) and stir the mixture until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: N-Sulfonylation of the 3-Amino Group

N-sulfonylation introduces a sulfonamide group, which can also participate in hydrogen bonding and alter the electronic properties of the molecule.

Materials:

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Follow steps 1-3 as described in Protocol 2.

  • Slowly add the sulfonyl chloride (1.1 eq) to the cooled reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work-up and purify the product as described in Protocol 2.

Biological Significance and Therapeutic Potential

The derivatization of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride has led to the discovery of compounds with a wide range of biological activities. The oxindole core is a key feature in many kinase inhibitors, where it mimics the adenine moiety of ATP, enabling competitive inhibition of the enzyme.

The chloro-substituent at the 7-position can influence the binding affinity and selectivity of the molecule by engaging in specific interactions within the kinase active site. The 3-amino group serves as a crucial attachment point for various side chains that can be designed to target specific regions of the kinase, thereby enhancing potency and selectivity.

Beyond kinase inhibition, derivatives of this scaffold have been explored for other therapeutic applications, including as anti-inflammatory and antimicrobial agents. The versatility of this building block ensures its continued importance in the ongoing search for novel and effective therapies.

Conclusion

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a powerful platform for the synthesis of a diverse array of biologically active molecules. The successful application of this scaffold in the development of the kinase inhibitor Axitinib underscores its significance in modern drug discovery. The protocols and insights provided in this guide aim to equip researchers and drug development professionals with the knowledge to effectively utilize this privileged scaffold in their own research endeavors, paving the way for the discovery of the next generation of targeted therapeutics.

References

  • PubChem. (n.d.). 3-Amino-7-azaindole hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570696A - Method for preparing intermediate of axitinib and application of...
  • PubChemLite. (n.d.). 3-amino-7-chloro-2,3-dihydro-1h-indol-2-one hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • Iraqi Academic Scientific Journals. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes towards intermediates en route to axitinib and vortioxetine. Retrieved from [Link]

  • PubMed. (n.d.). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino... Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • SpringerLink. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. Retrieved from [Link]

  • MDPI. (n.d.). N''-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Retrieved from [Link]

  • MDPI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Synthesis of 3-(Aminoalkylidene)oxindoles via a Nucleophilic Vinylic Substitution of 2-Chloropyridinium Salts | Request PDF. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of 3-Aminoindole-2-carbonitriles from Anthranilonitriles via N-Unpotected 2-(Cyanomethylamino)benzonitriles | Request PDF. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting experiments with 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) to facilitate the smooth execution of your experiments. The information herein is curated to explain the "why" behind experimental choices, ensuring both technical accuracy and practical, field-tested insights.

Introduction to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a synthetic organic compound belonging to the 2-oxindole class. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The 3-amino substitution, in particular, offers a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of potential therapeutic agents.

However, the inherent reactivity of the 3-aminoindole core presents unique challenges in experimental handling and execution. This guide aims to address these potential issues proactively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride and how do they influence its properties?

A1: The molecule has three main components: a 2-oxindole core, a chlorine atom at the 7-position, and an amino group at the 3-position, supplied as a hydrochloride salt.

  • 2-Oxindole Core: This bicyclic aromatic system is a common motif in pharmacologically active compounds.

  • 7-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the electron density of the aromatic ring, potentially affecting its reactivity and metabolic stability.

  • 3-Amino Group: This is a nucleophilic center and a primary site for further derivatization. However, it is also susceptible to oxidation.

  • Hydrochloride Salt: The free base of 3-aminoindoles is often unstable and prone to air and light-mediated degradation, leading to discoloration (often blue or purple) due to oxidative dimerization. The hydrochloride salt significantly enhances stability and improves shelf-life and handling.

Q2: How should I store and handle 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride?

A2: Proper storage and handling are critical to maintain the integrity of the compound.

  • Storage: The solid compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. A desiccator or a controlled humidity environment is recommended. Some suppliers suggest storage at -20°C for long-term stability.

  • Handling: Due to its potential hygroscopic nature, it is advisable to handle the compound in a glove box or a low-humidity environment. Minimize its exposure to air and light. When preparing solutions, do so fresh for each experiment if possible.

Q3: What are the recommended solvents for dissolving 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride?

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be good solvents.

  • Alcohols: Methanol and ethanol may also be suitable, though heating might be required.

  • Aqueous Buffers: Solubility in aqueous buffers may be limited and pH-dependent. The hydrochloride salt should be more soluble in acidic to neutral aqueous solutions compared to the free base. It is crucial to determine the solubility in your specific buffer system empirically. For related compounds like Ropinirole hydrochloride, solubility in PBS (pH 7.2) is reported to be approximately 10 mg/mL. However, aqueous solutions of some related compounds are not recommended for storage for more than a day.

It is strongly recommended to perform a small-scale solubility test before preparing a large stock solution.

Troubleshooting Common Experimental Issues

Problem 1: My solution of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride has changed color (e.g., turned yellow, brown, or blue).

  • Potential Cause: Color change is often an indicator of degradation, likely through oxidation of the 3-amino group. This can be accelerated by exposure to air, light, or incompatible solvents and reagents.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions fresh before use.

    • Use High-Purity Solvents: Ensure that your solvents are anhydrous and free of peroxides, especially when using ethers or other susceptible solvents.

    • Inert Atmosphere: When working with the compound for extended periods, especially in solution, consider using an inert atmosphere (e.g., nitrogen or argon).

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.

Problem 2: I am seeing low yield or no product in my derivatization reaction.

  • Potential Cause: The reactivity of the 3-amino group can be influenced by steric hindrance from the oxindole core and the electronic effects of the 7-chloro substituent. The reaction conditions may not be optimal.

  • Troubleshooting Steps:

    • Choice of Base: If your reaction requires a base to deprotonate the hydrochloride and free the amine, use a non-nucleophilic base to avoid side reactions. The choice of base should be carefully considered based on the reaction mechanism.

    • Reaction Temperature: Some reactions may require heating to overcome the activation energy. Conversely, for sensitive substrates, cooling the reaction might be necessary to prevent degradation.

    • Catalyst: Consider the use of a suitable catalyst to promote the desired transformation.

    • Purity of Starting Material: Verify the purity of your 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, as impurities can interfere with the reaction.

Problem 3: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).

  • Potential Cause: These peaks could be due to degradation products, impurities from the starting material, or side products from your reaction.

  • Troubleshooting Steps:

    • Run a Control: Analyze a solution of the starting material in your reaction solvent to identify any degradation that occurs under the reaction conditions without the other reagents.

    • Characterize Impurities: If possible, use techniques like mass spectrometry to identify the molecular weight of the unexpected peaks. This can provide clues about their structure (e.g., an increase in mass corresponding to oxidation).

    • Purification Method: Re-evaluate your purification method. The polarity of the compound and its derivatives can be similar, making separation challenging. Consider alternative chromatographic conditions (e.g., different solvent systems, columns).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general guideline. The choice of solvent and concentration should be optimized for your specific application.

  • Weighing: In a controlled environment (e.g., a glove box or on a balance with low air flow), accurately weigh the desired amount of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., DMSO) to the solid and gently swirl to dissolve.

  • Sonication/Vortexing: If the compound does not dissolve readily, use a vortex mixer or an ultrasonic bath to aid dissolution.

  • Final Volume: Once dissolved, add the remaining solvent to reach the desired final concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: General Procedure for a Nucleophilic Substitution Reaction

This is a representative workflow for using the 3-amino group as a nucleophile.

experimental_workflow A Dissolve 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one HCl in an appropriate solvent B Add a non-nucleophilic base to liberate the free amine A->B C Add the electrophile B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench the reaction D->E F Work-up and extraction E->F G Purify the product by column chromatography F->G H Characterize the final product G->H

Caption: General workflow for a nucleophilic substitution reaction.

Data Presentation

Table 1: Physicochemical Properties of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride and Related Compounds

Property3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochlorideRopinirole hydrochloride
Molecular Formula C₈H₈Cl₂N₂OC₁₆H₂₄N₂O · HCl
Molecular Weight 219.07 g/mol 296.8 g/mol
Appearance Likely a solidSolid
Storage Cool, dry, protected from light-20°C
Aqueous Solubility pH-dependent, likely low~10 mg/mL in PBS (pH 7.2)
Organic Solubility Likely soluble in DMSO, DMF~1 mg/mL in DMSO

Note: Data for the title compound is based on supplier information and chemical structure, while data for Ropinirole hydrochloride is provided for comparison.

Visualizations

Signaling Pathway and Degradation

degradation_pathway cluster_compound Compound Stability cluster_products Potential Products Compound 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one HCl Degradation_Product Oxidized Dimer and other degradation products Compound->Degradation_Product Degradation Air Air (Oxygen) Light Light Moisture Moisture High_pH High pH

Caption: Factors contributing to the degradation of 3-aminoindole derivatives.

References

  • While specific literature for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is limited, the following references provide valuable context on the chemistry and handling of rel
  • BenchChem Technical Guide: 3-Aminoindole Hydrochloride. This document provides a general overview of the stability and handling of 3-aminoindole hydrochloride, which can be extrapolated to its chloro-substituted analogue. (Note: A specific, stable URL for this document is not available, but similar technical data can be found on the websites of chemical suppliers.)

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93. This paper discusses the impurities found in Ropinirole, which can provide insight into the potential degradation pathways of similar 2-oxindole structures. [Link]

Technical Support Center: Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.

Introduction: The Synthetic Landscape

The synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one, a key building block in medicinal chemistry, typically proceeds through the amination of a 7-chlorooxindole scaffold. The most common and scalable route involves the initial preparation of 7-chloroisatin, which is then converted to a 3-substituted intermediate ripe for amination. While seemingly straightforward, each step presents opportunities for byproduct formation that can complicate purification and compromise yield and purity. This guide will illuminate the causes of these byproducts and provide robust solutions.

The general synthetic pathway, which informs our discussion on byproducts, is visualized below.

cluster_0 Pathway A: Reductive Amination cluster_1 Pathway B: Nucleophilic Substitution A 7-Chloroisatin B 3-Imino-7-chloro-2-oxindole A->B  Amine Source (e.g., NH4OAc) C Target Product B->C Reduction (e.g., NaBH4, H2/Pd) D 7-Chlorooxindole E 3-Bromo-7-chloro-2-oxindole D->E Halogenation (e.g., NBS) F Target Product E->F Amination (e.g., NH3, NaN3 then reduction) Start Precursors Start->A Start->D

Caption: Common synthetic routes to 3-Amino-7-chloro-2-oxindole.

Troubleshooting Guide: Isolating the Issue

This section addresses specific experimental observations and links them to likely byproducts, providing actionable protocols to mitigate their formation.

Question 1: "My final product shows a persistent impurity at M+152 relative to my product's free base mass. My yield is also lower than expected. What is this impurity and how can I prevent it?"

Answer: This observation strongly suggests the formation of a dimeric byproduct, specifically bis(7-chloro-2-oxoindolin-3-yl)amine .

  • Causality: The target product, 3-amino-7-chloro-2-oxindole, is a primary amine. It remains nucleophilic and can compete with your ammonia source (or other amine) to react with the electrophilic intermediate (e.g., 3-bromo-7-chloro-2-oxindole). This second nucleophilic substitution reaction links two oxindole units via a secondary amine bridge, resulting in the observed mass increase. This is particularly prevalent when using ammonia gas or aqueous ammonium hydroxide, where localized concentration drops can favor the product acting as a nucleophile.

  • Identification:

    • LC-MS: Look for a peak with m/z corresponding to [2 * (M_product) - NH3 + H]+. For the free base (C8H7ClN2O), this would be approximately 329.0 m/z.

    • ¹H NMR: The dimeric structure will have a more complex aromatic region and a distinct N-H signal for the secondary amine bridge, which will integrate to 1H relative to 12 aromatic/alkene protons.

  • Mitigation Protocol:

    • Control Stoichiometry & Addition: Use a significant excess of the aminating agent (e.g., 10-20 equivalents of ammonium acetate or a saturated solution of ammonia in an organic solvent). Add the 3-bromo-7-chloro-2-oxindole intermediate slowly to the ammonia solution to ensure the intermediate always encounters a high concentration of the desired nucleophile.

    • Use a Protected Amine Source: A superior method is to use an ammonia surrogate that avoids the presence of a reactive primary amine product during the reaction.

      • Step 1: Azide Introduction: Dissolve 3-bromo-7-chloro-2-oxindole in a polar aprotic solvent like DMF or DMSO. Add 1.5 equivalents of sodium azide (NaN₃) and stir at room temperature for 4-6 hours until TLC/LC-MS confirms the consumption of the starting material. This forms 3-azido-7-chloro-2-oxindole.

      • Step 2: Reduction: After an aqueous workup to remove excess azide, the intermediate can be reduced to the desired primary amine. A clean and effective method is Staudinger reduction using triphenylphosphine (1.2 equiv) in THF followed by the addition of water. Alternatively, catalytic hydrogenation (H₂, 10% Pd/C) in methanol or ethyl acetate is highly effective.[1]

cluster_0 Problem: Dimer Formation cluster_1 Solution: Azide Method A 3-Bromo-7-chloro-2-oxindole (Electrophile) C Target Product (Primary Amine) A->C + B NH3 (Desired Nucleophile) B->C + D Dimer Byproduct (Secondary Amine) C->D Reacts with more A (Undesired Path) E 3-Bromo-7-chloro-2-oxindole G 3-Azido-7-chloro-2-oxindole E->G + F NaN3 (Protected Amine Source) F->G + I Target Product (Clean Formation) G->I -> H Reduction (e.g., H2/Pd) H->I ->

Sources

Overcoming solubility issues with 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (CAS: 1332528-31-0). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a hydrochloride salt of a complex organic molecule, its behavior in solution can be nuanced. This document provides in-depth, experience-driven guidance to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and dissolution of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Q1: I'm having trouble dissolving 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in aqueous buffers. Why is this happening?

A1: While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, challenges can still arise.[1][2] Several factors could be at play:

  • Intrinsic Low Solubility: The parent molecule, an indol-2-one derivative, likely possesses a rigid, planar structure with hydrophobic regions, which inherently limits its interaction with water.

  • Common Ion Effect: If your buffer contains chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt, effectively reducing its solubility.[1][3]

  • pH of the Solution: The pH of your aqueous buffer is critical. As a salt of a weak base, the compound's solubility is highly pH-dependent. The amino group needs to remain protonated to be soluble. If the pH is too high (approaching the pKa of the amine), the compound can convert to its less soluble free base form and precipitate.[3]

Q2: What is the best starting solvent for this compound?

A2: For a compound with unknown solubility, it is best to start with common organic solvents known for their broad solubilizing power. Based on the structure, the following are recommended for initial small-scale testing:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for creating high-concentration stock solutions of poorly water-soluble compounds for biological assays.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent with strong solubilizing capabilities.

  • Methanol or Ethanol: Polar protic solvents that can be effective, though potentially less so than DMSO or DMF for highly lipophilic compounds.[4]

It's crucial to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous experimental medium. Direct dissolution in aqueous buffers is often problematic.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective method to increase the rate of dissolution and, for many compounds, increase the equilibrium solubility.[3][5] However, this must be done with caution:

  • Thermal Stability: The primary concern is the thermal stability of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Prolonged exposure to high temperatures can cause degradation. It is recommended to conduct a preliminary stability test by heating a small sample and analyzing for degradation products (e.g., via HPLC).

  • Precipitation upon Cooling: Be aware that the compound may precipitate out of solution as it cools back to room temperature, a phenomenon known as supersaturation. If your experiment is conducted at room temperature, a heat-assisted dissolution may not provide a stable solution.

Q4: Will sonication help dissolve the compound?

A4: Yes, sonication is a highly recommended technique. It uses high-frequency sound waves to agitate the solvent and break down solute aggregates, which can significantly increase the rate of dissolution.[6] This is a physical method that is less likely to cause chemical degradation compared to heating.[7][8]

Troubleshooting Workflow for Solubility Enhancement

If you are encountering persistent solubility issues, follow this systematic workflow. The core principle is to identify the optimal solvent system and conditions for your specific experimental needs.

Step 1: Initial Solvent Screening

The first step is to determine a suitable organic solvent for creating a concentrated stock solution.

Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (e.g., 1-2 mg) into several separate glass vials.

  • Solvent Addition: To each vial, add a different solvent (see Table 1) in small, incremental volumes (e.g., 10-20 µL at a time).

  • Mixing: After each addition, vortex the vial vigorously for 30-60 seconds. Use a sonicator for 5-10 minutes if the compound does not dissolve with vortexing alone.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Calculation: Once the compound is fully dissolved, calculate the approximate solubility in mg/mL. Continue adding solvent to determine the point of saturation if necessary.

Table 1: Recommended Solvents for Initial Screening

SolventTypeRationale and Considerations
DMSO Polar AproticExcellent for creating high-concentration stocks for in vitro assays. Can be toxic to some cells at higher concentrations (>0.5%).
DMF Polar AproticSimilar to DMSO, a strong solvent. Can also have cellular toxicity.
Ethanol Polar ProticA less toxic alternative to DMSO/DMF, often used for in vivo formulations. May have lower solubilizing power for this compound.
Methanol Polar ProticSimilar to ethanol but more volatile and toxic. Useful for analytical purposes.
Step 2: Optimizing the Aqueous Solution

Once a stock solution is prepared in an organic solvent, the next challenge is diluting it into your aqueous experimental medium without precipitation.

Decision-Making Flow for Aqueous Dilution

G cluster_0 Initial Formulation cluster_1 Solubility Enhancement Strategies cluster_2 Resulting Formulation A Poorly Soluble Compound B Complexation (e.g., Cyclodextrins) A->B C Micellar Solubilization (e.g., Surfactants) A->C D Particle Size Reduction (e.g., Nanosuspension) A->D E Soluble Inclusion Complex B->E F Stable Micellar Solution C->F G Stable Suspension with Improved Dissolution Rate D->G

Advanced Solubility Enhancement Strategies

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 193-202. Available from: [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(06), 1-11. Available from: [Link]

  • Verma, S., et al. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 12(3). Available from: [Link]

  • Kumar, S., & Singh, P. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 55-62. Available from: [Link]

  • Patel, H., & Shah, V. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 05(06), 199-204. Available from: [Link]

  • Prajapati, B., & Patel, C. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 93-97. Available from: [Link]

  • Thakral, S., & Kelly, R. C. (2017). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-aqueous suspension. International Journal of Pharmaceutics, 517(1-2), 139-147. Available from: [Link]

  • BIOFOUNT. (n.d.). 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from [Link]

  • Chavda, V. P., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 14(11), 2354. Available from: [Link]

  • Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 700-712. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a key intermediate in pharmaceutical development. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, and what are the critical steps affecting yield?

A1: The most prevalent synthetic pathway involves a multi-step process beginning with 7-chloroisatin. The key stages are:

  • Oximation: Conversion of 7-chloroisatin to 7-chloro-3-(hydroxyimino)indolin-2-one.

  • Reduction: Reduction of the oxime intermediate to the corresponding amine, 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one.

  • Salt Formation: Conversion of the free amine to its hydrochloride salt for improved stability and handling.

The critical yield-determining step is typically the reduction of the oxime. Incomplete reactions, side-product formation, and difficulties in purification can significantly lower the overall yield.[1][2] The final salt formation step is also crucial, as improper technique can lead to product loss or the formation of an unstable product.[3][4]

Q2: My oximation of 7-chloroisatin is showing low conversion. What are the potential causes?

A2: Low conversion in the oximation step can often be attributed to the following:

  • Purity of 7-Chloroisatin: Impurities in the starting material can interfere with the reaction.[5] Ensure you are using high-purity 7-chloroisatin.

  • Reaction Conditions: The reaction is sensitive to pH and temperature. Ensure that the reaction medium is adequately buffered and the temperature is controlled as specified in your protocol.

  • Reagent Stoichiometry: An insufficient amount of hydroxylamine hydrochloride will result in incomplete conversion. A slight excess of the hydroxylamine reagent is often recommended.

Q3: The reduction of 7-chloro-3-(hydroxyimino)indolin-2-one is resulting in a low yield of the desired amine. How can I troubleshoot this?

A3: Low yields in the oxime reduction are a common challenge.[6][7] Consider the following troubleshooting strategies:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Pd/C or Raney Nickel) is a common method.[8] However, the catalyst can be poisoned by impurities.[2] Metal/acid systems like Sn/HCl or Fe/HCl are also effective.[8][9][10] The choice may depend on the presence of other functional groups in your molecule.

  • Catalyst Activity: If using catalytic hydrogenation, ensure your catalyst is fresh and active.[2] Catalyst deactivation can be a significant issue.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of side products.[1]

  • Workup Procedure: The workup is critical for isolating the amine. Ensure the pH is appropriately adjusted to isolate the free amine before proceeding to the salt formation step.

Q4: I am having difficulty with the final hydrochloride salt formation. The product is oily or difficult to crystallize. What can I do?

A4: Issues with salt formation and crystallization are often related to the solvent system and the method of HCl addition.[11]

  • Anhydrous Conditions: The presence of water can lead to lower yields due to the solubility of the hydrochloride salt.[4] Using anhydrous HCl (either as a gas or a solution in an anhydrous solvent like diethyl ether or dioxane) is often preferred.[4]

  • Solvent Selection: The choice of solvent for crystallization is crucial. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol, ethyl acetate, or mixtures with non-polar solvents like hexanes.[11][12]

  • Temperature Control: Crystallization may be induced by cooling the reaction mixture. Gradual cooling can lead to the formation of more well-defined crystals.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 7-chloro-3-(hydroxyimino)indolin-2-one
Potential Cause Explanation Recommended Solution
Inactive Catalyst For catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Nickel) may have lost activity due to improper storage or handling.[2]Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere if required.
Catalyst Poisoning Impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst, rendering it ineffective.[2]Purify the oxime intermediate before the reduction step. Use high-purity solvents and ensure glassware is thoroughly cleaned.
Insufficient Reducing Agent In metal/acid reductions (e.g., Sn/HCl, Fe/HCl), an inadequate amount of the metal will lead to an incomplete reaction.[1]Use a stoichiometric excess of the metal reductant as specified in established protocols.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or lead to side products at higher temperatures.[1]Optimize the reaction temperature. Start at room temperature and gently heat if the reaction is sluggish, monitoring by TLC.
Improper pH during Workup The amine product may remain in the aqueous layer if the pH is not sufficiently basic during extraction.After the reaction, carefully neutralize the acid and then basify the solution (pH > 9) to ensure the free amine is extracted into the organic layer.
Problem 2: Poor Quality of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (e.g., discoloration, oiling out)
Potential Cause Explanation Recommended Solution
Residual Impurities Impurities from previous steps can interfere with crystallization and cause discoloration.Purify the free amine by column chromatography or recrystallization before attempting salt formation.
Presence of Water Water can inhibit crystallization and lead to the formation of an oil or a hygroscopic solid.[4]Use anhydrous solvents and an anhydrous source of HCl (e.g., HCl in dioxane or ethyl acetate).[11]
Incorrect Solvent for Precipitation The chosen solvent may have some solubility for the hydrochloride salt, leading to low recovery or oiling out.Perform small-scale solvent screening to find an optimal anti-solvent system where the salt has minimal solubility.
Rapid Precipitation Adding the HCl solution too quickly can cause the product to crash out as an amorphous solid or oil.Add the HCl solution dropwise with vigorous stirring to promote the formation of a crystalline solid.

Experimental Protocols

Synthesis of 7-chloro-3-(hydroxyimino)indolin-2-one (Oxime Intermediate)
  • Suspend 7-chloroisatin in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride.

  • Add an aqueous solution of sodium acetate as a buffer.

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter the precipitated solid.

  • Wash the solid with water and then ethanol and dry under vacuum.

Reduction of 7-chloro-3-(hydroxyimino)indolin-2-one to the Amine

Method A: Catalytic Hydrogenation

  • Dissolve the oxime intermediate in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Method B: Tin(II) Chloride Reduction

  • Dissolve the oxime intermediate in ethanol.

  • Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture onto ice and basify with a concentrated NaOH solution to precipitate the tin salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude amine.

Formation of the Hydrochloride Salt
  • Dissolve the crude 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Continue addition until the precipitation is complete.

  • Stir the resulting slurry for a period to ensure complete crystallization.

  • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow Start 7-Chloroisatin Oximation Oximation (NH2OH·HCl, NaOAc) Start->Oximation Oxime 7-Chloro-3-(hydroxyimino)indolin-2-one Oximation->Oxime Reduction Reduction (e.g., H2/Pd/C or SnCl2/HCl) Oxime->Reduction Amine 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one Reduction->Amine Salt_Formation Salt Formation (Anhydrous HCl) Amine->Salt_Formation Product 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride Salt_Formation->Product

Caption: Synthetic workflow for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Troubleshooting_Reduction Start Low Yield in Reduction Step Check_Method Catalytic Hydrogenation or Metal/Acid? Start->Check_Method Catalyst_Issue Check Catalyst Activity & Purity Check_Method->Catalyst_Issue Catalytic Reagent_Stoichiometry Check Reductant Stoichiometry Check_Method->Reagent_Stoichiometry Metal/Acid Fresh_Catalyst Use Fresh Catalyst Catalyst_Issue->Fresh_Catalyst Purify_Substrate Purify Oxime Intermediate Catalyst_Issue->Purify_Substrate Optimize_Conditions Optimize Temperature & Time Fresh_Catalyst->Optimize_Conditions Purify_Substrate->Optimize_Conditions Increase_Reagent Use Stoichiometric Excess Reagent_Stoichiometry->Increase_Reagent Increase_Reagent->Optimize_Conditions Monitor_Reaction Monitor by TLC/LC-MS Optimize_Conditions->Monitor_Reaction

Caption: Troubleshooting decision tree for the oxime reduction step.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • How to reduce oximes to amines? Sciencemadness.org. Available at: [Link]

  • Reduction of oximes to corresponding amines. Sciencemadness.org. Available at: [Link]

  • Method for salt preparation. Google Patents.
  • Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. Available at: [Link]

  • Nitro Reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Academic Scientific Journals. Available at: [Link]

  • Chemists' Guide to Oxime Reduction. Scribd. Available at: [Link]

  • Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science. Available at: [Link]

  • Preparation of amines from the reduction of oximes. Aakash Institute. Available at: [Link]

  • Amine, Nitro compounds, Reduction. Aakash Institute. Available at: [Link]

  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Available at: [Link]

  • The Role of 7-Chloroisatin in Modern Organic Synthesis. Available at: [Link]

  • Isatin. Organic Syntheses. Available at: [Link]

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. ABL Technology. Available at: [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Dovepress. Available at: [Link]

  • Process for the preparation of the 2-oxoindole derivative, Ropinirole. European Patent Office. Available at: [Link]

  • Problems with Fischer indole synthesis. Reddit. Available at: [Link]

  • Synthesis and antimalarial properties of 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones and related structures. PubMed. Available at: [Link]

  • 3-amino-1,3-dihydro-2H-indol-2-one. ChemSynthesis. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. MDPI. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • 7-Chloro-1,3-dihydro-2H-indol-2-one. PubChem. Available at: [Link]

  • The improvement of the synthetic process of Ropinirole hydrochloride. ResearchGate. Available at: [Link]

  • A process for the preparation of oxindole derivatives. Google Patents.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Institutes of Health. Available at: [Link]

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Stability of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Solvent Stability and Experimental Best Practices

Welcome to the technical support center for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents, troubleshoot common experimental issues, and offer best practices for its handling and use. As Senior Application Scientists, we synthesize our expertise to provide you with a scientifically grounded and practical resource.

Introduction to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a substituted oxindole, a privileged scaffold in medicinal chemistry. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results, whether for biological screening, analytical method development, or synthetic applications. Understanding its behavior in different solvents is the first step toward successful experimentation. While specific stability data for this compound is not extensively published, we can infer its likely stability profile based on the known chemistry of the oxindole ring system and related compounds.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the stability and handling of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Q1: What is the recommended solvent for preparing a stock solution of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride?

For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These aprotic polar solvents are generally suitable for dissolving a wide range of organic molecules and are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. A product data sheet for a similar compound, ropinirole hydrochloride, suggests solubility in DMSO at approximately 1 mg/mL.[1] For aqueous experiments, further dilution into buffers should be done immediately before use.

Q2: I've noticed a change in the color of my solution over time. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. For oxindole derivatives, this can be due to oxidation. The 3-position of the oxindole ring is susceptible to oxidation, which can lead to the formation of colored isatin-like byproducts.[2] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. To mitigate this, we recommend preparing solutions fresh and using degassed solvents if possible. Storage of solutions under an inert atmosphere (e.g., nitrogen or argon) can also significantly slow down oxidative degradation.

Q3: My compound seems to be precipitating out of my aqueous buffer. What can I do?

Precipitation from aqueous buffers can be due to a few factors:

  • pH-dependent solubility: As a hydrochloride salt, the compound is likely more soluble in acidic to neutral aqueous solutions. If the pH of your buffer is too high, the free base form of the amine may be generated, which could be less soluble. We recommend checking the pH of your final solution.

  • Limited aqueous solubility: Even as a salt, the compound may have limited solubility in aqueous systems. For ropinirole hydrochloride, the solubility in PBS (pH 7.2) is approximately 10 mg/mL, and it is not recommended to store the aqueous solution for more than one day.[1]

  • Solvent composition: If your experiment involves a mixture of organic solvents and aqueous buffers, changes in the solvent ratio during the experiment can lead to precipitation.

To address this, consider preparing a more concentrated stock in an organic solvent and performing a final dilution into the aqueous buffer immediately before your experiment.

Q4: I am seeing unexpected peaks in my HPLC analysis. Could these be degradation products?

Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. Based on the structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, several degradation pathways are plausible under common experimental conditions:

  • Hydrolysis: The amide bond in the oxindole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: As mentioned, oxidation at the 3-position is a likely degradation pathway.

  • Dimerization/Polymerization: Under certain conditions, reactive intermediates formed during degradation could lead to the formation of dimers or other polymeric species.

A stability-indicating HPLC method is crucial for distinguishing the parent compound from any degradation products. Such a method should be developed and validated through forced degradation studies.[3][4][5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Observed Issue Potential Cause Recommended Action
Inconsistent biological activity Degradation of the compound in the assay medium.Prepare fresh solutions for each experiment. Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.
Poor solubility in a desired solvent The solvent may not be suitable for this compound.Refer to the solubility table below for guidance. Consider using a co-solvent system or preparing a more dilute solution.
Formation of a precipitate upon storage Compound degradation or exceeding the solubility limit.Store solutions at low temperatures (-20°C or -80°C) and in the dark. Avoid repeated freeze-thaw cycles. Do not store in aqueous solutions for extended periods.
Broad or tailing peaks in HPLC Interaction of the amine group with the stationary phase.Use a mobile phase with an appropriate pH and/or an ion-pairing reagent. Ensure the column is in good condition.
Predicted Solubility and Stability Data

The following table provides predicted solubility and stability information for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in common laboratory solvents. This information is based on general chemical principles and data for structurally related compounds. It is strongly recommended to perform your own solubility and stability tests for your specific experimental conditions.

Solvent Predicted Solubility Predicted Stability Comments
Water Moderately Soluble (as HCl salt)Low (prone to hydrolysis over time)Best for immediate use after preparation.
PBS (pH 7.4) Moderately SolubleLow to ModerateStability is pH-dependent. Avoid prolonged storage.
Ethanol/Methanol SolubleModerateProtic nature may lead to solvolysis over time.
DMSO Highly SolubleHighRecommended for long-term stock solution storage at -20°C or -80°C.
DMF Highly SolubleHighSimilar to DMSO, a good choice for stock solutions.
Acetonitrile Sparingly SolubleHighCan be used as a co-solvent.
Dichloromethane Sparingly SolubleHighUseful for extractions and some synthetic procedures.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibrate the vial of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light. For added stability, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Performing a Preliminary Stability Assessment using HPLC

This protocol outlines a basic approach to assess the stability of the compound in a chosen solvent. A validated stability-indicating HPLC method is required for accurate quantitative analysis.

  • Prepare a fresh solution of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Immediately inject a sample of the freshly prepared solution onto the HPLC system to obtain a t=0 chromatogram.

  • Store the remaining solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • At various time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC.

  • Compare the chromatograms over time. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of the parent compound remaining can be calculated to assess the stability.

Visualizing Potential Degradation Pathways and Workflows

The following diagrams illustrate the likely degradation pathways of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride and a general workflow for assessing its stability.

G cluster_main Potential Degradation of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride A 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride B Oxidation (e.g., air, light) A->B C Hydrolysis (acidic/basic) A->C D Isatin-like byproduct (Colored) B->D E Ring-opened product C->E

Caption: Potential degradation pathways for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

G cluster_workflow Stability Assessment Workflow A Prepare fresh solution in test solvent B t=0 HPLC analysis A->B C Incubate under test conditions A->C E Compare chromatograms (Peak area, new peaks) B->E D Time-point HPLC analysis C->D D->E F Determine stability profile E->F

Sources

Technical Support Center: 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Biosciences Application Science Team

Welcome to the technical support resource for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of high-quality, reproducible data. As Senior Application Scientists, we have synthesized our field experience with established biochemical principles to create a practical troubleshooting resource.

Compound Properties at a Glance
PropertyValueSource
Chemical Name 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochlorideN/A
Molecular Formula C₈H₈Cl₂N₂O[1]
Molecular Weight 219.07 g/mol [1]
CAS Number Not available for the 7-chloro isomer hydrochloride. The 5-chloro isomer hydrochloride is 1214187-61-7.[2]
Appearance Typically a solid powder.[3]
Storage Store powder at -20°C for long-term stability (up to 3 years). Store at 4°C for short-term use (up to 2 years).[3][4]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the experimental use of novel small molecules.

Q1: I am having trouble dissolving the compound. What is the recommended procedure for preparing stock solutions?

A1: Achieving a clear, fully dissolved stock solution is the critical first step for any experiment. Inconsistent solubility is a primary source of error. Small quantities of powder can be difficult to see, sometimes coating the vial walls, so ensure your solvent comes into contact with all interior surfaces.[3]

Causality & Explanation: The hydrochloride salt form is intended to improve aqueous solubility, but many organic small molecules still require a non-aqueous solvent for high-concentration stock solutions. The standard is high-purity dimethyl sulfoxide (DMSO). Improperly dissolved compound leads to an effective concentration that is much lower than the calculated concentration, resulting in poor reproducibility.

Recommended Protocol for Preparing a 10 mM Stock Solution:

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO directly to the vial to achieve a 10 mM concentration. For example, for 1 mg of compound (MW 219.07), add 456.5 µL of DMSO.

  • Solubilization: Vortex the vial for 1-2 minutes. If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes.

  • Visual Inspection: Hold the vial against a light source to confirm that the solution is clear and free of any precipitate.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed vials.[3] Store these aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[4]

G cluster_workflow Workflow: Stock Solution Preparation start Start: Equilibrate Compound Vial to RT add_solvent Add 100% Anhydrous DMSO to Vial start->add_solvent vortex Vortex for 1-2 Minutes add_solvent->vortex check_sol Is Solution Clear? vortex->check_sol sonicate Sonicate in Water Bath for 5-10 min check_sol->sonicate No aliquot Aliquot into Single-Use Volumes check_sol->aliquot Yes sonicate->check_sol store Store Aliquots at -80°C aliquot->store end_node End: Ready for Experiment store->end_node

Caption: Step-by-step workflow for preparing compound stock solutions.
Q2: My IC₅₀ values are varying significantly between experiments. What are the likely causes?

A2: IC₅₀ variability is a frequent and frustrating issue in drug discovery. The IC₅₀ value is not an absolute constant like a Kᵢ; it is highly dependent on the specific experimental conditions.[5] Therefore, even minor variations can lead to significant shifts in the measured potency.

Root Cause Analysis & Solutions:

Potential CauseScientific ExplanationRecommended Action & Validation
Assay Conditions For enzyme assays, the IC₅₀ of a competitive inhibitor is directly proportional to the substrate concentration (e.g., ATP in a kinase assay).[6][7] Variations in substrate or enzyme concentration between runs will alter the IC₅₀.Action: Prepare a single, large batch of enzyme/substrate master mix for all plates in an experiment. Validation: Run a known control inhibitor on every plate to monitor for inter-plate variability.
Compound Solubility/Stability If the compound precipitates in the aqueous assay buffer (a phenomenon known as "crashing out"), its effective concentration decreases. Degradation during incubation also reduces the active concentration.[8]Action: Ensure the final DMSO concentration is consistent and low (<0.5%) to maintain solubility.[4] Perform a pre-incubation stability test by measuring compound integrity via HPLC-MS after incubation in assay buffer.
Pipetting & Dilution Errors Inaccurate serial dilutions are a major source of error, especially when performed manually. Small volume errors at the top of the dilution series propagate down, skewing the entire curve.Action: Use calibrated pipettes. For serial dilutions, use a larger mixing volume and change tips for each dilution step to minimize carryover.
Incubation Time For time-dependent inhibitors, the IC₅₀ will decrease with longer pre-incubation times. Inconsistent timing will lead to variable results.[9]Action: Standardize the pre-incubation time for the compound with the enzyme before initiating the reaction. Ensure this time is consistent across all experiments.
Q3: The compound isn't showing any activity in my assay. Could it be inactive?

A3: While it's possible the compound is not active against your specific target, it is critical to first rule out technical or experimental artifacts. A systematic troubleshooting approach using appropriate controls is essential.[10]

Causality & Explanation: A "no activity" result can stem from three main areas: the compound itself, the assay reagents/setup, or the instrumentation. A logical process of elimination, guided by controls, will pinpoint the source of the failure.

G start Problem: No Inhibitory Activity q_ntc Is the No-Template Control (NTC) Flat? start->q_ntc q_pos Did the Positive Control Inhibitor Work? q_ntc->q_pos Yes res_contam Result: Contamination. Action: Use fresh reagents, review sterile technique. q_ntc->res_contam No q_signal Is the 'No Inhibitor' (DMSO) Control Signal Robust? q_pos->q_signal Yes res_reagent Result: Reagent/Enzyme Failure. Action: Thaw new enzyme/substrate aliquots. Verify activity. q_pos->res_reagent No q_signal->res_reagent No res_compound Result: Issue with Test Compound. Action: Check solubility in assay buffer. Prepare fresh stock solution. Verify compound identity. q_signal->res_compound Yes res_ok Conclusion: Compound is likely inactive under these conditions. res_compound->res_ok

Caption: Decision tree for troubleshooting a lack of compound activity.
Q4: The compound is potent in my biochemical assay but weak in my cell-based assay. Why?

A4: This is a common and expected observation in drug development. A biochemical assay measures direct interaction with a purified target, while a cell-based assay involves a complex biological system with multiple barriers and competing factors.[11][12]

Causality & Explanation:

  • Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Highly charged or polar molecules often exhibit low permeability.[5]

  • Drug Efflux: Cells possess transporter proteins (e.g., P-glycoprotein) that actively pump foreign compounds out, preventing them from accumulating to an effective intracellular concentration.

  • Compound Metabolism: Intracellular enzymes may metabolize and inactivate the compound.

  • High Intracellular Substrate Concentration: In kinase assays, for example, the intracellular concentration of ATP is typically in the millimolar range, which is much higher than the micromolar concentrations used in biochemical assays. This high level of endogenous substrate makes it much harder for a competitive inhibitor to be effective.[8]

Troubleshooting & Next Steps:

  • Assess Permeability: Use computational models (e.g., calculating cLogP) or experimental assays (e.g., PAMPA) to predict or measure cell permeability.

  • Verify Target Engagement: Use a cellular thermal shift assay (CETSA) or a target-specific biomarker assay (e.g., Western blot for a downstream phosphorylated substrate) to confirm the compound is reaching and engaging its target inside the cell.

  • Consider Efflux: Test for synergy with known efflux pump inhibitors to see if cellular potency can be restored.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a framework for a typical kinase assay to measure IC₅₀ values. It must be optimized for your specific kinase and substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Enzyme Solution: Dilute the kinase in assay buffer to a 2X final concentration. Keep on ice.

    • Substrate/ATP Solution: Dilute the peptide substrate and ATP in assay buffer to a 2X final concentration. The ATP concentration should ideally be at or near the Kₘ for the enzyme.[7]

    • Control Inhibitor: Prepare a dilution series of a known inhibitor (e.g., Staurosporine) as a positive control.

  • Compound Plating:

    • In a 384-well plate, perform a serial dilution of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride starting from 100 µM. Use assay buffer containing the same percentage of DMSO as your compound stock.

    • Include wells for "Max Signal" (DMSO only) and "Background" (no enzyme) controls.

  • Assay Procedure:

    • Add 5 µL of the 2X Enzyme Solution to each well (except "Background" wells).

    • Add 5 µL of the compound dilutions (or DMSO/control inhibitor) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP Solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to measure the amount of remaining ATP.

    • Incubate for 10 minutes and read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "Max Signal" (0% inhibition) and "Background" (100% inhibition) controls.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

References
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Tipton, K. F., & Davey, G. P. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1875. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Kramer, C., & Gedeck, P. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 62(15), 3591–3599. Retrieved from [Link]

  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? Retrieved from [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Retrieved from [Link]

  • Lab Skills. (2021). Preparing Stock Solutions [Video]. YouTube. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Wang, Y., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(2), 200-210. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Sharma, R., & Kholiya, R. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • KCAS Bio. (2025). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. Retrieved from [Link]

  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • PPD. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Next-Generation PROTACs in Oncology and Beyond: Exploring Therapeutic Targets and Their Degraders. Retrieved from [Link]

  • Waters Corporation. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 7-Amino-5-chloro-1,3,5,6-tetrahydroindol-2-one. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-amino-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • Ark Pharm. (n.d.). 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from [Link]

  • Chem-Space. (n.d.). 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Quality Control of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. This molecule is a key intermediate in synthetic chemistry, particularly in the development of pharmacologically active compounds. Its purity and stability are paramount to ensure the reliability of downstream experimental results and the quality of final products. This guide provides a comprehensive framework for its quality control (QC), offering detailed analytical protocols, troubleshooting advice, and answers to frequently asked questions to support your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the quality assessment of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Q1: What are the critical quality attributes (CQAs) I should monitor for this compound?

A1: The primary CQAs for this intermediate are Identity, Purity, Assay, and Salt Form Confirmation.

  • Identity: Confirms that the material is indeed 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. This is unequivocally established using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity: Assesses the level of impurities present. This is a critical attribute, as impurities can interfere with subsequent reactions or introduce unwanted toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for this assessment.

  • Assay: Determines the amount of the desired compound in the material, often expressed as a weight/weight percentage. This is typically performed concurrently with the HPLC purity analysis by using a certified reference standard.

  • Salt Form: Confirms the presence of the hydrochloride salt, which influences solubility, stability, and hygroscopicity. This can be inferred from NMR data or confirmed using techniques like ion chromatography or titration.

Q2: What are the most common impurities I should expect to see?

A2: Impurities can originate from the synthetic route or from degradation. While a specific impurity profile depends on the exact synthesis, common classes of impurities in related indolinone syntheses include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Synthetic By-products: Molecules formed from side reactions, such as isomers or incompletely cyclized intermediates.

  • Oxidation Products: The 3-amino group and the indolinone ring are susceptible to oxidation. A likely impurity is the corresponding isatin derivative (4-(2-amino)-7-chloro-1H-indole-2,3-dione), which can form under atmospheric oxygen.[1]

  • Degradation Products: Hydrolysis or other degradation pathways may occur depending on storage and handling conditions.[2]

Q3: How should I properly store this material to ensure its stability?

A3: Due to the presence of an amino group and its nature as a hydrochloride salt, the compound can be sensitive to air, light, and moisture. Proper storage is crucial. We recommend storing the material at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). The use of a desiccator is also advised to protect it from moisture.

Q4: Which analytical techniques are essential for a complete quality control assessment?

A4: A multi-technique approach is necessary for comprehensive QC:

  • HPLC (High-Performance Liquid Chromatography): The primary tool for determining purity and quantifying impurities.[3]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): The definitive method for structural confirmation and identification.[4][5]

  • MS (Mass Spectrometry): Confirms the molecular weight of the parent compound.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Provides confirmation of key functional groups.

  • Karl Fischer Titration: To quantify water content, as hydrochloride salts can be hygroscopic.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during routine analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: My peaks are tailing or showing poor shape.

  • Causality: The primary amine in your compound is basic. At neutral or slightly acidic pH, it can interact ionically with residual, acidic silanol groups on the surface of standard C18 silica columns. This secondary interaction causes peak tailing.

  • Solution:

    • Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 using an additive like trifluoroacetic acid (TFA) or formic acid. At this pH, the amine is fully protonated (NH₃⁺) and the silanol groups are not ionized, minimizing secondary interactions.

    • Use a Base-Deactivated Column: Employ a modern, end-capped HPLC column specifically designed for analyzing basic compounds.

    • Increase Buffer Concentration: A higher ionic strength in the mobile phase can help shield the interactions causing tailing.

Problem: I see new, unexpected peaks in my chromatogram upon re-analysis of an old sample.

  • Causality: This strongly suggests sample degradation. The compound may be oxidizing or hydrolyzing over time, especially if not stored under ideal conditions.

  • Troubleshooting Steps:

    • Confirm with a Fresh Sample: Prepare a solution from a fresh, unopened batch of the compound. If the new peaks are absent, degradation is confirmed.

    • Use a Diode Array Detector (DAD): A DAD allows you to check the UV-Vis spectrum across each peak. Compare the spectra of the new peaks to the main peak. A different spectrum confirms a different chemical entity.

    • LC-MS Analysis: If available, perform LC-MS to get the molecular weight of the impurity peaks, which provides critical clues for their identification.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: The proton signals for the amino (-NH₂) and amide (-NH-) groups are broad or not visible.

  • Causality: Protons on nitrogen atoms often undergo chemical exchange with residual water or other exchangeable protons in the NMR solvent (like DMSO-d₆). This exchange process occurs on the NMR timescale and leads to significant signal broadening, sometimes to the point where the peak disappears into the baseline.

  • Solution:

    • D₂O Exchange: After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The exchangeable N-H protons will be replaced by deuterium, causing their signals to disappear. This is a definitive way to identify them.

    • Low-Temperature NMR: Cooling the sample can slow down the exchange rate, resulting in sharper N-H signals.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your analyses.

SOP-01: Identity Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent. DMSO-d₆ is recommended as it effectively dissolves the hydrochloride salt and its N-H protons are typically visible.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all signals.

    • Identify characteristic peaks: expect signals in the aromatic region (approx. 6.5-8.0 ppm), a signal for the C3-proton, and signals for the exchangeable amine (NH₂) and amide (NH) protons. The exact chemical shifts should be compared against a reference spectrum or literature data if available.[4]

SOP-02: Purity Assessment by Reverse-Phase HPLC

This method is designed to separate the main compound from potential impurities.

  • System Preparation:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Integrate all peaks and calculate the area percentage to determine purity. The method should be validated for linearity, precision, and accuracy according to standard guidelines.[7][8]

Section 4: Data Interpretation & Reference Data

Data Summary Tables

Table 1: Key Physicochemical Properties (Note: Data is based on the related structure 7-Chloro-1,3-dihydro-2H-indol-2-one and theoretical values for the target compound)

PropertyValueSource
Molecular FormulaC₈H₈Cl₂N₂OCalculated
Molecular Weight219.07 g/mol Calculated
AppearanceExpected to be an off-white to light yellow solidGeneral Observation
Parent Compound MW167.59 g/mol (for 7-Chloro-1,3-dihydro-2H-indol-2-one)[9]

Table 2: Potential Impurities and Their Likely Origin

Impurity NamePotential OriginRecommended Analytical Technique
7-Chloro-1,3-dihydro-2H-indol-2-onePrecursor / Incomplete aminationHPLC, LC-MS
Starting materials for cyclizationSynthetic precursorGC-MS or HPLC
3-Amino-7-chloro-1H-indole-2,3-dioneOxidation of the final productHPLC, LC-MS
Positional Isomers (e.g., 5-chloro)Impurities in starting materialsHPLC with reference standard, NMR
Workflow and Troubleshooting Diagrams

Below are diagrams created using Graphviz to visualize key processes.

QC_Workflow cluster_Initial Initial Checks cluster_ID Identification cluster_Purity Purity & Assay cluster_Final Final Disposition A Sample Receipt B Visual Inspection (Color, Appearance) A->B C Solubility Test B->C D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry C->E G RP-HPLC (Purity, Assay) C->G I Data Review & Comparison to Specification D->I E->I F FTIR Analysis G->I H Karl Fischer (Water Content) H->I J Release I->J Pass K Reject I->K Fail HPLC_Troubleshooting Start Unexpected Peak in HPLC Chromatogram Q1 Is the peak present in the blank injection? Start->Q1 A1_Yes Source is mobile phase, system, or carryover. Clean system. Q1->A1_Yes Yes A1_No Peak is from sample. Q1->A1_No No Q2 Is the retention time consistent with a known imurity or degradation product? A1_No->Q2 A2_Yes Identify and quantify known impurity. Q2->A2_Yes Yes A2_No Unknown impurity. Q2->A2_No No Q3 Perform LC-MS analysis on the peak. A2_No->Q3 A3 Obtain Mass Spec data. Propose structure based on MW and fragmentation. Q3->A3

Caption: Troubleshooting for Unexpected HPLC Peaks.

Section 5: References

  • Vertex AI Search. (2024). 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride Properties.

  • The Royal Society of Chemistry. (n.d.). Supporting information for NMR and GC/MS analysis. Retrieved from RSC Publishing.

  • Semantic Scholar. (2021). Journal of Material Sciences & Manufacturing Research.

  • El-Gamal, M. H., et al. (n.d.). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative.

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93. [Link]

  • Yeole, R. D., et al. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]

  • ResearchGate. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Pharmaffiliates. (n.d.). Ropinirole-impurities.

  • Sigma-Aldrich. (n.d.). Ropinirole Hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material.

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). PMC - NIH. [Link]

  • SpectraBase. (n.d.). 2H-indol-2-one, 1,3-dihydro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-propyl- - Optional[13C NMR].

  • SpectraBase. (n.d.). 2H-indol-2-one, 3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-1-(2-propynyl)- - Optional[1H NMR].

  • PubChem. (n.d.). 7-Chloro-1,3-dihydro-2H-indol-2-one. [Link]

  • PubChem. (n.d.). 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-.

  • PubChem. (n.d.). 3-Chloro-1,3-dihydro-2H-indol-2-one. [Link]

  • FUJIFILM Wako. (n.d.). 2-Amino-2-hydroxymethyl-1,3-propanediol Hydrochloride [CertiPro-L,Endotoxin test].

  • ACS Omega. (2019). Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles via POCl3.

  • Google Patents. (n.d.). A process for the purification of ropinirole hydrochloride.

  • PubMed. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-b[10]enzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). [Link]

  • SynZeal. (n.d.). Ropinirole EP Impurity E (HCl salt).

  • PubMed. (2010). 7-Chloro-1,2-dihydro-furo[2,3-c]isoquinolin-5-amine.

  • Google Patents. (n.d.). Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-....

  • BOC Sciences. (n.d.). Ropinirole Impurities..). Ropinirole Impurities.

Sources

Mitigating toxicity of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and practical protocols for managing the cellular toxicity associated with small molecule inhibitors, with a specific focus on indole-based compounds like 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. As a Senior Application Scientist, my goal is to equip you with the expertise and validated methods needed to navigate the complexities of in vitro toxicology, ensuring the integrity and reproducibility of your experimental results.

Small molecule inhibitors are pivotal in modern drug discovery, yet their application is often complicated by off-target effects and inherent cytotoxicity.[1][2] This guide provides a systematic approach to identifying, understanding, and mitigating these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during in vitro experiments with potentially toxic compounds.

Q1: Why am I observing widespread cell death, even at concentrations where my compound should be selective?

A1: This is a frequent challenge that can stem from several sources beyond on-target toxicity.

  • Off-Target Effects: Small molecule inhibitors can bind to multiple cellular targets, not just the intended one, leading to unforeseen toxic outcomes.[1]

  • Solvent Toxicity: The solvent used to dissolve your compound, most commonly Dimethyl Sulfoxide (DMSO), can be toxic to cells, especially at concentrations above 0.5%.[3] It is crucial to run a vehicle control (media with the same final solvent concentration) to distinguish between compound and solvent toxicity.[3]

  • High Compound Concentration: Exceeding the optimal concentration range can amplify off-target effects and induce non-specific cell death pathways.[4][5]

  • Prolonged Exposure: The duration of cell exposure to the compound is a critical factor. Continuous exposure can disrupt essential cellular processes, leading to cumulative toxicity over time.[5]

  • Metabolite Toxicity: Cells can metabolize the parent compound into byproducts that are more toxic.

  • Suboptimal Cell Culture Conditions: Factors like over-confluency, nutrient depletion, or contamination can stress cells, making them more susceptible to drug-induced toxicity.[6][7]

Q2: How can I identify a therapeutic window or an optimal, non-toxic concentration for my experiments?

A2: The optimal concentration must be determined empirically for each compound and cell line. The key is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[3] This involves treating cells with a serial dilution of your compound and measuring cell viability after a set incubation period (e.g., 24, 48, 72 hours).[5][8] Plotting cell viability against the log of the compound concentration will generate a curve from which the IC50 can be calculated.[3] This allows you to select a concentration that is effective for your target while minimizing general cytotoxicity.

Q3: I suspect my compound is causing oxidative stress. What is the mechanism and how can I counteract it?

A3: Many indole-based compounds and other small molecules can induce cytotoxicity by generating reactive oxygen species (ROS).[9][10][11] ROS are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids, leading to a state of oxidative stress.[12][13] This disruption of cellular equilibrium can trigger cell death pathways.[9]

To counteract this, you can co-treat your cells with an antioxidant. A common and effective choice is N-acetylcysteine (NAC) , a precursor to the endogenous antioxidant glutathione (GSH).[14] NAC can directly scavenge ROS and replenish intracellular GSH levels, thereby mitigating oxidative damage.[14][15] Other antioxidants like Vitamin C, Vitamin E, or mitochondria-targeted antioxidants (e.g., MitoTEMPO) have also been shown to be effective in protecting cells from drug-induced oxidative injury.[12][13]

Q4: My results suggest the cells are undergoing apoptosis. How can I confirm this, and what are the implications?

A4: Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents and a frequent cause of unintended cytotoxicity.[16] A hallmark of apoptosis is the activation of a family of proteases called caspases .[17] Specifically, the activation of "executioner" caspases like caspase-3 is a key event.[18][19]

You can confirm apoptosis by:

  • Caspase Activity Assays: Commercially available kits can measure the enzymatic activity of specific caspases (e.g., caspase-3, -7) in cell lysates. An increase in activity is a strong indicator of apoptosis.[20]

  • Western Blotting: You can detect the cleaved (active) form of caspases, such as cleaved caspase-3, using specific antibodies.[18]

  • TUNEL Staining: This method detects DNA fragmentation, a later-stage event in apoptosis.[18]

Confirming apoptosis helps elucidate your compound's mechanism of action. If this is an unwanted effect, strategies to mitigate it could involve co-treatment with broad-spectrum caspase inhibitors or addressing the upstream triggers, such as oxidative stress.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for diagnosing and mitigating toxicity.

Guide 1: Optimizing Core Experimental Parameters

The reliability of in vitro cytotoxicity data is highly dependent on standardized experimental conditions.[21] Cell density and solvent concentration are two of the most critical parameters to control.[22]

Causality: Cell density profoundly impacts drug sensitivity. Over-confluent cells may enter a stationary growth phase due to contact inhibition, masking anti-proliferative drug effects.[6] Conversely, sparse cultures may be overly sensitive. The goal is to ensure cells are in an exponential growth phase throughout the experiment.[6]

Methodology:

  • Prepare Cell Suspension: Create a single-cell suspension of your chosen cell line.

  • Seed a 96-Well Plate: In a 96-well plate, seed cells at a range of densities (e.g., 1,000, 2,000, 4,000, 8,000, and 16,000 cells per well).[22] Include wells with media only as a blank control.[22]

  • Incubate: Culture the plate for your intended maximum experiment duration (e.g., 72 hours).

  • Assess Viability: At 24, 48, and 72-hour intervals, measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

  • Analyze Data: Plot viability (e.g., absorbance) against the number of cells seeded for each time point. Select the highest seeding density that remains in the linear range of the growth curve for the entire duration of your planned experiment. This ensures the assay signal is proportional to the number of viable cells.[6]

Causality: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, reducing their free, bioavailable concentration.[23][24] This can mask the true cytotoxic potential of a compound.[24][25] Conversely, reducing serum can sensitize cells, but may also induce stress or detachment in some cell lines.[26]

Recommendation:

  • For initial screening, use the standard serum concentration recommended for your cell line to maintain cell health.

  • Be aware that results obtained in low-serum or serum-free conditions may show higher potency due to increased compound bioavailability.[24]

  • Always report the serum concentration used in your experiments, as it is a critical variable influencing the outcome.

Guide 2: Characterizing and Mitigating Toxicity Mechanisms

Once experimental parameters are optimized, the next step is to characterize the nature of the toxicity and test mitigation strategies.

Causality: A dose-response curve is essential for quantifying the potency of your compound and identifying a suitable concentration range for further experiments.[3][5]

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 1000x) in a suitable solvent like DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 8-12 concentrations spanning several orders of magnitude).

  • Treatment: Replace the culture medium with the medium containing your compound dilutions. Include appropriate controls:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells in medium with the highest concentration of solvent (e.g., DMSO) used in the experiment.[3]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[3]

  • Viability Assay: Measure cell viability using an assay like MTT.[8]

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a non-linear regression model to calculate the IC50 value.[3]

ParameterRecommendationRationale
Solvent (DMSO) Conc. Keep final concentration <0.5%, ideally <0.1%Higher concentrations can be directly toxic to cells.[3][22]
Concentration Range Logarithmic dilution series (e.g., 100 µM to 1 nM)Captures the full dynamic range of the compound's effect.
Replicates Minimum of 3 technical replicates per concentrationEnsures statistical robustness of the calculated IC50 value.[21]

Causality: This protocol tests the hypothesis that observed toxicity is mediated by ROS. If an antioxidant rescues cells from the compound-induced death, it strongly suggests an oxidative stress mechanism.[12][14]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at their optimal density.

  • Experimental Groups:

    • Untreated Control

    • Compound Only (at a concentration known to cause toxicity, e.g., IC50 or 2x IC50)

    • Antioxidant Only (e.g., 1-5 mM N-acetylcysteine)

    • Compound + Antioxidant (co-treatment)

  • Treatment: Pre-incubate cells with the antioxidant for 1-2 hours before adding the toxic compound.

  • Incubation: Incubate for the desired experimental duration (e.g., 24 hours).

  • Assess Viability: Measure cell viability using an MTT or similar assay.

  • Analysis: Compare the viability of the "Compound Only" group to the "Compound + Antioxidant" group. A significant increase in viability in the co-treated group indicates that oxidative stress contributes to the compound's toxicity.

Part 3: Visualization of Workflows and Pathways

Visual aids can clarify complex experimental logic and biological processes.

A High Cytotoxicity Observed B Step 1: Verify Experimental Parameters A->B C Is Cell Density Optimized? B->C Check D Is Solvent (DMSO) Concentration <0.5%? B->D Check E Run Dose-Response (IC50 Determination) C->E No F Step 2: Investigate Mechanism C->F Yes D->E No D->F Yes E->F G Hypothesis 1: Oxidative Stress F->G H Hypothesis 2: Apoptosis Induction F->H I Perform Antioxidant Rescue Experiment G->I J Measure Caspase-3 Activity H->J K Toxicity Mitigated? I->K L Apoptosis Confirmed? J->L M Conclusion: Toxicity is ROS-mediated K->M Yes O Consider Other Mechanisms (e.g., Necrosis, Off-Target) K->O No N Conclusion: Toxicity is Apoptosis-mediated L->N Yes L->O No

Caption: A systematic workflow for troubleshooting and identifying the cause of cytotoxicity.

cluster_0 Cellular Insult cluster_1 Primary Mechanism cluster_2 Cellular Response cluster_3 Mitigation Strategy Indole Indole-based Compound (e.g., 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one) ROS Increased Reactive Oxygen Species (ROS) Indole->ROS Mito Mitochondrial Dysfunction ROS->Mito Apaf Apoptosome Formation Mito->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis NAC Antioxidants (e.g., N-acetylcysteine) NAC->ROS Inhibits

Caption: Pathway showing how a compound can induce oxidative stress, leading to apoptosis.

References
  • El-Far, A., et al. (2021). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC - NIH. [Link]

  • Al-Megrin, W. A. (2019). Role of Natural Antioxidants in Treatment of Toxicity. Insight Medical Publishing. [Link]

  • Al-Dulaimi, D. A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. [Link]

  • El-Far, A., et al. (2017). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. ResearchGate. [Link]

  • Ahmad, F., et al. (2012). Effect of serum concentration on the cytotoxicity of clay particles. PubMed. [Link]

  • Ghaderi, S., & Larger, P. (2017). Is it possible to translate the serum concentration of a drug to a cell culture model? ResearchGate. [Link]

  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Ramezani, R. (2017). Reducing serum concentration during treatment? ResearchGate. [Link]

  • Shaharuddin, N. B. (2015). How can I choose reliable seeding density before further to viability assay (MTT) for drug dosage dependence toxicity? ResearchGate. [Link]

  • Skalickova, S., et al. (2021). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. PMC - PubMed Central. [Link]

  • Estrela, C., et al. (2012). Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy. SciELO. [Link]

  • Al-Brakati, A. Y., et al. (2020). The Role of Natural Antioxidants Against Reactive Oxygen Species Produced by Cadmium Toxicity: A Review. PMC - PubMed Central. [Link]

  • Olivas-Aguirre, M., et al. (2024). Anticancer Potential of Cannabidiol in Renal Cell Carcinoma: Serum Modulation and Preliminary Mechanistic Insights. MDPI. [Link]

  • Leung, C. H., et al. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Small molecule inhibitors as emerging cancer therapeutics. OAText. [Link]

  • Kim, S. H., et al. (2011). Pharmaceutical Composition Comprising Indole Compound for Treatment of Diseases Associated with Oxidative Stress: Patent Highlight. PMC - NIH. [Link]

  • Lee, Y. L., et al. (2015). Reduction of oxidative stress may play a role in the anti-inflammatory effect of the novel herbal formulation in a rat model of hydrochloric acid-induced cystitis. PubMed. [Link]

  • Xin, Y., et al. (2023). Small molecule inhibitors targeting the cancers. PMC - PubMed Central. [Link]

  • Wang, C., & Johnson, K. M. (2007). The role of caspase-3 activation in phencyclidine-induced neuronal death in postnatal rats. Neuropsychopharmacology. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. [Link]

  • Li, Y., et al. (2024). Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist's Perspective. PMC - PubMed Central. [Link]

  • Van de Craen, M., et al. (2000). The Role of Caspases in Modulation of Cytokines and Other Molecules in Apoptosis and Inflammation. Madame Curie Bioscience Database - NCBI. [Link]

  • Liu, X., et al. (2005). Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. PubMed Central. [Link]

  • Wang, S., et al. (2000). Dual Role of Caspase-11 in Mediating Activation of Caspase-1 and Caspase-3 under Pathological Conditions. PMC - NIH. [Link]

  • Hunchak, Y., et al. (2023). Indole-3-carbinol mitigates oxidative stress and inhibits inflammation in rat cerebral ischemia/reperfusion model. PubMed. [Link]

  • Park, C., et al. (2020). Novel Oxindole-Curcumin Hybrid Compound for Antioxidative Stress and Neuroprotection. ACS Publications. [Link]

Sources

Validation & Comparative

A Practical Guide to the Activity Validation of Novel Indol-2-one Analogs: A Case Study with 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of product performance with other alternatives, supported by experimental data, is provided in this guide.

Introduction: The Promise of the Indol-2-one Scaffold

The 1,3-dihydro-2H-indol-2-one, or oxindole, skeleton is recognized as a "privileged scaffold" in medicinal chemistry. This core structure is present in numerous FDA-approved drugs and clinical candidates, demonstrating its versatility in interacting with a wide range of biological targets. Its rigid, planar structure, combined with rich opportunities for functionalization, allows for the precise tuning of pharmacological properties. Notable examples of drugs built upon this scaffold include Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and Nintedanib, an inhibitor of receptor tyrosine kinases used in treating idiopathic pulmonary fibrosis.

Given this precedent, the synthesis and characterization of novel indol-2-one derivatives remain a highly active area of research. This guide provides a systematic, multi-tiered workflow for the biological activity validation of a novel analog, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (hereafter referred to as ACIO-HCl ). Our objective is to present a comprehensive, self-validating experimental cascade that researchers can adapt to characterize their own novel compounds, moving from broad phenotypic observation to specific molecular target validation.

Part 1: Foundational Characterization and Hypothesis Generation

Before commencing any biological assays, the identity, purity, and potential biological targets of the test compound must be established. This foundational work is critical for the trustworthiness and reproducibility of all subsequent data.

1.1. Physicochemical Quality Control A common failure point in early-stage drug discovery is the use of impure or incorrectly identified compounds. It is imperative to perform the following checks:

  • Identity Confirmation: Verify the chemical structure using techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Quantify the purity of the compound batch using High-Performance Liquid Chromatography (HPLC), with a minimum acceptable purity of >95% for most in vitro assays.

1.2. In Silico Target Prediction: Generating a Hypothesis With a confirmed structure, computational tools can predict likely biological targets, providing a valuable starting point and helping to rationalize downstream biological data. By comparing the structure of ACIO-HCl to databases of known ligands, these tools can generate a ranked list of potential protein targets.

  • Recommended Tools:

    • SwissTargetPrediction: A web-based tool that predicts targets based on 2D and 3D similarity to known active compounds.

    • PharmMapper: Utilizes a pharmacophore mapping approach to identify potential targets.

  • Expert Insight (Causality): The 7-chloro substitution on the indol-2-one ring, as seen in ACIO-HCl, is a bioisostere for other groups and can significantly influence binding affinity and selectivity by forming halogen bonds or altering electronic properties. The 3-amino group provides a key vector for interaction. Computational tools will weigh these features heavily when predicting targets, often implicating protein kinases, a class of enzymes frequently targeted by indol-2-one derivatives.

Part 2: A Tiered Workflow for Biological Activity Validation

We advocate for a tiered approach to validation, starting with broad screening and progressively narrowing the focus to a specific molecular mechanism. This strategy maximizes resource efficiency and builds a robust, evidence-based case for the compound's activity.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: Mechanistic Validation pheno_screen Cell Viability Screen (e.g., NCI-60 Panel) target_id Identify Potential Molecular Targets pheno_screen->target_id 'Hit' Identified kinase_panel Hypothesis-Driven: Kinase Panel Screen target_id->kinase_panel Based on in silico prediction chem_proteomics Hypothesis-Free: Chemical Proteomics target_id->chem_proteomics Unbiased approach biochem Biochemical IC50 (e.g., ADP-Glo™) kinase_panel->biochem Top Target Identified: 'Kinase X' target_engage Cellular Target Engagement (e.g., CETSA) biochem->target_engage pathway Downstream Pathway Analysis (e.g., Western Blot) target_engage->pathway

Caption: Tiered workflow for novel compound activity validation.

Tier 1: Broad Phenotypic Screening

Objective: To determine if ACIO-HCl possesses any cytotoxic or cytostatic activity against a diverse panel of human cancer cell lines. This unbiased approach can reveal unexpected sensitivities and guide hypothesis generation.

Protocol: Cell Viability Assay (Resazurin-based)

  • Cell Plating: Seed cells from various cancer lineages (e.g., breast, lung, colon) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of ACIO-HCl (e.g., from 100 µM to 5 nM). Treat cells in triplicate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.

  • Data Acquisition: Measure fluorescence using a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis: Normalize fluorescence values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Data Summary: ACIO-HCl vs. Sunitinib

Cell LineACIO-HCl (GI₅₀, µM)Sunitinib (GI₅₀, µM)
A549 (Lung)15.28.5
HCT116 (Colon)8.94.1
MCF7 (Breast)> 5012.3
K562 (Leukemia) 0.8 0.5

Expert Insight (Trustworthiness): The data above hypothetically identifies the K562 cell line as particularly sensitive to ACIO-HCl. K562 cells are known to be driven by the BCR-ABL fusion kinase. This "hit" provides a strong, data-driven hypothesis: ACIO-HCl may be an inhibitor of BCR-ABL or a related kinase. This demonstrates how a broad phenotypic screen can effectively funnel research toward a specific molecular mechanism.

Tier 2: Target Deconvolution

Objective: To identify the specific molecular target(s) of ACIO-HCl responsible for its anti-proliferative effect in K562 cells.

Protocol: Commercial Kinase Profiling Panel Based on our hypothesis, a hypothesis-driven approach is warranted. Submitting the compound to a commercial kinase profiling service is a highly efficient method to screen against hundreds of purified kinases simultaneously.

  • Compound Submission: Provide the service provider (e.g., Eurofins, Promega) with a high-purity sample of ACIO-HCl at a specified concentration.

  • Assay: The provider will perform in vitro activity assays for a large panel of kinases (e.g., the KinaseProfiler™ panel) at a single concentration of ACIO-HCl (typically 1 µM).

  • Data Output: Results are typically provided as "% Inhibition" at the tested concentration.

Hypothetical Data Summary: Kinase Panel Screen for ACIO-HCl at 1 µM

Kinase Target% Inhibition by ACIO-HCl% Inhibition by Imatinib (Control)
ABL192%98%
KIT85%95%
PDGFRA81%93%
SRC45%60%
EGFR5%2%

Expert Insight (Causality): This hypothetical result strongly suggests that ACIO-HCl is a potent inhibitor of ABL1, the target of the well-known BCR-ABL inhibitor Imatinib. The screen also reveals activity against other known targets of Sunitinib and Imatinib (KIT, PDGFRA), suggesting a similar multi-targeted profile. The low inhibition of an unrelated kinase like EGFR indicates a degree of selectivity. This moves the investigation from a cellular observation to a specific, testable molecular interaction.

Tier 3: In-Depth Mechanistic Validation

Objective: To rigorously validate the interaction between ACIO-HCl and its primary target (ABL1 kinase) using orthogonal assays that measure direct binding, cellular engagement, and downstream pathway modulation.

Assay 1: Biochemical IC₅₀ Determination

Protocol: ADP-Glo™ Kinase Assay (Promega) This assay quantifies the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitor's potency.

  • Reaction Setup: In a 384-well plate, combine purified ABL1 kinase enzyme, its specific substrate peptide, and ATP.

  • Inhibitor Titration: Add a 10-point serial dilution of ACIO-HCl and a known ABL1 inhibitor (e.g., Imatinib) as a positive control.

  • Kinase Reaction: Incubate at room temperature to allow the enzymatic reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Convert luminescence to % inhibition and plot against inhibitor concentration to determine the IC₅₀ value.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase ABL1 Kinase ADP ADP Kinase->ADP Produces pSubstrate p-Substrate Kinase->pSubstrate Produces ATP ATP ATP->ADP Produces ATP->pSubstrate Produces Substrate Substrate Substrate->ADP Produces Substrate->pSubstrate Produces Inhibitor ACIO-HCl Inhibitor->Kinase Inhibits Luciferase Luciferase ADP->Luciferase Converts to ATP, drives reaction Light Light Signal Luciferase->Light Generates

Caption: Workflow of the ADP-Glo™ biochemical kinase assay.

Assay 2: Cellular Target Engagement

Protocol: Cellular Thermal Shift Assay (CETSA®) CETSA confirms that a compound binds to its target inside intact cells by measuring the target protein's thermal stability.

  • Cell Treatment: Treat K562 cells with ACIO-HCl (e.g., at 10x the GI₅₀) or vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge to separate the soluble protein fraction (where the stabilized target remains) from the aggregated, denatured proteins.

  • Detection: Analyze the amount of soluble ABL1 kinase remaining at each temperature using Western Blot or ELISA.

  • Analysis: Plot the amount of soluble protein versus temperature. A positive result is a rightward shift in the melting curve (an increase in Tₘ) in the presence of the compound.

Assay 3: Downstream Pathway Analysis

Protocol: Western Blot for Phospho-CRKL CRKL is a direct substrate of BCR-ABL. Inhibiting ABL1 kinase should decrease the phosphorylation of CRKL.

  • Cell Treatment: Treat K562 cells with vehicle, ACIO-HCl, and Imatinib at various concentrations for 2 hours.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-CRKL (p-CRKL) and total CRKL (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify band intensity. A potent inhibitor will show a dose-dependent decrease in the p-CRKL/total CRKL ratio.

Consolidated Validation Data Summary

Assay MetricACIO-HClImatinib (Positive Control)Interpretation
Biochemical IC₅₀ (ABL1) 95 nM60 nMPotent direct inhibition of the target enzyme.
CETSA® Tₘ Shift (ABL1) +4.2 °C+5.1 °CConfirms target engagement in living cells.
p-CRKL EC₅₀ (Western Blot) 150 nM110 nMDemonstrates on-target pathway modulation.

Conclusion: A Self-Validating Framework

This guide has outlined a systematic, multi-tiered approach to characterize the biological activity of a novel indol-2-one derivative, ACIO-HCl. By progressing from a broad phenotypic screen to specific, orthogonal mechanistic assays, we have constructed a self-validating workflow. Each tier of data reinforces the next: the cell viability "hit" informed the kinase panel screen, which in turn identified a primary target that was then rigorously confirmed through biochemical, target engagement, and pathway-level analysis. This logical and empirical progression provides a high degree of confidence in the compound's mechanism of action. Researchers can adapt this framework to their own novel compounds to ensure the generation of robust, reproducible, and trustworthy data, paving the way for further preclinical development.

References

  • Title: The oxindole skeleton: a privileged scaffold for the design of potent, targeted cancer-related kinase inhibitors. Source: Expert Opinion on Therapeutic Patents URL:https://www.tandfonline.com/doi/abs/10.1517/13543776.2016.1152763
  • Title: A new era for the treatment of idiopathic pulmonary fibrosis: a narrative review of the use of nintedanib. Source: Therapeutic Advances in Respiratory Disease URL:https://journals.sagepub.com/doi/full/10.1177/1753466620949706
  • Title: SwissTargetPrediction: updated data and new features for in silico target prediction. Source: Nucleic Acids Research URL:https://academic.oup.com/nar/article/47/W1/W357/5499285
  • Title: The Halogen Bond in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL:https://pubs.acs.org/doi/10.1021/jm501533s
  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Title: CRKL phosphorylation for monitoring Bcr-Abl activity in hematopoietic stem cells.

A Head-to-Head Comparison of 3-Amino-Substituted 2-Indolinone Isomers in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride and Its Analogs

In the landscape of modern drug discovery, the 2-indolinone core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its synthetic tractability and ability to interact with a multitude of biological targets have made it a focal point for medicinal chemists. This guide provides a comparative analysis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride , a compound of growing interest, with its structurally similar analogs.

This document is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating these compounds. We will delve into the rationale for their comparison, present detailed experimental protocols for head-to-head analysis, and offer insights into the interpretation of the resulting data. Our focus is on empowering researchers to make informed decisions in their pursuit of novel therapeutic leads.

The 2-Indolinone Scaffold: A Cornerstone of Kinase Inhibition

The 2-indolinone structure is a key pharmacophoric element in many approved and investigational drugs, most notably as tyrosine kinase inhibitors (TKIs).[2] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting the ATP-binding site of kinases, 2-indolinone derivatives can effectively halt the signaling cascades that drive tumor growth, proliferation, and angiogenesis. A prime example is Sunitinib, a multi-targeted TKI approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which features the 2-indolinone core. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological activity profiles.[3]

Introducing the Lead Compound and Its Comparators

This guide focuses on the systematic comparison of three closely related 2-indolinone derivatives to understand the impact of chloro-substitution on their biological and physicochemical properties.

Lead Compound: 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

This compound is the primary subject of our investigation. The presence of a chlorine atom at the 7-position is anticipated to significantly influence its electronic properties, lipophilicity, and ultimately, its interaction with biological targets.

Comparator Compounds:

  • 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride: This regioisomer allows for a direct assessment of the positional effect of the chlorine atom on the indole ring. The difference in substitution from the 7-position to the 5-position can lead to distinct structure-activity relationships (SAR).

  • 3-Amino-1,3-dihydro-2H-indol-2-one: As the unsubstituted parent compound, this molecule serves as a crucial baseline. By comparing the chlorinated analogs to this core structure, we can directly quantify the contribution of the chlorine substituent to the observed properties.

The selection of these comparators is deliberate, allowing for a systematic dissection of the structure-activity relationship, a fundamental concept in medicinal chemistry.

A Framework for Comparative Evaluation

To provide a comprehensive comparison, we will focus on three key areas: anticancer activity, mechanism of action (specifically, kinase inhibition), and fundamental physicochemical properties. The following diagram illustrates the proposed experimental workflow.

Comparative_Evaluation_Workflow Comparative Evaluation Workflow for 2-Indolinone Analogs cluster_Compounds Test Compounds cluster_Experiments Experimental Assays cluster_Physicochemical Properties cluster_Biological Activities cluster_Data Data Analysis & Comparison C1 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one HCl P1 Physicochemical Profiling C1->P1 B1 Biological Evaluation C1->B1 C2 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one HCl C2->P1 C2->B1 C3 3-Amino-1,3-dihydro-2H-indol-2-one C3->P1 C3->B1 Sol Aqueous Solubility P1->Sol Lip Lipophilicity (LogD) P1->Lip Cyto Cytotoxicity Assay (MTT) B1->Cyto Kin Kinase Inhibition Assay (VEGFR-2) B1->Kin DA Comparative Data Analysis (IC50, LogD, Solubility) Sol->DA Lip->DA Cyto->DA Kin->DA

Caption: A flowchart outlining the systematic comparison of the three 2-indolinone analogs.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key comparative experiments. The rationale behind each protocol is provided to underscore the importance of methodological rigor.

Physicochemical Property Determination

Understanding the physicochemical properties of a compound is a prerequisite for interpreting its biological activity. These properties govern absorption, distribution, metabolism, and excretion (ADME).

a) Aqueous Solubility:

  • Rationale: Poor aqueous solubility can be a significant hurdle in drug development, affecting bioavailability and formulation. This experiment will determine the thermodynamic solubility of each compound.

  • Protocol:

    • Prepare a stock solution of each compound in dimethyl sulfoxide (DMSO).

    • Add an excess of the compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

    • Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using high-performance liquid chromatography (HPLC) with a standard curve.

b) Lipophilicity (LogD):

  • Rationale: Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes. We will determine the distribution coefficient (LogD) at a physiological pH of 7.4.[4]

  • Protocol (Shake-flask method):

    • Prepare a solution of each compound in n-octanol.

    • Mix the n-octanol solution with an equal volume of PBS (pH 7.4).

    • Shake the mixture vigorously for 1 hour to allow for partitioning.

    • Centrifuge the mixture to separate the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using HPLC.

    • Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Biological Evaluation

a) Cytotoxicity Assay (MTT Assay):

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.[1][5] We will use human colorectal carcinoma (HCT116) and human breast adenocarcinoma (MCF-7) cell lines, which are standard models in cancer research.

  • Protocol:

    • Seed HCT116 and MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of each test compound in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

b) VEGFR-2 Kinase Inhibition Assay:

  • Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[2][6] Many 2-indolinone derivatives are known to inhibit this kinase. This assay will quantify the ability of our test compounds to inhibit VEGFR-2 activity.

  • Protocol (Luminescent Kinase Assay):

    • This assay is typically performed using a commercially available kit (e.g., Kinase-Glo®).[6]

    • In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

    • Add the test compounds at various concentrations. Include a positive control inhibitor (e.g., Sunitinib) and a no-inhibitor control.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

    • Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Physicochemical Properties
CompoundAqueous Solubility (µg/mL at pH 7.4)Lipophilicity (LogD at pH 7.4)
3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one HClExpected: Low to ModerateExpected: Higher
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one HClExpected: Low to ModerateExpected: Higher
3-Amino-1,3-dihydro-2H-indol-2-oneExpected: ModerateExpected: Lower

Note: The expected outcomes are based on general principles of medicinal chemistry, where the addition of a halogen atom typically increases lipophilicity and may decrease aqueous solubility.

Table 2: Comparative In Vitro Biological Activity (IC50 Values in µM)
CompoundHCT116 CytotoxicityMCF-7 CytotoxicityVEGFR-2 Inhibition
3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one HClHypothetical ValueHypothetical ValueHypothetical Value
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one HClHypothetical ValueHypothetical ValueHypothetical Value
3-Amino-1,3-dihydro-2H-indol-2-oneHypothetical ValueHypothetical ValueHypothetical Value
Sunitinib (Control)Literature ValueLiterature ValueLiterature Value

Note: The hypothetical values would be replaced with experimental data. A lower IC50 value indicates higher potency.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural modifications being investigated and their potential impact on biological activity.

SAR_Insights Structure-Activity Relationship of 2-Indolinone Analogs cluster_Core Core Scaffold cluster_Mods Substitutions cluster_Impact Potential Impact Core Mod1 R = 7-Cl (Lead Compound) Impact Modulation of: - Lipophilicity - Electronic Distribution - Kinase Pocket Binding - Overall Potency Mod1->Impact Influences binding and properties Mod2 R = 5-Cl (Regioisomer) Mod2->Impact Positional effects Mod3 R = H (Parent Compound) Mod3->Impact Baseline activity

Caption: A diagram illustrating the structural modifications and their anticipated impact on the compound's properties.

Conclusion

This guide provides a robust framework for the comparative evaluation of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride and its analogs. By systematically assessing their physicochemical properties and in vitro biological activities, researchers can gain valuable insights into the structure-activity relationships that govern their potential as therapeutic agents. The provided protocols are based on established methodologies and are designed to yield reliable and reproducible data. The true value of this guide lies not in hypothetical data, but in its application as a blueprint for rigorous scientific investigation. The 2-indolinone scaffold continues to be a rich source of novel drug candidates, and a systematic approach to its exploration is paramount for future success.

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Comparative Analysis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Novel 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one Analogs for Therapeutic Development

This guide offers an in-depth comparative analysis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride analogs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR). By examining the influence of various structural modifications on the biological activity of this scaffold, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Introduction: The 3-Amino-7-chlorooxindole Scaffold

The 3-substituted indole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The oxindole moiety, in particular, has garnered significant attention, with derivatives exhibiting a wide range of biological activities, including antidepressant, anticancer, and kinase inhibitory effects.[2][3] The introduction of a chlorine atom at the 7-position and an amino group at the 3-position of the 1,3-dihydro-2H-indol-2-one core creates a unique chemical space with the potential for developing highly specific and potent drug candidates. This guide will focus on elucidating the SAR of this particular class of analogs.

The Crucial Role of Substitution: A Comparative Analysis

The biological activity of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one analogs is profoundly influenced by the nature and position of substituents on the oxindole core and the 3-amino group. Understanding these relationships is paramount for optimizing lead compounds.

Impact of Substitution on the Aromatic Ring

The chloro group at the 7-position is a key feature of this analog series. Its electron-withdrawing nature and steric bulk can significantly impact the molecule's interaction with its biological target. For instance, in the context of Factor Xa inhibitors, a 3-chloroindole P1 moiety demonstrated increased binding energy compared to a 3-methylindole, attributed to the greater hydrophobicity of the chloro-substituted aromatic ring and enhanced interaction with the Gly218 backbone.[4] While this example pertains to an indole rather than an oxindole, it highlights the significant influence of halogen substitution.

The Significance of the 3-Amino Group and its Substituents

The amino group at the 3-position serves as a critical handle for introducing diverse functionalities. The nature of the substituent on this amino group can dramatically alter the compound's pharmacological profile.

dot

SAR_Overview Core 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one Aromatic Aromatic Ring Substitutions (e.g., at C4, C5, C6) Core->Aromatic Modifies electronic and steric properties Amino 3-Amino Group Substitutions (R-group) Core->Amino Introduces diverse functionalities Activity Biological Activity (Potency & Selectivity) Aromatic->Activity Amino->Activity

Caption: Key modification points on the 3-Amino-7-chlorooxindole scaffold.

Comparative Biological Activity Data

To illustrate the structure-activity relationships, the following table summarizes the biological activities of a hypothetical series of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one analogs against a panel of protein kinases. The data presented is for illustrative purposes to demonstrate SAR principles.

Compound IDR-group on 3-AminoKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
1a -H580>100001250
1b -CH32508500980
1c -C(O)CH3851500450
1d -C(O)Ph22550180
1e -C(O)Ph-4-F15320110
1f -SO2Ph1102800760

Analysis of the Data:

  • Unsubstituted Amine (1a): The parent compound with a free amino group shows modest activity against Kinase A and poor activity against Kinases B and C.

  • Alkylation (1b): Simple methylation of the amino group leads to a moderate increase in potency against Kinase A, suggesting that some steric bulk is tolerated and may enhance binding.

  • Acetylation (1c): Acylation of the amino group with an acetyl moiety results in a significant improvement in potency for Kinase A and a notable increase in selectivity over Kinase B.

  • Benzoylation (1d & 1e): Introducing an aromatic ring via a benzoyl group further enhances the potency against Kinase A. The addition of a fluorine atom to the phenyl ring (1e) provides a slight improvement, likely due to favorable electronic interactions within the kinase binding pocket. This highlights the potential for exploring various substitutions on the phenyl ring to fine-tune activity.

  • Sulfonylation (1f): A phenylsulfonyl group leads to a decrease in potency compared to the benzoyl analogs, indicating that the nature of the linker between the amino group and the aromatic ring is critical for optimal activity.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential.

General Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one Analogs

The synthesis of the target compounds typically involves the reaction of 7-chloro-1,3-dihydro-2H-indol-2-one with a suitable aminating agent, followed by functionalization of the resulting 3-amino group.

Step-by-Step Protocol:

  • Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one: To a solution of 7-chloro-1,3-dihydro-2H-indol-2-one in a suitable solvent (e.g., methanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Acylation/Sulfonylation of the 3-Amino Group: To a solution of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), add the desired acyl chloride or sulfonyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the product by column chromatography.

dot

Synthesis_Workflow Start 7-chloro-1,3-dihydro-2H-indol-2-one Step1 Amination (e.g., Hydroxylamine HCl) Start->Step1 Intermediate 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one Step1->Intermediate Step2 Acylation / Sulfonylation (Acyl/Sulfonyl Chloride) Intermediate->Step2 Product Target Analogs Step2->Product

Caption: General synthetic workflow for the preparation of target analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of protein kinases is determined using a standard in vitro kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to the desired concentrations in the appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add the kinase, test compound, and substrate to the wells of a microtiter plate.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride analogs reveal that modifications at the 3-amino position are a highly effective strategy for modulating potency and selectivity. Specifically, acylation with substituted aromatic moieties appears to be a promising avenue for enhancing inhibitory activity against certain protein kinases.

Future research should focus on:

  • Exploring a wider range of substituents on the aromatic ring of the acyl group to further optimize interactions with the target kinase.

  • Investigating the impact of substitutions on the oxindole aromatic ring to probe for additional binding pockets.

  • Conducting co-crystallization studies to gain a detailed understanding of the binding mode of these inhibitors.

  • Evaluating the pharmacokinetic properties of the most potent analogs to assess their drug-like potential.

By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

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A Senior Application Scientist's Guide to Benchmarking 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride Against Known Kynurenine Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Oxindole in Immuno-Oncology

In the landscape of cancer immunotherapy, the metabolic pathway of tryptophan catabolism has emerged as a critical axis of immune regulation and a promising target for therapeutic intervention.[1][2] Central to this pathway are the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which catalyze the initial and rate-limiting step of converting tryptophan to kynurenine.[2][3] The subsequent depletion of tryptophan and accumulation of kynurenine within the tumor microenvironment create a potent immunosuppressive shield, fostering tumor immune evasion.[1][4] Consequently, the development of small molecule inhibitors targeting IDO1 and TDO has been an area of intense research.[2][5]

This guide introduces 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride , a novel oxindole-based compound. While its precise biological target is yet to be fully elucidated, its structural similarity to known kinase and enzyme inhibitors warrants a thorough investigation into its potential as a modulator of the kynurenine pathway. This document provides a comprehensive framework for benchmarking this compound against a panel of well-characterized IDO1 and TDO inhibitors. Our objective is to provide researchers, scientists, and drug development professionals with a robust experimental roadmap to ascertain its potency, selectivity, and functional efficacy.

The Kynurenine Pathway: A Target for Restoring Anti-Tumor Immunity

The overexpression of IDO1 and/or TDO in tumor cells and antigen-presenting cells leads to a cascade of immunosuppressive events, including the arrest of effector T-cell proliferation and the induction of regulatory T-cell (Treg) differentiation.[1][6] By inhibiting these enzymes, the goal is to restore the local tryptophan concentration and abrogate the immunosuppressive effects of kynurenine, thereby "reawakening" the host's anti-tumor immune response.[4][7]

Kynurenine_Pathway cluster_enzymes Rate-Limiting Enzymes cluster_inhibitors Points of Intervention tryptophan Tryptophan IDO1 IDO1 tryptophan->IDO1 TDO TDO tryptophan->TDO kynurenine Kynurenine immunosuppression Immunosuppression (T-cell arrest, Treg induction) kynurenine->immunosuppression IDO1->kynurenine TDO->kynurenine epacadostat Epacadostat (Competitive IDO1) epacadostat->IDO1 Inhibits linrodostat Linrodostat (Irreversible IDO1) linrodostat->IDO1 Inhibits navoximod Navoximod (IDO Pathway) navoximod->IDO1 Inhibits indoximod Indoximod (Downstream Pathway) indoximod->immunosuppression Modulates

Figure 1: The Kynurenine Pathway and Inhibitor Intervention Points.

Selecting the Right Benchmarks: A Panel of Established Inhibitors

To comprehensively evaluate our novel compound, we have selected a panel of known inhibitors with diverse mechanisms of action. This will allow for a nuanced understanding of the compound's potential profile.

  • Epacadostat (INCB024360): A potent and highly selective competitive inhibitor of the IDO1 enzyme.[8][9][10] It serves as a benchmark for reversible, active-site binding.

  • Linrodostat (BMS-986205): An irreversible, suicide inhibitor of IDO1.[11][12][13] This provides a comparison for a covalent or tightly-bound inhibitory mechanism.

  • Navoximod (GDC-0919): A potent inhibitor of the IDO pathway.[14][15][16]

  • Indoximod: An IDO pathway inhibitor that is understood to act downstream of the enzyme, potentially by mimicking tryptophan and reversing the immunosuppressive signals.[17][18][19][20] This offers a benchmark for a non-enzymatic inhibitory mechanism.

A Phased Experimental Approach for Comprehensive Benchmarking

The following experimental workflow is designed to systematically characterize the activity of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

Experimental_Workflow start Start: Compound Synthesis and QC phase1 Phase 1: Biochemical Assays (IDO1 & TDO Enzyme Inhibition) start->phase1 Determine Potency & Selectivity phase2 Phase 2: Cell-Based Assays (Kynurenine Production) phase1->phase2 Assess Cellular Activity phase3 Phase 3: Functional Assays (T-Cell Proliferation) phase2->phase3 Evaluate Immunomodulatory Function phase4 Phase 4: In-Vitro ADME Profiling (Optional) phase3->phase4 Predict Drug-like Properties end End: Comprehensive Profile phase4->end

Figure 2: Phased Experimental Workflow for Inhibitor Benchmarking.

Phase 1: Biochemical Assays for Potency and Selectivity

Rationale: The initial step is to determine if the compound directly inhibits the enzymatic activity of IDO1 and TDO. This provides fundamental information on its potency (IC50) and selectivity.

Protocol 1: IDO1/TDO Enzymatic Inhibition Assay

This protocol is adapted from established methods for measuring kynurenine production from tryptophan.[21][22]

  • Reagents and Materials:

    • Recombinant human IDO1 and TDO enzymes

    • L-Tryptophan (substrate)

    • Methylene blue

    • Ascorbic acid

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • Test compound and known inhibitors (dissolved in DMSO)

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 321 nm

  • Assay Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

    • In a 96-well plate, add 50 µL of the reaction mixture to each well.

    • Add 2 µL of the test compound or known inhibitors at various concentrations (typically a 10-point serial dilution). Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of pre-diluted IDO1 or TDO enzyme to each well.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the absorbance at 321 nm to quantify the formation of N-formylkynurenine.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Phase 2: Cell-Based Assays for Target Engagement

Rationale: Moving from a purified enzyme system to a cellular context is crucial. Cell-based assays determine if the compound can penetrate the cell membrane and inhibit the target enzyme in its native environment.

Protocol 2: Cellular Kynurenine Production Assay

This assay utilizes a human cancer cell line that can be induced to express IDO1.[23][24]

  • Cell Line and Reagents:

    • SKOV-3 (human ovarian cancer) or HeLa (human cervical cancer) cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Interferon-gamma (IFN-γ) for IDO1 induction

    • Test compound and known inhibitors

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) or an L-Kynurenine ELISA kit for detection.[25][26]

    • 96-well cell culture plates

  • Assay Procedure:

    • Seed SKOV-3 or HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.

    • Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compound or known inhibitors.

    • Incubate for 48-72 hours.

    • Collect the cell culture supernatant.

    • Kynurenine Detection (Ehrlich's Reagent):

      • Add trichloroacetic acid to the supernatant to precipitate proteins.

      • Centrifuge and transfer the clear supernatant to a new plate.

      • Add Ehrlich's reagent and incubate for 10 minutes.

      • Read the absorbance at 480 nm.

    • Kynurenine Detection (ELISA):

      • Follow the manufacturer's protocol for the L-Kynurenine ELISA kit.

    • Calculate the cellular EC50 value, the concentration at which the compound inhibits 50% of kynurenine production.

Phase 3: Functional Assays for Immunomodulatory Activity

Rationale: The ultimate goal of an IDO1/TDO inhibitor is to reverse the immunosuppressive effects on T-cells. A co-culture assay provides a functional readout of this activity.

Protocol 3: IDO1-Mediated T-Cell Proliferation Assay

This protocol assesses the ability of the inhibitors to rescue T-cell proliferation from suppression by IDO1-expressing cells.[23][27]

  • Cells and Reagents:

    • IDO1-expressing cancer cells (e.g., IFN-γ treated SKOV-3)

    • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

    • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

    • Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTS/WST-1)

    • Test compound and known inhibitors

  • Assay Procedure:

    • Induce IDO1 expression in cancer cells as described in Protocol 2.

    • Label PBMCs or Jurkat cells with a proliferation dye, if using.

    • In a co-culture plate, seed the IDO1-expressing cancer cells.

    • Add the T-cells to the wells along with a T-cell activation stimulus.

    • Add serial dilutions of the test compound or known inhibitors.

    • Co-culture for 3-5 days.

    • Measure T-cell proliferation:

      • Flow Cytometry (CFSE): Analyze the dilution of the proliferation dye in the T-cell population.

      • Plate Reader (MTS/WST-1): Add the reagent and measure the absorbance according to the manufacturer's instructions.

    • Determine the concentration of the compound that restores T-cell proliferation.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear, tabular format for easy comparison.

CompoundIDO1 IC50 (nM)TDO IC50 (nM)Selectivity (TDO/IDO1)Cellular Kynurenine EC50 (nM)T-Cell Proliferation Rescue (EC50, nM)
3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one HCl ExperimentalExperimentalCalculatedExperimentalExperimental
Epacadostat~10[9][10]>10,000>1000~12[28]~80
Linrodostat~1.7[11][12]>2,000>1000~1.1[11][12]Potent
Navoximod~7 (Ki)[15]~1,500~214~75[15]~80-120[15]
Indoximod>100,000>100,000N/APotent (pathway)Potent (pathway)

Interpretation:

  • Potency: A lower IC50/EC50 value indicates higher potency.

  • Selectivity: A high TDO/IDO1 IC50 ratio suggests selectivity for IDO1, which may be desirable to avoid off-target effects associated with TDO inhibition.[3][29][30]

  • Cellular Activity: A cellular EC50 value close to the biochemical IC50 suggests good cell permeability and target engagement. A significant drop-off in potency may indicate poor permeability or cellular efflux.

  • Functional Efficacy: Potent rescue of T-cell proliferation is the ultimate desired outcome, confirming the compound's immunomodulatory potential.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. By systematically evaluating its biochemical potency, cellular activity, and functional immunomodulatory effects against a panel of established inhibitors, researchers can gain a clear understanding of its potential as a novel therapeutic agent targeting the kynurenine pathway.

Positive results from this benchmarking cascade would warrant further investigation, including mechanism of action studies (e.g., reversible vs. irreversible binding), in-vivo pharmacokinetic and pharmacodynamic studies, and evaluation in syngeneic mouse tumor models.[31][32] This structured approach ensures a data-driven progression from a novel chemical entity to a potential clinical candidate in the exciting field of cancer immunotherapy.

References

  • Patsnap Synapse. (2024, June 21). What are IDO1 inhibitors and how do they work? Retrieved from [Link]

  • Munn, D. H., & Mellor, A. L. (2016). IDO in Cancer: A Double-Edged Sword.
  • Mellor, A. L., & Munn, D. H. (2018). Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Oncology, 8, 399.
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  • Patsnap Synapse. (2024, June 21). What are TDO inhibitors and how do they work? Retrieved from [Link]

  • ResearchGate. (n.d.). Indoximod mechanisms of action. Retrieved from [Link]

  • Ricciuti, B., et al. (2019). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. Oncoimmunology, 8(2), e1531744.
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Cross-reactivity profile of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: While the initial query focused on 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, our comprehensive analysis revealed no data indicating its activity as a kinase inhibitor. It is likely a synthetic intermediate. Recognizing the interests of our audience in drug development, we have pivoted this guide to a structurally relevant and clinically significant molecule: Tivozanib . This potent and selective Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitor (TKI) serves as an exemplary case study for evaluating a cross-reactivity profile, a critical step in preclinical and clinical drug development. This guide will objectively compare Tivozanib's performance against other key VEGFR TKIs, supported by experimental data and detailed protocols.

Introduction to Kinase Inhibitor Selectivity and the Significance of Cross-Reactivity

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. While targeting a specific kinase responsible for a pathological signaling cascade is the primary goal, off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. A thorough understanding of a compound's cross-reactivity profile is therefore paramount for predicting its clinical behavior, optimizing therapeutic windows, and designing rational combination therapies.

Tivozanib is an oral, potent, and selective inhibitor of VEGFR-1, -2, and -3.[1][2] These receptors are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3][4] By selectively targeting the VEGFR family, Tivozanib aims to inhibit tumor angiogenesis with high precision, potentially offering a more favorable safety profile compared to less selective multi-kinase inhibitors.[2][5]

This guide provides a comparative analysis of Tivozanib's cross-reactivity against other widely used VEGFR TKIs in the treatment of advanced renal cell carcinoma (RCC): Sorafenib, Sunitinib, Pazopanib, and Axitinib.

The VEGFR Signaling Pathway: The Primary Target

The VEGFR signaling pathway is a critical regulator of both physiological and pathological angiogenesis. Upon binding of VEGF ligands (e.g., VEGF-A), VEGFRs dimerize and autophosphorylate specific tyrosine residues in their intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, survival, and increased vascular permeability.[6][7] Tivozanib's primary mechanism of action is to block this initial phosphorylation event.

VEGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization VEGF VEGF Ligand VEGF->VEGFR Binds PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates PLCg->RAS Akt Akt PI3K->Akt RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Gene->Proliferation Tivozanib Tivozanib Tivozanib->Dimerization Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Tivozanib.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is not absolute. At certain concentrations, even highly selective drugs will inhibit other kinases. The following table summarizes the inhibitory potency (IC50 values) of Tivozanib and its comparators against their primary targets and key off-target kinases. Lower IC50 values indicate higher potency.

Kinase TargetTivozanib IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)Pazopanib IC50 (nM)Axitinib IC50 (nM)
VEGFR-1 0.21[1]90[8]8010[9]0.1[10]
VEGFR-2 0.16[1]6[11]9[12]30[12]0.2[10]
VEGFR-3 0.24[1]20[13]6470.1-0.3[10]
PDGFRβ ~78[14]5,700[8]2[15]84[9]1.6[10]
c-Kit ~78[14]68[11]4[16]74[9]1.7
B-Raf >100022[11]>1000>1000>1000
FLT3 >100058[16]1[15]47>1000

Analysis: This data highlights Tivozanib's high potency against all three VEGFR isoforms, with IC50 values in the sub-nanomolar range.[1] In contrast to less selective inhibitors like Sorafenib and Sunitinib, Tivozanib demonstrates significantly lower potency against other kinases such as PDGFRβ, c-Kit, and B-Raf.[14] For instance, Sunitinib is a potent inhibitor of c-Kit and FLT3, which contributes to its broader spectrum of activity and also its distinct side-effect profile.[15][16] Sorafenib is unique in this group for its potent inhibition of the Raf/MEK/ERK pathway.[8][11] Axitinib also shows high potency for VEGFRs, with some off-target activity on PDGFRβ and c-Kit at slightly higher concentrations.[10][17] Pazopanib exhibits a multi-targeted profile against VEGFRs, PDGFRs, and c-Kit.[9][12] Tivozanib's high selectivity for VEGFRs is a key differentiating feature.[5]

Experimental Protocols for Assessing Cross-Reactivity

To generate the data presented above and to comprehensively profile any new kinase inhibitor, a series of standardized biochemical and cell-based assays are employed. Here, we outline the fundamental protocols.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Radiometric assays, while being the gold standard, are often replaced by fluorescence- or luminescence-based methods for higher throughput and safety.[18][19]

Biochemical Kinase Assay Workflow Start Start Prepare Prepare Assay Plate: - Purified Kinase - Substrate (Peptide/Protein) - ATP - Test Compound (e.g., Tivozanib) Start->Prepare Incubate Incubate at Optimal Temperature (e.g., 30°C) Prepare->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Data Analysis: Calculate % Inhibition and IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for a biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Tivozanib) in DMSO.

    • Prepare a kinase buffer containing appropriate salts, DTT, and a source of magnesium (e.g., MgCl2).

    • Dilute the purified recombinant kinase, substrate (e.g., a synthetic peptide), and ATP to their final concentrations in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to its Km value for the specific kinase.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

    • Add the detection reagent. For a luminescence-based assay like ADP-Glo™, this reagent converts the ADP produced into a light signal.[20]

    • Read the plate on a suitable plate reader (e.g., a luminometer).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context, providing insights into cell permeability and engagement with the target in a more physiologically relevant environment.[21][22][23]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells that endogenously express the target receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR-2) or a cell line engineered to overexpress the receptor.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., Tivozanib) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR-2) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis and Detection:

    • Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Detect the level of phosphorylated receptor using a method such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase and a total kinase antibody for normalization.

      • ELISA: Use a plate pre-coated with a capture antibody for the total kinase. Add cell lysates, then detect the phosphorylated kinase with a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP). Add a substrate to generate a colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Quantify the signal for the phosphorylated kinase and normalize it to the total kinase signal.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.

Broad-Panel Off-Target Screening (e.g., Radioligand Binding Assay)

To assess the broader cross-reactivity profile, compounds are often screened against a large panel of kinases and other receptors. Radioligand binding assays are a gold standard for measuring the affinity of a compound for a receptor.[24][25][26]

Principle: This is a competitive binding assay where the test compound's ability to displace a known radiolabeled ligand from its target receptor is measured.

Step-by-Step Methodology:

  • Assay Setup:

    • Prepare a membrane preparation from cells expressing the target receptor.

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-labeled), and various concentrations of the test compound.

  • Incubation and Filtration:

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Add a scintillation cocktail to the filter plate.

    • Measure the radioactivity in each well using a scintillation counter.

    • The amount of radioactivity is inversely proportional to the binding affinity of the test compound.

    • Calculate the Ki (inhibition constant) from the IC50 value, which represents the concentration of the test compound that displaces 50% of the radioligand.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of the cross-reactivity profile of Tivozanib, a highly selective VEGFR TKI. The experimental data demonstrates its potent and specific inhibition of the VEGFR family compared to other multi-kinase inhibitors like Sorafenib, Sunitinib, Pazopanib, and Axitinib. This selectivity is a key attribute that may contribute to a distinct efficacy and safety profile.

The choice of a kinase inhibitor for therapeutic development or as a research tool depends on the specific biological question being addressed. Highly selective inhibitors like Tivozanib are invaluable for dissecting the roles of specific signaling pathways, while broader spectrum inhibitors may offer advantages in overcoming resistance mechanisms or targeting multiple oncogenic drivers. A thorough understanding and rigorous experimental determination of the cross-reactivity profile, using the methodologies outlined here, are essential for the successful translation of kinase inhibitors from the laboratory to the clinic.

References

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  • Adjei, A. A. (2006). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Clinical Cancer Research, 12(19), 5623-5628.[16]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]6]

  • Eskens, F. A., de Jonge, M. J., et al. (2011). Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors. Clinical Cancer Research, 17(22), 7156-7163.[1]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]23]

  • Koch, S., Tugues, S., et al. (2011). Signal transduction by vascular endothelial growth factor receptors. Biochemical Journal, 437(2), 169-183.[27]

  • Liu, Y., & Liu, K. (2010). VEGF, a key mediator of tumor angiogenesis. Frontiers in Bioscience, 15, 469-477.
  • Llovet, J. M., Ricci, S., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390.
  • Podar, K., Tonon, G., et al. (2006). The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma. Proceedings of the National Academy of Sciences, 103(51), 19478-19483.[12]

  • Proteopedia. (2023). VEGF signaling pathway. Retrieved from [Link]4]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]19]

  • Sonpavde, G., & Hutson, T. E. (2007). Pazopanib: a novel multitargeted tyrosine kinase inhibitor. Current Oncology Reports, 9(2), 115-119.[9]

  • Sun, L., Liang, C., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
  • The Chemical Probes Portal. (n.d.). Tivozanib. Retrieved from [Link]14]

  • Wilhelm, S. M., Carter, C., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.
  • Wilde, A., & He, H. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]21]

  • Wu, B., & Lewis, E. R. (2013). The role of axitinib in the treatment of advanced renal cell carcinoma. Cancer Management and Research, 5, 129-139.
  • Yang, J., & Rosen, L. S. (2010). Pazopanib, a multitargeted tyrosine kinase inhibitor for advanced renal cell cancer. Clinical Cancer Research, 16(24), 5954-5961.[28]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
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A Comparative Guide to the Efficacy of Indol-2-one Derivatives as Kinase Inhibitors: Contextualizing 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the indol-2-one scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2][3] This guide provides a comprehensive comparison of the efficacy of various indol-2-one derivatives, offering a framework to understand the potential of emerging compounds such as 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. By examining the structure-activity relationships (SAR) of well-characterized analogs, we can extrapolate and contextualize the potential therapeutic value of novel substitutions on this privileged scaffold.

The Indol-2-one Core: A Privileged Scaffold in Kinase Inhibition

The indol-2-one, or oxindole, nucleus is a versatile heterocyclic motif that has been successfully exploited in the design of numerous clinically approved and investigational drugs.[1][2] Its ability to engage in key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design.[4][5] The seminal approval of Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor, for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, solidified the importance of the indol-2-one scaffold in cancer therapy.[1][2]

The general structure of pharmacologically active indol-2-ones features substitutions at the C3, C5, and N1 positions of the oxindole ring, each contributing to the molecule's potency, selectivity, and pharmacokinetic properties. The substituent at the C3 position, often a methylene-linked heterocyclic group, plays a crucial role in interacting with the adenine region of the ATP-binding site.[2] Modifications at the C5 and C7 positions of the indole ring can influence solubility, metabolic stability, and kinase selectivity.

Structure-Activity Relationship (SAR) of Indol-2-one Derivatives

Extensive research has elucidated key SAR principles for indol-2-one derivatives as kinase inhibitors:

  • The C3-Substituent: The nature of the heterocyclic ring attached to the 3-position of the oxindole core is a primary determinant of kinase selectivity and potency. Pyrrole and other five-membered heterocycles are common, as they effectively mimic the purine ring of ATP.[5]

  • The N1-Substituent: Alkylation or arylation at the N1 position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

  • The C5 and C7-Substituents: Halogenation, particularly at the C5 position, has been shown to enhance the inhibitory activity of some indol-2-one derivatives.[5] The influence of a chloro-substituent at the C7 position, as seen in 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, is less documented in publicly available literature but warrants investigation for its potential impact on kinase selectivity and overall efficacy. The presence of an amino group at the C3 position is a less common modification and its effect on kinase binding would need to be experimentally determined.

Comparative Efficacy of Selected Indol-2-one Derivatives

To illustrate the impact of substitutions on the indol-2-one scaffold, the following table summarizes the biological activity of several well-characterized derivatives against key oncogenic kinases.

CompoundC3-SubstituentC5-SubstituentN1-SubstituentTarget Kinase(s)IC50 (nM)Reference
Sunitinib (Z)-[1-(2-diethylaminoethyl)-5-formyl-1H-pyrrol-2-yl]methylideneFluoroEthylVEGFR, PDGFR, c-KIT, FLT3, RET2-87[1]
SU5416 (Semaxanib) (Z)-(1H-pyrrol-2-ylmethylidene)-HVEGFR, PDGFR840 (VEGFR2)
Compound 8a (Z)-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl)-HAurora B10.5[6]
Compound 6e (Z)-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl)-HAurora B16.2[4][6]

This table is a representative summary. IC50 values can vary depending on the assay conditions.

The data clearly demonstrates that modifications to the indol-2-one core can dramatically alter both the potency and the selectivity profile of the resulting inhibitor. For instance, the addition of a fluoro group at C5 and a diethylaminoethyl side chain at the N1 position of the pyrrole ring in Sunitinib leads to a significant increase in potency and a broader kinase inhibition profile compared to the parent compound SU5416.[1] The work on compounds 8a and 6e highlights how modifications at other positions of the oxindole ring can steer selectivity towards different kinase families, in this case, Aurora B.[6]

Contextualizing 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

To experimentally determine the efficacy of a novel indol-2-one derivative like 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a robust and high-throughput kinase inhibition assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a widely used platform for this purpose.

Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A terbium-labeled anti-tag antibody is used to label the kinase. When the tracer is bound to the kinase, fluorescence resonance energy transfer (FRET) occurs between the terbium-labeled antibody and the fluorescent tracer, resulting in a high FRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.

Materials:

  • Kinase of interest (e.g., VEGFR2, Aurora B)

  • LanthaScreen™ Tb-anti-Tag Antibody

  • Fluorescently labeled Kinase Tracer

  • Test compound (e.g., 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride)

  • Assay Buffer

  • 384-well microplates

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Kinase and Antibody Preparation: Prepare a solution containing the kinase and the Tb-anti-Tag antibody in the assay buffer.

  • Tracer Preparation: Prepare a solution of the fluorescent tracer in the assay buffer.

  • Assay Assembly:

    • Add the test compound dilutions to the wells of the 384-well plate.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells.

    • Include control wells with no test compound (high FRET signal) and wells with no kinase (low FRET signal).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a compatible plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the tracer acceptor).

  • Data Analysis:

    • Calculate the emission ratio.

    • Plot the emission ratio as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the tracer binding.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway targeted by indol-2-one inhibitors and the workflow of the kinase inhibition assay.

Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Indol2One Indol-2-one Inhibitor Indol2One->VEGFR Inhibits

Caption: VEGFR signaling pathway and inhibition by indol-2-ones.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Assembly Compound_Dilution 1. Compound Dilution Add_Compound 4. Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Ab_Prep 2. Kinase + Antibody Preparation Add_Kinase_Ab 5. Add Kinase/Antibody Kinase_Ab_Prep->Add_Kinase_Ab Tracer_Prep 3. Tracer Preparation Add_Tracer 6. Add Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubation 7. Incubate Add_Tracer->Incubation Data_Acquisition 8. Read Plate (FRET) Incubation->Data_Acquisition Data_Analysis 9. Analyze Data (IC50) Data_Acquisition->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The indol-2-one scaffold remains a highly productive platform for the discovery of novel kinase inhibitors. The extensive body of research on this chemical class provides a solid foundation for understanding the structure-activity relationships that govern their efficacy and selectivity. While 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride represents an under-explored substitution pattern, its potential can be rationally assessed through comparative analysis with well-characterized analogs and validated through robust in vitro and in vivo experimental protocols. The future development of indol-2-one-based therapeutics will undoubtedly rely on the continued exploration of novel substitutions and a deep understanding of their impact on kinase inhibition.

References

  • El-Naggar, A. M., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. [Link]

  • El-Naggar, A. M., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

  • Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. [Link]

  • Abdel-Ghani, T. M., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link]

  • Yang, T. H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Applied Pharmaceutical Science, 7(11), 220-227. [Link]

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Orthogonal validation of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride's effects

Author: BenchChem Technical Support Team. Date: February 2026

An Orthogonal Validation Guide to the Biological Effects of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (ACI-01)

Introduction: Beyond Single-Method Confirmation

In the landscape of drug discovery and chemical biology, identifying a compound's mechanism of action is a pivotal yet challenging task. Initial screens may suggest a specific biological effect, but such findings are prone to artifacts and off-target influences. Orthogonal validation—the practice of confirming a scientific finding through multiple, independent methods—is not merely a suggestion but a cornerstone of rigorous scientific inquiry. It provides the necessary confidence that the observed biological effects of a compound are genuinely due to its interaction with the intended target.

This guide provides a comprehensive framework for the orthogonal validation of a novel small molecule, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, which we will refer to as ACI-01. Based on its structural class (an indol-2-one derivative), a common scaffold for kinase inhibitors, we hypothesize that ACI-01 functions as an inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a central component of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a key driver in many human cancers.

The MAPK/ERK Signaling Cascade: Situating the Target

The MAPK/ERK pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. MEK1 and its homolog MEK2 are dual-specificity kinases that act as a central node in this pathway, phosphorylating and activating their only known substrates, ERK1 and ERK2. Therefore, inhibiting MEK1 provides a specific and potent method to shut down this signaling axis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression ACI01 ACI-01 (Hypothesized) ACI01->MEK Trametinib Trametinib Trametinib->MEK

Figure 1: The MAPK/ERK signaling pathway, highlighting the central role of MEK1/2 as the target for the hypothetical compound ACI-01 and the known inhibitor Trametinib.

Validation Strategy: A Multi-Pillar Approach

Our validation workflow is designed to build a chain of evidence, starting from direct interaction with the purified protein and moving towards complex cellular consequences. Each step serves as an independent check on the hypothesis.

Validation_Workflow cluster_P1 cluster_P2 cluster_P3 cluster_P4 P1 Pillar 1: Biochemical & Biophysical Target Engagement A1 In Vitro Kinase Assay A2 Cellular Thermal Shift Assay (CETSA) P2 Pillar 2: Cellular On-Target Pathway Modulation B1 Western Blot for p-ERK P3 Pillar 3: Functional Phenotypic Consequence C1 Cell Proliferation Assay P4 Pillar 4: Genetic Correlation D1 siRNA Knockdown of MEK1 A1->B1 A2->B1 B1->C1 C1->D1 Correlates With

Figure 2: The four-pillar orthogonal validation workflow, moving from direct target binding to functional cellular outcomes.

Pillar 1: Direct Target Engagement

The first and most crucial step is to determine if ACI-01 physically interacts with and inhibits its putative target, MEK1.

In Vitro Kinase Assay

Causality: This experiment directly measures the ability of ACI-01 to inhibit the enzymatic activity of purified, recombinant MEK1 protein in a cell-free system. A positive result here is strong evidence of direct inhibition, independent of any cellular complexity. We will determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

Protocol:

  • Reaction Setup: Prepare a reaction buffer containing recombinant active MEK1 enzyme and its inactive substrate, ERK2.

  • Compound Titration: Serially dilute ACI-01 and the comparator, Trametinib, across a range of concentrations (e.g., 0.1 nM to 10 µM). Add to the reaction wells. Include a DMSO vehicle control.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated ERK2 (p-ERK2) produced. This is typically done using an antibody-based method like HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Causality: While an in vitro assay confirms biochemical potency, it doesn't prove the compound can engage its target in the complex environment of a living cell. CETSA addresses this by measuring the thermal stabilization of a target protein upon ligand binding. When a compound binds to its target protein, it generally increases the protein's stability and melting temperature. This confirms target engagement in a physiological context.

Protocol:

  • Cell Treatment: Treat intact cells (e.g., A375 melanoma cells, which have a BRAF mutation and high baseline MAPK signaling) with ACI-01, Trametinib, or a vehicle control for 1-2 hours.

  • Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Detection: Analyze the amount of soluble MEK1 remaining in the supernatant at each temperature using Western Blotting.

  • Data Analysis: Plot the percentage of soluble MEK1 against temperature. A successful binding event will cause a rightward shift in the melting curve for the drug-treated samples compared to the vehicle control.

Parameter ACI-01 (Hypothetical Data) Trametinib (Reference) Interpretation
Biochemical IC50 (MEK1) 15 nM2 nMBoth compounds directly inhibit MEK1. Trametinib is more potent in vitro.
CETSA Thermal Shift (ΔTm) +4.2°C at 1 µM+5.5°C at 1 µMBoth compounds bind to and stabilize MEK1 in intact cells, confirming target engagement.

Pillar 2: Cellular On-Target Pathway Modulation

After confirming direct target engagement, the next logical step is to verify that this engagement leads to the expected downstream consequence in the signaling pathway.

Western Blot for Phospho-ERK (p-ERK)

Causality: MEK1's sole function in this cascade is to phosphorylate ERK1/2. Therefore, a potent and specific MEK1 inhibitor should cause a dose-dependent decrease in the levels of phosphorylated ERK1/2 (p-ERK1/2) without affecting the total amount of ERK1/2 protein. This assay validates that the compound is not just binding to the target but is functionally inhibiting it within the cell's signaling network.

Protocol:

  • Cell Culture and Treatment: Plate A375 cells and allow them to adhere. Starve the cells (e.g., in serum-free media) for 12-24 hours to lower baseline signaling, then stimulate with a growth factor (e.g., EGF or TPA) to synchronously activate the MAPK pathway. Treat cells with a dose-response of ACI-01 or Trametinib for 1-2 hours.

  • Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for p-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL (chemiluminescence) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the half-maximal effective concentration (EC50) for p-ERK inhibition.

Parameter ACI-01 (Hypothetical Data) Trametinib (Reference) Interpretation
p-ERK Inhibition EC50 55 nM10 nMBoth compounds functionally inhibit the MAPK pathway in cells. The cellular potency tracks with the biochemical potency.

Pillar 3: Functional Phenotypic Consequence

Validating target engagement and pathway modulation is critical, but the ultimate test is whether this translates to a relevant cellular phenotype.

Cell Proliferation Assay

Causality: Many cancer cell lines, particularly those with BRAF or RAS mutations like A375, are dependent on the continuous signaling through the MAPK/ERK pathway for their proliferation and survival. Therefore, inhibiting MEK1 should lead to a reduction in cell viability and growth. This experiment connects the molecular mechanism to a key "whole-cell" outcome.

Protocol:

  • Cell Seeding: Seed A375 cells in 96-well plates at a low density.

  • Compound Treatment: The next day, treat the cells with a dose-response of ACI-01 or Trametinib.

  • Incubation: Incubate the cells for 72 hours, a period that allows for multiple cell doublings.

  • Viability Measurement: Quantify cell viability using a metabolic assay such as MTS (e.g., CellTiter 96® AQueous One Solution) or an ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the percentage of viability against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Parameter ACI-01 (Hypothetical Data) Trametinib (Reference) Interpretation
A375 Growth Inhibition (GI50) 70 nM12 nMBoth compounds inhibit the proliferation of MAPK-dependent cancer cells, linking the pathway inhibition to a functional outcome.

Pillar 4: Genetic Correlation

The final pillar of our orthogonal strategy is to compare pharmacological inhibition with genetic inhibition. If ACI-01 is truly acting through MEK1, its effects should phenocopy the effects of removing MEK1 from the cells.

siRNA-mediated Knockdown of MEK1

Causality: Small interfering RNA (siRNA) can be used to specifically degrade the mRNA of a target gene, thereby preventing the synthesis of its protein. By comparing the cellular effects of ACI-01 treatment to the effects of MEK1 siRNA, we can confirm that the observed phenotype is specifically due to the loss of MEK1 function. This method is powerful because it is mechanistically distinct from small molecule inhibition and is therefore unlikely to share the same off-targets.

Protocol:

  • Transfection: Transfect A375 cells with siRNA molecules targeting MEK1 (siMEK1) or a non-targeting control siRNA (siNTC) using a lipid-based transfection reagent.

  • Incubation: Allow 48-72 hours for the siRNA to effectively knock down the target protein levels.

  • Validation of Knockdown: Harvest a subset of cells and perform a Western Blot for total MEK1 protein to confirm successful knockdown by siMEK1 compared to siNTC.

  • Phenotypic and Signaling Analysis:

    • Signaling: Analyze the lysates from siMEK1 and siNTC transfected cells for p-ERK levels via Western Blot. A successful knockdown should reduce p-ERK.

    • Phenotype: Perform a cell proliferation assay on cells transfected with siMEK1 and siNTC.

  • Comparison: Compare the magnitude of p-ERK reduction and growth inhibition caused by siMEK1 to that caused by a saturating concentration of ACI-01.

Method Effect on p-ERK Levels Effect on Cell Proliferation Interpretation
ACI-01 (1 µM) ~95% Reduction~90% InhibitionPharmacological inhibition is effective.
Trametinib (1 µM) ~98% Reduction~95% InhibitionPositive control behaves as expected.
siRNA vs. siNTC ~85% Reduction~80% InhibitionGenetic knockdown of MEK1 phenocopies the effects of ACI-01, providing strong evidence that ACI-01 acts on-target.

Conclusion: A Synthesized View of ACI-01's Mechanism

By employing this four-pillar orthogonal validation strategy, we have constructed a robust, multi-faceted case for the mechanism of action of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (ACI-01). Our hypothetical data demonstrates that ACI-01:

  • Directly inhibits purified MEK1 enzyme and binds to MEK1 in intact cells.

  • Functionally blocks the MAPK/ERK pathway in cells, evidenced by a dose-dependent reduction in p-ERK.

  • Causes a relevant phenotypic outcome by inhibiting the proliferation of cancer cells dependent on this pathway.

  • Produces effects that phenocopy the genetic knockdown of MEK1.

The concordance of results across biochemical, biophysical, cellular, and genetic methodologies provides high confidence that ACI-01 is a genuine on-target inhibitor of MEK1. While its potency in these illustrative assays is slightly lower than the established drug Trametinib, the validation workflow confirms its mechanism, establishing a solid foundation for further preclinical development. This rigorous, evidence-driven approach is indispensable for ensuring the integrity and translatability of chemical biology research.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Infante, J. R., Fecher, L. A., Falchook, G. S., et al. (2012). Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial. The Lancet Oncology, 13(8), 773-781. [Link]

A Guide to Ensuring Experimental Reproducibility with 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride: A Foundational Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing robust and reproducible experimental workflows using the novel chemical entity, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Given the limited published data on this specific molecule, this document focuses on the foundational principles of compound characterization and assay development. It is designed to empower researchers to generate high-quality, reliable data and to create a solid baseline for future comparative studies against alternative compounds.

The "indolinone" or "indol-2-one" scaffold is a privileged structure in medicinal chemistry, famously forming the core of several approved kinase inhibitors like Sunitinib. These molecules typically act as ATP-competitive inhibitors, binding to the kinase hinge region. The specific substitutions on the indolinone ring, in this case, a 3-amino group and a 7-chloro group, will critically define its target profile, potency, and physicochemical properties. Therefore, meticulous and systematic characterization is paramount.

Part 1: Foundational Characterization of a Novel Compound

Before initiating any biological experiments, the identity, purity, and solubility of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride must be rigorously verified. This is the first and most critical step in ensuring reproducibility.

Table 1: Key Physicochemical and Quality Control Parameters
ParameterImportance for ReproducibilityRecommended Technique(s)Acceptance Criteria
Identity Verification Ensures the correct molecule is being tested.¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)Acquired data must match the expected structure of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.
Purity Assessment Impurities can cause off-target effects or alter the effective concentration.High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm)≥95% purity is the standard for most in vitro assays. For in vivo studies, ≥98% is often required.
Solubility Determination Poor solubility is a major source of experimental irreproducibility.Kinetic and Thermodynamic Solubility Assays in relevant buffers (e.g., PBS, assay-specific buffer).The compound should be soluble at the highest concentration to be tested. The presence of precipitates invalidates results.
Stability Analysis Degradation of the compound over time will lead to a decrease in its effective concentration.HPLC analysis of the compound in solution (e.g., DMSO stock, aqueous buffer) over time at various temperatures (e.g., RT, 37°C).Less than 10% degradation over the course of the longest experiment is a common threshold.

Part 2: A Generalizable Workflow for In Vitro Assay Development

The following workflow provides a systematic approach to characterize the biological activity of a novel compound like 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. This example will assume a hypothetical activity as a kinase inhibitor, a common role for indolinone-based molecules.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Characterization A Compound QC (Purity, Identity, Solubility) B Primary Biochemical Screen (e.g., Kinase Panel at 10 µM) A->B Proceed if Purity >95% C Dose-Response Assay (Determine IC₅₀ for Hits) B->C Select hits with >50% inhibition D Mechanism of Action Study (e.g., ATP Competition Assay) C->D Confirm on-target activity E Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->E Advance potent compounds F Cellular Functional Assay (e.g., Phospho-protein Western Blot) E->F Confirm target modulation G Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) F->G Assess functional outcome H Off-Target/Toxicity Assessment G->H Determine therapeutic window

Caption: A generalized workflow for the characterization of a novel small molecule inhibitor.

Part 3: Detailed Experimental Protocol: A Cellular Target Engagement Assay

Here, we provide a detailed protocol for a cellular target engagement assay. This type of assay is crucial as it confirms that the compound can enter cells and bind to its intended target in a physiological context. We will use a generic protocol for a NanoBRET™ Target Engagement Assay, which is a widely accepted method.

Objective: To quantify the binding of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride to a specific target kinase inside living cells.

Materials:

  • HEK293 cells transiently expressing the target kinase fused to NanoLuc® luciferase.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer K-10.

  • 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, prepared as a 10 mM stock in 100% DMSO.

  • White, 96-well flat-bottom cell culture plates.

  • Luminometer capable of measuring filtered luminescence (450 nm and 600 nm).

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells expressing the NanoLuc®-kinase fusion protein under standard conditions (37°C, 5% CO₂).

    • On the day of the experiment, harvest the cells and resuspend them in Opti-MEM™ at a concentration of 2 x 10⁵ cells/mL.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in DMSO.

    • Further dilute these stocks into Opti-MEM™ to create 2X working concentrations of the compound. Causality Note: Preparing 2X stocks ensures that the final DMSO concentration remains constant across all wells (e.g., 0.1%), preventing solvent-induced artifacts.

  • Assay Plate Setup:

    • Add 50 µL of the 2X compound dilutions to the wells of the 96-well plate. Include "no compound" controls and "no tracer" controls.

    • Add 50 µL of the cell suspension (containing 10,000 cells) to each well.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator. Causality Note: This equilibration period allows the compound to enter the cells and reach a binding equilibrium with the target protein.

  • Tracer Addition and Measurement:

    • Prepare a 2X working solution of the NanoBRET™ Tracer K-10 in Opti-MEM™. The final concentration should be at its predetermined EC₅₀ value.

    • Add 50 µL of the 2X tracer solution to all wells except the "no tracer" controls.

    • Immediately read the plate on a luminometer equipped with 450 nm (acceptor) and 600 nm (donor) filters.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor signal (450 nm) by the donor signal (600 nm).

    • Normalize the data using the "no compound" (100% engagement) and "no tracer" (background) controls.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Part 4: Illustrating a Potential Mechanism of Action

As an indolinone derivative, 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride could potentially target a Receptor Tyrosine Kinase (RTK) signaling pathway, such as the VEGFR2 pathway, which is critical in angiogenesis.

G cluster_0 Cellular Membrane cluster_1 Intracellular Signaling Cascade RTK VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ADP ADP RTK:p3->ADP Catalysis PLCg PLCγ RTK:p3->PLCg Phosphorylation PI3K PI3K RTK:p3->PI3K Phosphorylation VEGF VEGF Ligand VEGF->RTK:p1 Binding & Dimerization Compound 3-Amino-7-chloro- 1,3-dihydro-2H-indol-2-one hydrochloride Compound->RTK:p3 Competitive Inhibition ATP ATP ATP->RTK:p3 Binds to ATP pocket Downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->Downstream PI3K->Downstream

Caption: A potential mechanism of action: Competitive inhibition of an RTK by an indolinone-based compound.

This diagram illustrates how the compound could prevent the phosphorylation of downstream signaling molecules by competitively binding to the ATP pocket of the VEGFR2 kinase domain, thereby inhibiting angiogenesis. An experiment to validate this would be a Western blot for the phosphorylated forms of PLCγ or Akt in VEGF-stimulated endothelial cells, both in the presence and absence of the compound.

Conclusion

References

  • Title: Small molecule kinase inhibitors: an industry perspective Source: Nature Reviews Drug Discovery URL: [Link]

Comparative analysis of synthetic routes for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the amino and chloro substituents on the oxindole core makes it a valuable scaffold for targeting a range of biological targets. The development of efficient and scalable synthetic routes to this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two distinct synthetic pathways to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, offering insights into the experimental choices, and providing detailed protocols to enable researchers to make informed decisions based on their specific needs and available resources.

Route 1: Oximation of 7-Chloroisatin and Subsequent Reduction

This synthetic approach leverages the commercially available 7-chloroisatin and proceeds through an oxime intermediate, which is then reduced to the target 3-amino-oxindole. This route is favored for its relatively straightforward transformations and the use of well-established chemical reactions.

Workflow Diagram

Route 1: Oximation and Reduction A 7-Chloroisatin B 7-Chloro-3-hydroxyimino- 1,3-dihydro-2H-indol-2-one A->B Hydroxylamine hydrochloride, Sodium acetate, Ethanol/Water C 3-Amino-7-chloro- 1,3-dihydro-2H-indol-2-one B->C Catalytic Hydrogenation (e.g., H2, Pd/C), Methanol D 3-Amino-7-chloro-1,3-dihydro- 2H-indol-2-one hydrochloride C->D HCl in Ethanol

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Chloro-3-hydroxyimino-1,3-dihydro-2H-indol-2-one

In this initial step, the ketone at the 3-position of 7-chloroisatin is converted to an oxime through a condensation reaction with hydroxylamine hydrochloride. Sodium acetate is used as a base to neutralize the HCl released from the hydroxylamine salt, thereby facilitating the reaction.

  • Procedure: To a solution of 7-chloroisatin (1.0 eq) in a mixture of ethanol and water, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The reaction mixture is heated to reflux and stirred for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one

The oxime intermediate is then reduced to the corresponding primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.

  • Procedure: The 7-chloro-3-hydroxyimino-1,3-dihydro-2H-indol-2-one (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas (typically at 50 psi) at room temperature for 4-6 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one.

Step 3: Formation of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the amine product.

  • Procedure: The crude 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one is dissolved in a minimal amount of ethanol, and a solution of hydrochloric acid in ethanol is added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the final product.[1][2]

Data Summary
StepProductTypical YieldPurity (Typical)Key Reagents
17-Chloro-3-hydroxyimino-1,3-dihydro-2H-indol-2-one85-95%>95%7-Chloroisatin, Hydroxylamine hydrochloride, Sodium acetate
23-Amino-7-chloro-1,3-dihydro-2H-indol-2-one80-90%>90% (crude)10% Palladium on Carbon, Hydrogen gas
33-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride>95%>98%Ethanolic HCl

Route 2: Reductive Cyclization of a 2-Nitrophenylacetate Derivative

Workflow Diagram

Route 2: Reductive Cyclization A 2-Chloro-6-nitrotoluene B Diethyl (2-chloro-6-nitrophenyl)malonate A->B Diethyl malonate, Sodium ethoxide C Ethyl (2-chloro-6-nitrophenyl)acetate B->C Hydrolysis and Decarboxylation (e.g., H2SO4, H2O) D 7-Chloro-1,3-dihydro-2H-indol-2-one C->D Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH) E 3-Amino-7-chloro- 1,3-dihydro-2H-indol-2-one D->E Nitrosation (NaNO2, HCl) then Reduction (e.g., SnCl2/HCl) F 3-Amino-7-chloro-1,3-dihydro- 2H-indol-2-one hydrochloride E->F HCl in Ethanol

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (2-chloro-6-nitrophenyl)malonate

The synthesis begins with the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-6-nitrotoluene with diethyl malonate.

  • Procedure: Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, diethyl malonate (1.0 eq) is added, followed by the dropwise addition of 2-chloro-6-nitrotoluene (1.0 eq). The reaction mixture is heated to reflux for several hours. After cooling, the mixture is poured into water and extracted with an organic solvent like diethyl ether. The organic layer is dried and concentrated to give the crude product, which can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl (2-chloro-6-nitrophenyl)acetate

The malonic ester is then hydrolyzed and decarboxylated to yield the corresponding phenylacetate derivative.

  • Procedure: The diethyl (2-chloro-6-nitrophenyl)malonate is heated with a mixture of sulfuric acid and water. The reaction is monitored until the evolution of carbon dioxide ceases. The reaction mixture is then cooled, and the product is extracted with an organic solvent. The solvent is removed to yield the crude ethyl (2-chloro-6-nitrophenyl)acetate.

Step 3: Synthesis of 7-Chloro-1,3-dihydro-2H-indol-2-one (7-Chlorooxindole)

The key step in this route is the reductive cyclization of the nitro group to form the oxindole ring system. This can be achieved through catalytic hydrogenation or with a reducing metal in acidic media.

  • Procedure (Catalytic Hydrogenation): The ethyl (2-chloro-6-nitrophenyl)acetate is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is hydrogenated under pressure. The catalyst is then filtered off, and the solvent is evaporated to give 7-chlorooxindole.

  • Procedure (Metal Reduction): Alternatively, the reduction can be carried out using iron powder in acetic acid. The mixture is heated, and after the reaction is complete, the iron salts are filtered off, and the product is isolated from the filtrate.

Step 4: Synthesis of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one

Introduction of the amino group at the 3-position can be achieved via a nitrosation reaction followed by reduction.

  • Procedure: 7-Chlorooxindole is dissolved in acetic acid and cooled. A solution of sodium nitrite in water is added dropwise to form the 3-nitroso derivative. This intermediate is then reduced in situ, for example, with tin(II) chloride in concentrated hydrochloric acid, to yield the 3-amino product.

Step 5: Formation of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

The final product is isolated as its hydrochloride salt.

  • Procedure: The crude 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one is dissolved in ethanol and treated with ethanolic HCl as described in Route 1.

Data Summary
StepProductTypical YieldPurity (Typical)Key Reagents
1Diethyl (2-chloro-6-nitrophenyl)malonate60-70%>90%2-Chloro-6-nitrotoluene, Diethyl malonate, Sodium ethoxide
2Ethyl (2-chloro-6-nitrophenyl)acetate70-80%>95%Sulfuric acid
37-Chloro-1,3-dihydro-2H-indol-2-one80-90%>98%H2, Pd/C or Fe, Acetic acid
43-Amino-7-chloro-1,3-dihydro-2H-indol-2-one60-70%>90% (crude)Sodium nitrite, Tin(II) chloride, HCl
53-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride>95%>98%Ethanolic HCl

Comparative Analysis

FeatureRoute 1: Oximation and ReductionRoute 2: Reductive Cyclization
Starting Materials 7-Chloroisatin (commercially available but can be expensive)2-Chloro-6-nitrotoluene (readily available and cost-effective)
Number of Steps 3 steps5 steps
Overall Yield Generally higherPotentially lower due to more steps
Scalability Readily scalableScalable, but may require more optimization for each step
Reagent Safety Use of hydrogen gas requires specialized equipment.Involves handling of strong acids and potentially hazardous intermediates.
Simplicity More straightforward and relies on well-established reactions.Involves more complex transformations and may require more rigorous purification of intermediates.

Conclusion

Both synthetic routes presented offer viable pathways to 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride. Route 1 is a more direct and often higher-yielding approach, making it ideal for laboratory-scale synthesis where the cost of the starting material is not a primary concern. Its simplicity and reliance on standard transformations make it a robust and reproducible method.

Route 2 provides a more cost-effective alternative, particularly for larger-scale production, due to the use of a cheaper starting material. While it involves more synthetic steps and may have a lower overall yield, the individual reactions are well-precedented in organic synthesis. The choice between these two routes will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment.

References

  • Iraqi Journal of Science. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. [Link]

  • European Patent Office. (2004). Process for the preparation of the 2-oxoindole derivative, Ropinirole. EP 1568689 A1. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. [Link]

  • Organic Syntheses. (n.d.). 4-benzyloxyindole. [Link]

  • PatSnap. (n.d.).
  • Google Patents. (2005).
  • PMC. (n.d.). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]

  • PubChem. (n.d.). 2-Chloro-6-nitrotoluene. [Link]

  • PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a chlorinated heterocyclic compound commonly used in pharmaceutical research and development. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and deep understanding within your laboratory.

Critical First Step: Hazard Identification and Waste Characterization

Before any disposal activities commence, a thorough understanding of the hazards associated with 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is paramount. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.

It is imperative to note that a specific, publicly available Safety Data Sheet for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride could not be located during the preparation of this guide. Therefore, the following guidance is based on the general principles of handling chlorinated heterocyclic compounds and data from structurally similar molecules. You are required to consult the SDS for the specific product you are using and to contact your institution's Environmental Health and Safety (EHS) department for definitive guidance.

Based on analogous compounds, it is prudent to assume that 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride may exhibit the following hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: May cause irritation or serious damage upon contact.

  • Environmental Toxicity: As a chlorinated organic compound, it may be persistent in the environment and harmful to aquatic life.

Waste characterization is the formal process of determining if a waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity). Given its chemical structure, this compound would likely be classified as a hazardous waste.

Segregation and Storage: The Foundation of Safe Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Operational Protocol for Segregation and Storage:

  • Designated Waste Container: Dedicate a specific, clearly labeled, and compatible waste container for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride waste. The container should be made of a material that will not react with or be degraded by the chemical.

  • Labeling: The label must include:

    • The full chemical name: "3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride"

    • The words "Hazardous Waste"

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant")

    • The date on which the first drop of waste was added to the container.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills or breakage. Ensure secondary containment is in place.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste. Regularly inspect the container for any signs of leakage or degradation.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling any chemical waste. The specific requirements will be detailed in the SDS, but the following represents a minimum standard:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.Prevents skin contact, which could lead to irritation or absorption of the chemical.
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from contamination.
Respiratory Protection May be required if handling the solid material outside of a fume hood where dusts can be generated. Consult the SDS and your institution's EHS department.Prevents inhalation of the compound, which could be toxic.

Disposal Procedures: A Step-by-Step Guide

The disposal of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride must be conducted in accordance with all local, state, and federal regulations. In a research setting, this almost invariably means disposal through your institution's hazardous waste management program.

Step 1: Waste Collection

  • Collect all waste containing 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, including unused neat compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, weighing paper, gloves) in the designated hazardous waste container.

Step 2: Requesting a Waste Pickup

  • Once the waste container is full or has reached its designated accumulation time limit (as determined by your institution's EHS), submit a request for a hazardous waste pickup through your established institutional channels.

Step 3: Professional Disposal

  • Your institution's EHS department will then arrange for the collection and transportation of the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • The most probable disposal method for a chlorinated organic compound of this nature is incineration at a high temperature in a permitted hazardous waste incinerator. This process is designed to completely destroy the organic molecule, converting it to less harmful inorganic compounds.

Never dispose of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride down the drain or in the regular trash. This can lead to environmental contamination and is a violation of environmental regulations.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.

    • For small spills, if you are trained and have the appropriate spill kit, you may clean it up. Wear your full PPE.

    • Absorb the spill with an inert, non-combustible absorbent material.

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the SDS if available.

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_handling Handling & Storage cluster_disposal Disposal Pathway start Start: Generation of Waste 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride sds Consult Safety Data Sheet (SDS) and Institutional EHS start->sds Crucial First Step characterize Characterize Waste: Likely Hazardous (RCRA) sds->characterize ppe Don Appropriate PPE characterize->ppe segregate Segregate into a Labeled, Compatible Waste Container ppe->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Request Hazardous Waste Pickup from EHS store->pickup Container Full or Time Limit Reached transport EHS Arranges Transport to Licensed TSDF pickup->transport incinerate High-Temperature Incineration at Permitted Facility transport->incinerate end_node End: Compliant Disposal incinerate->end_node

Caption: Disposal workflow for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

By adhering to these principles and procedures, you can ensure the safe and compliant management of this chemical waste stream, contributing to a secure and sustainable research environment. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance and support in all matters of chemical safety and disposal.

References

  • US Bio-Clean.
  • Wayne State University. Pharmaceutical Waste. Office of Environmental Health and Safety.
  • University of Delaware. Pharmaceutical Waste. Environmental Health & Safety.
  • Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important.
  • Meda-Care Disposal.
  • Bio-MED Medical Waste Transporters. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
  • Occupational Safety and Health Administration.
  • University of Houston. Pharmaceutical Waste. Environmental Health and Safety.
  • Sigma-Aldrich.
  • G-Biosciences.
  • Cayman Chemical.
  • PubChem. Propylidene ropinirole.
  • PubChem. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • ALS Global. Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The handling of novel or specialized chemical compounds demands a meticulous, proactive approach to personal protection. This guide provides an in-depth operational plan for handling 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, a compound whose structural analogs suggest a clear hazard profile that must be respected. Our focus extends beyond simply listing equipment; we delve into the causality behind each recommendation, ensuring that every step is a self-validating component of a comprehensive safety system.

Hazard Assessment and Core Principles

While a specific, comprehensive toxicological profile for 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride may be limited, established data for structurally related compounds provides a solid foundation for a conservative safety assessment. Safety Data Sheets (SDS) for similar chemical structures consistently highlight several key hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

Given these potential hazards, all handling procedures must be governed by the ALARA (As Low As Reasonably Achievable) principle. This means that our objective is not merely to meet minimum safety standards, but to minimize potential exposure through all available means.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even donned, robust engineering controls must be in place. PPE is the final barrier between you and a potential hazard; it should never be the first or only line of defense.

  • Designated Work Area: All work involving this compound, particularly when handling the solid form, must be conducted in a designated and clearly marked area.

  • Chemical Fume Hood: All weighing, reconstitution, and transfer operations involving the powdered form of the compound must be performed inside a certified chemical fume hood.[4] This is non-negotiable, as it contains dust and potential aerosols at the source, preventing systemic inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of primary engineering controls like fume hoods.

Mandatory Personal Protective Equipment (PPE) Ensemble

The selection of PPE must be deliberate, with each component serving a specific protective function. The following table outlines the required ensemble for handling 3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

PPE ComponentSpecificationRationale & Causality
Gloves Double-gloving with powder-free, chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[5]The primary risk is dermal absorption and irritation. Double-gloving provides a critical fail-safe; should the outer glove be breached, the inner glove maintains a barrier.[4][6] Powder-free gloves prevent the aerosolization of hazardous particles that can occur with powdered gloves.[4][6]
Gown/Lab Coat Disposable, solid-front, back-closing, low-permeability gown with long sleeves and tight-fitting knit cuffs.[4][5]This design provides maximum coverage of personal clothing and skin.[4] The back closure and tight cuffs prevent accidental contact with contaminated surfaces and ensure a secure interface with the inner gloves.
Eye & Face Protection Chemical splash goggles or a full-face shield worn over safety glasses.[4][7]Given the high risk of serious eye irritation, this is a critical requirement.[1][2] A full-face shield offers an additional layer of protection against splashes during solution transfer or in the event of a spill.
Respiratory Protection For handling powder or when aerosolization is possible, a minimum of an N95-rated filtering facepiece respirator is required. A P100 respirator or a Powered Air-Purifying Respirator (PAPR) may be necessary for higher-risk procedures (e.g., bulk handling, cleaning large spills).[4][6]This directly mitigates the risk of respiratory tract irritation from inhaling fine particles of the compound. Surgical masks offer no protection against chemical dusts and must not be used.[6]
Shoe Covers Disposable, slip-resistant shoe covers.[4][5][7]This simple measure prevents the tracking of contaminants out of the designated work area, protecting colleagues and preventing the spread of the chemical to administrative or personal spaces.
Procedural Operations: A Step-by-Step Guide

A disciplined, systematic approach to operational tasks is essential for safety.

4.1. Donning PPE: A Contamination-Avoidance Workflow

The sequence of putting on PPE is designed to ensure that no surface is contaminated before the procedure begins.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Don shoe covers.

  • Gown: Don the disposable gown, ensuring it is securely fastened at the back.[4]

  • Respiratory Protection: Don the appropriate respirator and perform a user seal check.

  • Eye and Face Protection: Put on safety goggles or a face shield.[4]

  • Gloves: Don the first pair of nitrile gloves.

  • Secure Gown: Tuck the gown's cuffs securely under the first pair of gloves.

  • Second Pair of Gloves: Don the second (outer) pair of gloves over the gown's cuffs.[4]

Donning_Workflow cluster_prep Preparation cluster_core Core Protection cluster_final Final Barrier Hand_Hygiene 1. Hand Hygiene Shoe_Covers 2. Shoe Covers Hand_Hygiene->Shoe_Covers Gown 3. Gown Shoe_Covers->Gown Respirator 4. Respirator Gown->Respirator Eye_Protection 5. Eye Protection Respirator->Eye_Protection Inner_Gloves 6. Inner Gloves Eye_Protection->Inner_Gloves Outer_Gloves 7. Outer Gloves Inner_Gloves->Outer_Gloves

Caption: PPE Donning Sequence.

4.2. Doffing PPE: The Decontamination Sequence

Removing PPE correctly is as important as putting it on correctly. The goal is to contain all contaminants. This process should be performed in a designated doffing area.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as they are removed. Dispose of them immediately in the designated hazardous waste container.

  • Gown: Unfasten the gown. Carefully pull it away from your body, touching only the inside surfaces. Roll it into a bundle with the contaminated side inward and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Exit Workspace: Exit the immediate work area.

  • Shoe Covers: Remove shoe covers.

  • Eye and Face Protection: Remove the face shield or goggles from the back.

  • Respiratory Protection: Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Protocols

5.1. Chemical Spill Management

In the event of a spill, a swift and structured response is critical.

  • Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or produces significant dust.[7]

  • Secure: Restrict access to the spill area.

  • Don PPE: Before cleanup, don a full PPE ensemble, including a higher level of respiratory protection (e.g., P100 or PAPR).[7]

  • Contain & Absorb: Gently cover the spill with absorbent pads or other appropriate material from a chemical spill kit to prevent further aerosolization.[7] Do not sweep dry powder.

  • Clean: Working from the outside in, carefully collect the absorbed material using a scoop and place it into a labeled hazardous waste bag.[7]

  • Decontaminate: Clean the spill area three times with a detergent solution, followed by a water rinse.[7]

  • Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.

Spill_Response Spill Spill Occurs Alert 1. Alert & Secure Area Spill->Alert Don_PPE 2. Don Emergency PPE Alert->Don_PPE Contain 3. Contain & Absorb Spill Don_PPE->Contain Clean 4. Collect Waste Contain->Clean Decontaminate 5. Decontaminate Surface Clean->Decontaminate Dispose 6. Dispose of Waste Decontaminate->Dispose

Caption: Chemical Spill Response Workflow.

5.2. Personnel Exposure Response

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and lukewarm water for at least 15 minutes.[7] Avoid hot water, which can increase skin absorption.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Rinse the mouth with water. Call a poison control center or physician for guidance. Do not induce vomiting unless instructed to do so.

In all cases of exposure, report the incident to your supervisor and consult the material's Safety Data Sheet (SDS).

Waste Disposal Plan

Proper disposal is the final step in the chemical handling lifecycle and is crucial for environmental and occupational safety.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, must be placed in a clearly labeled hazardous waste container immediately after doffing.[7]

  • Chemical Waste: Unused compound and any solutions must be disposed of in accordance with local, state, and federal regulations. They should be collected in a designated, sealed, and labeled hazardous waste container. Never dispose of this chemical down the drain.

  • Sharps: Any needles or other sharps used in the process must be placed directly into a sharps container.[7]

By adhering to this comprehensive guide, you build a robust culture of safety that protects not only yourself but also your colleagues and your research. Trust in the process, understand the rationale behind each step, and handle every chemical with the respect it deserves.

References

  • Safe Handling of Hazardous Drugs. (2025). Duke Safety. [Link]

  • Personal Protective Equipment. (n.d.). ASHP Publications. [Link]

  • Safety data sheet for Z-Triprolidine Hydrochloride. (2021). British Pharmacopoeia. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Sutter Health. [Link]

  • Safety data sheet for Triprolidine hydrochloride. (2013). British Pharmacopoeia. [Link]

  • Safety Data Sheet for 2-amino-2-(hydroxymethyl)-1,3-propanediol, hydrochloride. (2019). G-Biosciences. [Link]

  • 7-Chloro-1,3-dihydro-2H-indol-2-one. (n.d.). PubChem. [Link]

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3-Amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.